molecular formula C8H7NO3 B1266397 Benzoylnitromethane CAS No. 614-21-1

Benzoylnitromethane

Cat. No.: B1266397
CAS No.: 614-21-1
M. Wt: 165.15 g/mol
InChI Key: JTWHVBNYYWFXSI-UHFFFAOYSA-N
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Description

The kinetics of proton transfer from benzoylnitromethane to various bases was studied.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-nitro-1-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H7NO3/c10-8(6-9(11)12)7-4-2-1-3-5-7/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTWHVBNYYWFXSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80870622
Record name 2-Nitro-1-phenylethan-1-one
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Molecular Weight

165.15 g/mol
Source PubChem
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CAS No.

614-21-1
Record name 2-Nitro-1-phenylethanone
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Record name Ethanone, 2-nitro-1-phenyl-
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Record name Benzoylnitromethane
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Foundational & Exploratory

Benzoylnitromethane synthesis from benzoyl chloride and nitromethane

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Synthesis of Benzoylnitromethane

Abstract

This compound, also known as α-nitroacetophenone, is a valuable crystalline solid that serves as a versatile intermediate in organic synthesis. Its bifunctional nature, possessing both a ketone and a nitro group, makes it a powerful building block for the construction of more complex molecular architectures, including various heterocyclic compounds and pharmacologically active agents. This guide provides an in-depth technical overview of its synthesis via the base-catalyzed acylation of nitromethane with benzoyl chloride. We will explore the underlying reaction mechanism, provide a detailed experimental protocol with considerations for optimization, and outline essential safety precautions. This document is intended for researchers, chemists, and professionals in the field of drug development who require a thorough and practical understanding of this important chemical transformation.

Theoretical Framework: The Reaction Mechanism

The synthesis of this compound from nitromethane and benzoyl chloride is a classic example of a base-catalyzed nucleophilic acyl substitution. The reaction proceeds through the formation of a key nucleophilic intermediate, the nitronate anion, which subsequently attacks the electrophilic carbonyl carbon of benzoyl chloride. The mechanism can be dissected into three primary steps:

  • Deprotonation of Nitromethane: The reaction is initiated by a base, typically a strong alkoxide like sodium ethoxide, which abstracts an acidic α-proton from nitromethane (pKa ≈ 10.2). This deprotonation is facile due to the electron-withdrawing nature of the nitro group, which stabilizes the resulting conjugate base. The product of this step is a resonance-stabilized nitronate anion, a potent carbon-centered nucleophile.

  • Nucleophilic Attack: The nitronate anion attacks the highly electrophilic carbonyl carbon of benzoyl chloride. This leads to the formation of a transient tetrahedral intermediate, breaking the carbonyl π-bond.

  • Elimination of the Leaving Group: The tetrahedral intermediate is unstable and rapidly collapses. The carbonyl π-bond is reformed, and the chloride ion, being an excellent leaving group, is expelled. This final step yields the desired product, this compound, along with a salt byproduct (e.g., sodium chloride).

Reaction_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Elimination Nitromethane H₃C-NO₂ Nitronate [H₂C=N⁺(O⁻)O⁻] ↔ [⁻H₂C-N⁺(=O)O⁻] Nitromethane->Nitronate + B⁻ Base B⁻ HB HB Nitronate->HB + HB Nitronate_ion ⁻CH₂NO₂ Nitronate->Nitronate_ion Nitronate Anion Tetrahedral Ph-C(O⁻)(Cl)-CH₂NO₂ Nitronate_ion->Tetrahedral + PhC(O)Cl BenzoylChloride Ph-C(=O)Cl Tetrahedral_int Ph-C(O⁻)(Cl)-CH₂NO₂ Tetrahedral->Tetrahedral_int Tetrahedral Intermediate Product Ph-C(=O)CH₂NO₂ Tetrahedral_int->Product Chloride Cl⁻ Product->Chloride + Cl⁻ Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purify Purification prep_base Prepare NaOEt in Anhydrous EtOH prep_nitro Form Nitronate Anion (Add CH₃NO₂ at 0-5°C) prep_base->prep_nitro reaction Add Benzoyl Chloride dropwise at 0-5°C prep_nitro->reaction stir Stir at RT (2-3 hours) reaction->stir quench Acidify with 2M HCl stir->quench extract Extract with Et₂O quench->extract wash Wash with H₂O & Brine extract->wash dry Dry (MgSO₄) & Concentrate wash->dry purify Recrystallize Product dry->purify

An In-Depth Technical Guide to Benzoylnitromethane (CAS: 614-21-1): Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Benzoylnitromethane, also known by its systematic name 2-nitro-1-phenylethanone and synonymously as α-nitroacetophenone, is a versatile organic compound of significant interest in synthetic chemistry. Its unique molecular architecture, featuring a ketone and a nitro group flanking a methylene bridge, imparts a distinct reactivity profile that makes it a valuable precursor in the synthesis of a wide array of more complex molecules, including potential pharmaceutical agents. This guide provides a comprehensive technical overview of this compound, covering its fundamental chemical and physical properties, detailed molecular structure, core reactivity, synthetic applications, and essential safety protocols.

Chemical Identity and Physical Properties

Precise identification and understanding of a compound's physical properties are foundational for its effective use in a laboratory setting. This compound is a solid at room temperature and requires specific storage conditions to ensure its stability.

PropertyValueSource(s)
CAS Number 614-21-1[1][2][3][4][5]
IUPAC Name 2-nitro-1-phenylethanone[1][4]
Synonyms α-Nitroacetophenone, Nitromethyl phenyl ketone[2][5]
Molecular Formula C₈H₇NO₃[1][2][3][4]
Molecular Weight 165.15 g/mol [1][2][3][4]
Melting Point 105-107 °C[2]
Boiling Point 298.60 °C[2]
Flash Point 146.90 °C[2]
Appearance Crystalline Solid
Storage Temperature 2-8°C, Keep Dry[2]

Molecular Structure and Analysis

The reactivity and utility of this compound are direct consequences of its molecular structure, which is characterized by the interplay of three key functional components.

Key Functional Groups

The structure consists of a phenyl ring connected to a carbonyl group, forming a benzoyl moiety. This is attached to a methylene group (-CH₂-), which is in turn bonded to a nitro group (-NO₂)[1].

  • Benzoyl Group (C₆H₅CO-) : The aromatic ring provides a stable scaffold, while the electrophilic carbonyl carbon is a potential site for nucleophilic attack[1].

  • Nitro Group (-NO₂) : As a potent electron-withdrawing group, it significantly influences the molecule's electronic properties and reactivity[1].

  • Active Methylene Bridge (-CH₂-) : Positioned between the two strong electron-withdrawing benzoyl and nitro groups, the protons on this methylene carbon are notably acidic[6]. This acidity is the cornerstone of this compound's utility as a nucleophilic building block in organic synthesis.

Structural Diagram

The following diagram illustrates the key functional regions of the this compound molecule.

Benzoylnitromethane_Structure cluster_benzoyl Benzoyl Group cluster_methylene Active Methylene cluster_nitro Nitro Group C1 C C2 C C1->C2 C_carbonyl C C1->C_carbonyl C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C6->C1 O_carbonyl O C_carbonyl->O_carbonyl CH2 CH₂ C_carbonyl->CH2 N N⁺ CH2->N O1 O⁻ N->O1 O2 O N->O2

Caption: Functional group map of this compound.

Spectroscopic Profile

While specific spectral data should be obtained from databases such as PubChem or SpectraBase, the structure of this compound allows for the prediction of key spectroscopic features[7].

  • ¹H NMR : Expect signals in the aromatic region (approx. 7.5-8.0 ppm) corresponding to the phenyl protons and a singlet for the two acidic methylene protons, likely shifted downfield (approx. 5.5-6.0 ppm) due to the adjacent electron-withdrawing groups.

  • ¹³C NMR : Signals would include those for the aromatic carbons, a distinct signal for the carbonyl carbon (typically >190 ppm), and a signal for the methylene carbon.

  • Infrared (IR) Spectroscopy : Key absorption bands would be present for the C=O stretch of the ketone (approx. 1680-1700 cm⁻¹), and strong asymmetric and symmetric stretches for the NO₂ group (approx. 1550 cm⁻¹ and 1370 cm⁻¹, respectively).

Synthesis and Reactivity

Synthetic Pathways

This compound is typically synthesized via the α-nitration of acetophenone. A common laboratory-scale method involves the reaction of acetophenone with a nitrating agent, such as nitric acid or an alkyl nitrate, under controlled conditions. The choice of reaction conditions is critical to favor the desired α-nitration over nitration of the aromatic ring.

General Experimental Protocol (Conceptual):

  • Activation: Acetophenone is treated with a strong base (e.g., sodium ethoxide) to generate the corresponding enolate. This step is crucial as it creates the nucleophilic α-carbon.

  • Nitration: The enolate solution is then carefully treated with a suitable electrophilic nitrating agent (e.g., ethyl nitrate) at low temperature to introduce the nitro group at the α-position.

  • Workup and Purification: The reaction is quenched with an acid, and the product is extracted using an organic solvent. Purification is typically achieved through recrystallization to yield the final crystalline product.

Core Reactivity: The Acidity of the α-Carbon

The primary driver of this compound's reactivity is the acidity of its methylene protons[6]. The presence of both the carbonyl and nitro groups provides powerful resonance stabilization to the conjugate base (a carbanion or nitronate), making deprotonation favorable.

This carbanion is a soft nucleophile and a key intermediate in many carbon-carbon bond-forming reactions.

Carbanion_Formation cluster_reaction Deprotonation and Resonance start This compound (Ph-CO-CH₂-NO₂) base + Base - H-Base⁺ intermediate Resonance-Stabilized Carbanion [Ph-CO-CH⁻-NO₂ ↔ Ph-C(O⁻)=CH-NO₂] start->intermediate Deprotonation nucleophile Potent Nucleophile for C-C bond formation intermediate->nucleophile

Caption: Formation of the resonance-stabilized carbanion.

This reactivity makes this compound an excellent substrate for reactions such as:

  • Knoevenagel Condensation: Reaction with aldehydes or ketones to form α,β-unsaturated nitro compounds, which are valuable synthetic intermediates[1].

  • Michael Addition: Acting as the nucleophilic donor in conjugate additions to α,β-unsaturated carbonyl compounds.

  • Henry Reaction (Nitroaldol Reaction): Asymmetric variations of this reaction are catalyzed by chiral complexes, highlighting its role in stereoselective synthesis[8].

Applications in Research and Drug Development

While not typically an active pharmaceutical ingredient (API) itself, this compound is a crucial building block in the synthesis of complex organic molecules relevant to drug discovery.

Versatile Intermediate in Organic Synthesis

The ability to easily form a new carbon-carbon bond makes this compound a valuable precursor for creating molecular complexity[1]. The resulting nitro group can be further transformed into other functional groups, such as amines (via reduction) or carbonyls (via the Nef reaction), expanding its synthetic utility. This versatility is highly prized in the construction of diverse chemical libraries for high-throughput screening.

Scaffolding for Medicinal Chemistry

The structural motif derived from this compound is present in various compounds explored for therapeutic potential. For instance, some studies have noted that this compound itself exhibits anti-inflammatory effects in in vitro cell cultures, potentially by inhibiting the synthesis of prostaglandins and thromboxanes[2]. This suggests that the core structure could serve as a starting point or "scaffold" for the rational design of novel anti-inflammatory drugs. Its primary role in drug development remains as a key intermediate used to synthesize more elaborate target molecules for clinical investigation[9][10].

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate precautions in a controlled laboratory environment.

Safety AspectInformationSource(s)
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.[11]
Precautionary Statements P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11]

First Aid Measures [11]:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.

  • Skin Contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing. Get medical advice if irritation occurs.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Call a poison control center or doctor immediately.

Handling and Storage [11][12]:

  • Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid breathing dust. Avoid contact with skin, eyes, and clothing.

  • Ground and bond containers when transferring material to prevent static discharge.

  • Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances. Store locked up at the recommended temperature of 2-8°C[2].

Conclusion

This compound (CAS: 614-21-1) is a compound of significant synthetic value. Its defining feature—the acidic methylene bridge activated by adjacent benzoyl and nitro groups—establishes it as a potent carbon nucleophile. This reactivity is harnessed by researchers and drug development professionals to construct complex molecular frameworks, making it a foundational tool in medicinal chemistry and broader organic synthesis. A thorough understanding of its properties, structure, and reactivity, combined with strict adherence to safety protocols, is essential for leveraging its full synthetic potential.

References

Introduction: Elucidating the Molecular Identity of Benzoylnitromethane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectroscopic Characterization of Benzoylnitromethane

This compound, also known as α-nitroacetophenone, is a bifunctional organic compound with the chemical formula C₆H₅COCH₂NO₂.[1][2] As a synthetic intermediate, its utility in the development of novel chemical entities is significant, particularly in reactions involving its active methylene group. The structural characterization of such molecules is the bedrock of chemical research and development, ensuring purity, confirming identity, and predicting reactivity. This guide provides an in-depth analysis of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to unequivocally identify and characterize this compound.

A critical aspect of this compound's chemistry is its capacity for keto-enol tautomerism, an equilibrium between the ketone form and its corresponding enol isomer.[3][4] This dynamic process, involving proton migration and a shift in double bonds, profoundly influences the molecule's spectroscopic signature. Understanding this equilibrium is not merely an academic exercise; it is essential for interpreting the spectral data correctly. This guide will address the spectroscopic features of both tautomers where relevant, providing researchers and drug development professionals with a comprehensive and field-proven framework for analysis.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – Probing the Atomic Environment

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and dynamic processes such as tautomerism.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is particularly insightful due to the keto-enol tautomerism. The observed signals are a composite of both forms, with the ratio depending on factors like solvent and temperature.[3]

Causality Behind Experimental Choices: The choice of solvent is critical. Aprotic, non-polar solvents like deuterated chloroform (CDCl₃) tend to favor the intramolecularly hydrogen-bonded enol form, whereas polar, protic solvents can disrupt this hydrogen bonding and may favor the keto form or result in proton exchange.[5]

Theoretical Interpretation:

  • Keto Tautomer (C₆H₅COCH₂NO₂):

    • Aromatic Protons (C₆H₅-): A complex multiplet is expected in the δ 7.4-8.0 ppm region, typical for a monosubstituted benzene ring attached to an electron-withdrawing carbonyl group.

    • Methylene Protons (-CH₂-): A sharp singlet would appear, significantly deshielded by the adjacent carbonyl and nitro groups. Its chemical shift is anticipated around δ 5.5-6.0 ppm.

  • Enol Tautomer (C₆H₅C(OH)=CHNO₂):

    • Aromatic Protons (C₆H₅-): A multiplet in a similar region to the keto form, though the exact shifts may vary slightly.

    • Vinylic Proton (=CH-): A singlet, highly deshielded due to its position on a double bond conjugated with a nitro group, expected around δ 6.0-6.5 ppm.[4]

    • Enolic Hydroxyl Proton (-OH): A broad singlet appearing far downfield (δ 12-16 ppm). This significant deshielding is a hallmark of a strong intramolecular hydrogen bond with the oxygen of the nitro group.[4]

Experimental Protocol: High-Resolution ¹H NMR Acquisition

  • Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Internal Standard: Ensure the solvent contains an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).

  • Instrumentation: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity and achieve high-resolution spectra.

  • Acquisition: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

  • Processing: Fourier transform the acquired Free Induction Decay (FID), phase correct the spectrum, and perform baseline correction.

  • Analysis: Integrate the signals to determine the relative ratios of the protons, which can be used to quantify the keto-enol equilibrium.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a Weigh 5-10 mg This compound b Dissolve in 0.7 mL Deuterated Solvent a->b c Transfer to NMR Tube b->c d Insert into Spectrometer c->d e Shim Magnetic Field d->e f Acquire FID e->f g Fourier Transform f->g h Phase & Baseline Correction g->h i Integrate & Analyze h->i Tautomerism cluster_keto Keto Form cluster_enol Enol Form Keto Structure of Keto Form Keto_NMR Key ¹³C Signals: - C=O: ~192 ppm - CH₂: ~80 ppm Enol_NMR Key ¹³C Signals: - C-OH: ~158 ppm - =CH: ~105 ppm Keto_NMR->Enol_NMR Equilibrium Enol Structure of Enol Form G cluster_spectrum Characteristic IR Absorption Regions a Aromatic C-H ~3050 cm⁻¹ b Aliphatic C-H ~2950 cm⁻¹ c Carbonyl C=O ~1690 cm⁻¹ d Nitro Asymm. NO₂ ~1540 cm⁻¹ e Aromatic C=C ~1600-1450 cm⁻¹ f Nitro Symm. NO₂ ~1350 cm⁻¹ g Fingerprint Region < 1400 cm⁻¹ G MolIon [C₆H₅COCH₂NO₂]⁺• m/z 165 Acylium [C₆H₅CO]⁺ m/z 105 (Benzoyl Cation) MolIon->Acylium α-Cleavage Radical •CH₂NO₂ (Neutral Loss) MolIon->Radical Phenyl [C₆H₅]⁺ m/z 77 (Phenyl Cation) Acylium->Phenyl CO_loss - CO CO_loss->Phenyl

References

An In-Depth Technical Guide to the Solubility of Benzoylnitromethane in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed exploration of the solubility characteristics of benzoylnitromethane, a key intermediate in various synthetic pathways.[1] Intended for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical experimental guidance to facilitate the effective use of this compound in the laboratory.

Introduction to this compound

This compound, also known as α-nitroacetophenone, is an organic compound with the chemical formula C₆H₅COCH₂NO₂.[2] It possesses a molecular weight of 165.15 g/mol .[2][3][4] The structure features a benzoyl group attached to a nitromethane moiety, rendering it a valuable precursor in organic synthesis, particularly in the formation of more complex molecules.[1] Understanding its solubility is paramount for reaction setup, purification processes like crystallization, and analytical characterization.[5][6][7]

Key Physicochemical Properties:

  • Molecular Formula: C₈H₇NO₃[3]

  • Molecular Weight: 165.15[2][3]

  • Appearance: Typically a solid at room temperature.

  • Melting Point: 105-107 °C[2]

  • SMILES: O=C(C--INVALID-LINK--[O-])c1ccccc1[2][3]

  • InChI Key: JTWHVBNYYWFXSI-UHFFFAOYSA-N[2][3]

The Principle of "Like Dissolves Like": A Framework for Predicting Solubility

The solubility of a solid in a liquid solvent is governed by the intermolecular forces between the solute and solvent molecules. The adage "like dissolves like" serves as a fundamental predictive tool.[5][8] This principle suggests that substances with similar polarities are more likely to be soluble in one another.[8][9]

  • Polar Solvents possess large dipole moments and high dielectric constants.[10] They are effective at dissolving polar solutes through dipole-dipole interactions and hydrogen bonding.

  • Nonpolar Solvents have low dipole moments and dielectric constants and are better suited for dissolving nonpolar solutes through van der Waals forces.

This compound's structure, containing a polar ketone and a nitro group, alongside a nonpolar phenyl ring, suggests a nuanced solubility profile. The presence of these polar functional groups indicates that it will likely exhibit greater solubility in polar solvents compared to nonpolar ones.

Predicted Solubility of this compound in Common Organic Solvents

SolventChemical FormulaTypeDielectric Constant (ε)Predicted Solubility of this compound
Highly Polar Protic
WaterH₂OPolar Protic80.1Low
MethanolCH₃OHPolar Protic32.7High
EthanolC₂H₅OHPolar Protic24.5Moderate to High
Polar Aprotic
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOPolar Aprotic46.7High
AcetonitrileCH₃CNPolar Aprotic37.5High
Acetone(CH₃)₂COPolar Aprotic20.7High
Ethyl AcetateCH₃COOC₂H₅Polar Aprotic6.0Moderate
Nonpolar
Dichloromethane (DCM)CH₂Cl₂Nonpolar9.1Moderate
Tetrahydrofuran (THF)C₄H₈ONonpolar7.5Moderate
TolueneC₇H₈Nonpolar2.4Low
HexaneC₆H₁₄Nonpolar1.9Very Low

Disclaimer: This table represents predicted solubilities based on chemical principles. Actual quantitative solubility should be determined experimentally.

The following diagram illustrates the conceptual relationship between solvent polarity and the expected solubility of this compound.

G cluster_solvents Solvent Polarity Spectrum cluster_solubility Predicted Solubility of this compound Nonpolar Nonpolar (e.g., Hexane, Toluene) Low Low Solubility Nonpolar->Low MidPolar Moderately Polar (e.g., Ethyl Acetate, DCM) Medium Medium Solubility MidPolar->Medium Polar Polar Aprotic/Protic (e.g., Acetone, Methanol) High High Solubility Polar->High caption Solvent Polarity vs. Predicted Solubility

Caption: Relationship between solvent polarity and predicted solubility.

Experimental Protocol for Determining Solubility

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of a solid compound in a given solvent at a specific temperature.[11][12]

Materials and Equipment:

  • This compound (ensure purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature bath or shaker incubator

  • Volumetric flasks and pipettes

  • Filtration apparatus (e.g., syringe filters)

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)

Step-by-Step Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • Pipette a known volume of the desired solvent into each vial.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature bath and agitate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Filtration:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a few hours to let the excess solid settle.

    • Carefully draw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed or temperature-equilibrated pipette.

    • Immediately filter the collected supernatant using a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

  • Quantification of Solute:

    • Determine the mass of the filtered saturated solution.

    • Evaporate the solvent from the vial under reduced pressure or in a fume hood.

    • Once the solvent is fully evaporated, weigh the vial containing the dried this compound residue.

    • The mass of the dissolved this compound is the final mass of the vial minus the initial mass of the empty vial.

    • Alternatively, a calibrated analytical technique such as UV-Vis spectroscopy or HPLC can be used to determine the concentration of this compound in the filtered saturated solution.

  • Calculation of Solubility:

    • Calculate the solubility in grams per 100 mL of solvent or in molarity (mol/L).

Workflow Diagram:

G start Start: Determine Solubility prep 1. Prepare Supersaturated Solution (Excess Solute in Known Volume of Solvent) start->prep equilibrate 2. Equilibrate at Constant Temperature (e.g., 24-48h with agitation) prep->equilibrate settle 3. Settle Undissolved Solid equilibrate->settle sample 4. Withdraw and Filter Supernatant settle->sample quantify 5. Quantify Solute Concentration (Gravimetrically or Spectroscopically) sample->quantify calculate 6. Calculate Solubility (g/100mL or Molarity) quantify->calculate end_node End: Solubility Data calculate->end_node caption Experimental Workflow for Solubility Determination

Caption: Workflow for experimental solubility determination.

Safety and Handling Considerations

This compound is a chemical that requires careful handling. Always consult the Safety Data Sheet (SDS) before use.[13][14][15]

  • Hazards: Harmful if swallowed, causes skin and serious eye irritation.[4][13][16]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Use in a well-ventilated area, preferably a fume hood.[13] Avoid inhalation of dust.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[2][13]

Conclusion

While quantitative solubility data for this compound is not extensively published, a strong predictive understanding can be derived from fundamental chemical principles. Its molecular structure suggests a preference for polar organic solvents. For applications requiring precise solubility values, the experimental protocol provided in this guide offers a reliable method for their determination. Adherence to safety protocols is essential when working with this compound. This guide serves as a foundational resource for researchers to make informed decisions regarding solvent selection and handling of this compound in their experimental designs.

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of Benzoylnitromethane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive technical overview of the thermal stability and decomposition of benzoylnitromethane (α-nitroacetophenone). Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, potential decomposition pathways, and critical safety considerations associated with this energetic compound. While specific experimental data on the thermal decomposition of this compound is not extensively available in the public domain, this guide synthesizes information from related nitroalkanes and nitroaromatic compounds to provide a robust framework for its study and safe handling.

Introduction to this compound

This compound, also known as α-nitroacetophenone, is an α-nitroketone characterized by the presence of a nitro group on the carbon adjacent to a carbonyl group.[1] This unique structural arrangement imparts significant chemical reactivity, making it a valuable intermediate in organic synthesis.[2] However, the presence of the energetic nitro group also raises important questions about its thermal stability and potential hazards. Understanding the behavior of this compound under thermal stress is paramount for its safe synthesis, storage, and application.

Key Physicochemical Properties:

PropertyValueSource
CAS Number 614-21-1
Molecular Formula C₆H₅COCH₂NO₂
Molecular Weight 165.15 g/mol
Appearance Yellow solid[3]
Melting Point 105-107 °C
Storage Temperature 2-8°C

Synthesis of this compound

The synthesis of α-nitroketones like this compound can be achieved through various methods. A common approach involves the reaction of an acyl precursor with a nitroalkane. For instance, the reaction of benzoyl chloride with the sodium salt of nitromethane can yield this compound.

It is crucial to control the reaction conditions to minimize the formation of byproducts and ensure the stability of the desired product. The purification of this compound should be conducted at low temperatures to prevent thermal decomposition.

Synthesis_of_this compound cluster_reactants Reactants cluster_process Reaction cluster_products Products Benzoyl_Chloride Benzoyl Chloride Reaction_Step Nucleophilic Acyl Substitution Benzoyl_Chloride->Reaction_Step Nitromethane_Anion Nitromethane Anion Nitromethane_Anion->Reaction_Step This compound This compound Reaction_Step->this compound Chloride_Ion Chloride Ion Reaction_Step->Chloride_Ion

Caption: Synthesis of this compound via Nucleophilic Acyl Substitution.

Thermal Stability and Decomposition Analysis

The thermal stability of energetic materials is typically evaluated using techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[4] These methods provide critical information about decomposition temperatures, energy release, and mass loss as a function of temperature.[1][5]

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[6] For an energetic material like this compound, DSC can determine the onset temperature of decomposition and the total energy released during this process (enthalpy of decomposition). A sharp exothermic peak is indicative of a rapid release of energy, which is a key characteristic of explosive decomposition.[7]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[4] This technique is used to determine the temperature at which decomposition begins and to identify the different stages of mass loss. When coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR), TGA can also help identify the gaseous products of decomposition.

Proposed Thermal Decomposition Pathway

While specific experimental data for this compound is scarce, a plausible decomposition mechanism can be proposed based on the known chemistry of nitro compounds. The initiation step in the thermal decomposition of many nitroaromatic compounds is the homolytic cleavage of the C-NO₂ bond.[8]

A potential decomposition pathway for this compound could initiate with the cleavage of the C-N bond, forming a benzoylmethyl radical and a nitrogen dioxide radical. These highly reactive species can then undergo a series of secondary reactions, leading to the formation of various gaseous products.

Decomposition_Pathway This compound This compound Initial_Cleavage C-N Bond Homolysis This compound->Initial_Cleavage Heat Radicals Benzoylmethyl Radical + NO₂ Radical Initial_Cleavage->Radicals Secondary_Reactions Secondary Reactions Radicals->Secondary_Reactions Products Gaseous Products (CO, CO₂, NOx, etc.) Secondary_Reactions->Products

Caption: Proposed Thermal Decomposition Pathway for this compound.

The expected decomposition products would likely include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂), which are common products in the decomposition of energetic materials.[9][10]

Experimental Protocols for Thermal Analysis

The following are detailed, step-by-step methodologies for conducting DSC and TGA analyses on this compound. These protocols are designed to ensure safety and data integrity when handling potentially energetic materials.

Protocol for Differential Scanning Calorimetry (DSC)

Objective: To determine the onset temperature and enthalpy of decomposition of this compound.

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 1-2 mg of this compound into a high-pressure gold-plated or stainless steel crucible.[7] Hermetically seal the crucible to contain any evolved gases and prevent evaporation. An empty, sealed crucible should be used as a reference.

  • Atmosphere: Conduct the experiment under a continuous flow of an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min.

  • Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 400 °C) at a constant heating rate of 5 °C/min.[7]

  • Data Analysis: Analyze the resulting DSC curve (heat flow vs. temperature) to determine the extrapolated onset temperature of the exothermic decomposition peak and integrate the peak area to calculate the enthalpy of decomposition (in J/g).

Protocol for Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature range and mass loss profile of this compound.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into an inert crucible (e.g., alumina).

  • Atmosphere: Conduct the experiment under a continuous flow of an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

  • Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate of 10 °C/min.

  • Data Analysis: Analyze the resulting TGA curve (mass vs. temperature) and its derivative (DTG curve) to determine the onset temperature of decomposition, the temperature of maximum mass loss rate, and the percentage of mass loss at each decomposition step.

Thermal_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis Sample This compound Sample Weighing Accurate Weighing (1-5 mg) Sample->Weighing Crucible Encapsulation in appropriate crucible Weighing->Crucible DSC DSC Analysis Crucible->DSC TGA TGA Analysis Crucible->TGA DSC_Data Heat Flow vs. Temperature DSC->DSC_Data TGA_Data Mass vs. Temperature TGA->TGA_Data Analysis Determine Onset Temp., Enthalpy, Mass Loss DSC_Data->Analysis TGA_Data->Analysis

Caption: Experimental Workflow for Thermal Analysis of this compound.

Safety, Handling, and Storage

This compound is classified as a combustible solid and is harmful if swallowed or in contact with skin.[9] It is also a skin and eye irritant.[9] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood.[11]

Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[12] It is recommended to store this compound at 2-8°C. It should be kept away from incompatible materials such as strong oxidizing agents and strong bases.[11]

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[9]

Conclusion

This technical guide provides a foundational understanding of the thermal stability and decomposition of this compound. While direct experimental data is limited, the analysis of related compounds and established thermal analysis protocols offer a clear path for future research. The proposed decomposition pathway and detailed experimental methodologies serve as a valuable resource for scientists and researchers working with this and other energetic materials. Adherence to strict safety protocols is essential when handling this compound to mitigate the risks associated with its potential thermal instability.

References

Acidity of the alpha-proton in benzoylnitromethane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Acidity of the Alpha-Proton in Benzoylnitromethane

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (C₆H₅COCH₂NO₂) serves as a quintessential model for understanding the pronounced acidity of α-protons situated between two potent electron-withdrawing groups. This guide elucidates the fundamental principles governing this acidity, dissecting the synergistic interplay of inductive and resonance effects that lead to significant stabilization of the corresponding carbanion. We provide a detailed examination of the structural factors, comparative pKa analysis, and robust experimental and computational methodologies for the precise determination of its acid dissociation constant. This document is intended to be a comprehensive resource, blending theoretical underpinnings with practical, field-proven protocols for chemical researchers and drug development professionals.

Introduction: The Concept of α-Proton Acidity

In organic chemistry, the acidity of a C-H bond is typically low, with alkanes exhibiting pKa values in the range of 40-50.[1] However, the placement of a C-H bond on a carbon atom alpha (α) to a carbonyl group dramatically increases its acidity. For instance, the α-proton of acetone has a pKa of approximately 19.3, a staggering 10⁴⁰-fold increase in acidity compared to ethane.[2] This phenomenon is attributed to the stability of the conjugate base, the enolate anion.[3] Deprotonation of the α-carbon results in a carbanion whose negative charge is delocalized through resonance onto the electronegative oxygen atom of the adjacent carbonyl group, thereby stabilizing the anion.[3]

The acid-strengthening effect is magnified when the α-carbon is flanked by two electron-withdrawing groups, as seen in β-dicarbonyl compounds.[4][5] These compounds are significantly more acidic than their mono-carbonyl counterparts because the resulting carbanion is stabilized by delocalization of the negative charge across both groups, leading to a greater number of stabilizing resonance structures.[3][4] this compound, with its α-carbon positioned between a benzoyl and a nitro group, represents an extreme case of this activation, making its α-proton exceptionally acidic.

Theoretical Framework for the Acidity of this compound

The remarkable acidity of the methylene protons in this compound is a direct consequence of the powerful electron-withdrawing nature of the adjacent benzoyl and nitro functionalities.[6] This stabilization of the conjugate base is achieved through two primary electronic effects: the inductive effect and the resonance effect.

Inductive Effect

The inductive effect involves the polarization of σ-bonds by electronegative atoms.[7][8] In this compound, both the carbonyl group and the nitro group are strongly electron-withdrawing. The highly electronegative oxygen atoms in both groups pull electron density away from the central methylene carbon through the sigma bond framework. This withdrawal of electron density polarizes the C-H bonds, weakening them and facilitating the departure of a proton (H⁺).

Resonance Stabilization of the Conjugate Base

While the inductive effect plays a role, the dominant factor contributing to the high acidity is the extensive resonance stabilization of the conjugate base formed upon deprotonation.[6][7] The nitro group, in particular, is one of the most powerful electron-withdrawing groups due to both resonance and inductive effects.[9] When the α-proton is abstracted by a base, the resulting negative charge on the carbon is not localized. Instead, it is delocalized over a large π-system that includes the benzoyl group's carbonyl oxygen and the nitro group's two oxygen atoms.[6] This delocalization distributes the negative charge over four atoms (the α-carbon, the carbonyl oxygen, and the two nitro oxygens), which massively stabilizes the anion.[10][11]

The primary resonance contributors for the this compound anion are depicted below. The structures that place the negative charge on the highly electronegative oxygen atoms are the most significant contributors to the overall resonance hybrid.[12]

Caption: Resonance delocalization in the this compound conjugate base.

Quantitative Acidity: A Comparative pKa Analysis

The significant acidifying effect of the benzoyl and nitro groups is best illustrated by comparing the pKa of this compound to related compounds. The introduction of a single benzoyl group to nitromethane results in a substantial decrease in the pKa value, highlighting the powerful stabilizing effect.[6]

CompoundStructureApproximate pKa (in water)Key Stabilizing Factor(s)
MethaneCH₄~50None
AcetoneCH₃COCH₃~19.3[2]Resonance (Enolate)
NitromethaneCH₃NO₂~10.2Resonance (Nitronate)
This compound C₆H₅COCH₂NO₂ ~4.4 *Resonance (Enolate & Nitronate) + Inductive
AcetylacetoneCH₃COCH₂COCH₃~9Resonance (Bis-Enolate)

*Calculated based on the reported pKa decrease of 5.8 units in water upon benzoylation of nitromethane.[6]

Experimental Determination of pKa

The determination of an acid dissociation constant is a critical experimental procedure. For a C-H acid like this compound, which possesses a strong chromophore, UV-Vis spectrophotometry is a particularly powerful and sensitive method.[13][14]

experimental_workflow start Start: Prepare Stock Solution prep_buffers Prepare a Series of Buffer Solutions (e.g., pH 3 to 6, in 0.5 unit increments) start->prep_buffers prep_samples Create Analytical Samples: Add constant aliquot of stock solution to each buffer prep_buffers->prep_samples measure_uv Measure Full UV-Vis Spectrum (220-400 nm) for each pH-buffered sample prep_samples->measure_uv identify_lambda Identify λmax where absorbance difference between acidic and basic forms is maximal measure_uv->identify_lambda plot_abs_ph Plot Absorbance at λmax vs. pH identify_lambda->plot_abs_ph fit_curve Fit data to a sigmoidal curve (e.g., using Henderson-Hasselbalch derived equation) plot_abs_ph->fit_curve determine_pka Determine pKa at the Inflection Point of the sigmoid curve (where [HA] = [A⁻]) fit_curve->determine_pka end Result: Experimental pKa Value determine_pka->end

Caption: Workflow for pKa determination via UV-Vis spectrophotometry.

Protocol: pKa Determination by UV-Vis Spectrophotometry

This protocol outlines a self-validating system for determining the pKa of this compound. The requirement for a stable isosbestic point serves as an internal control for the integrity of the sample and the equilibrium process.

I. Materials & Instrumentation:

  • This compound (high purity)

  • A series of well-characterized buffer solutions (e.g., citrate, acetate, phosphate) covering a pH range from ~2 units below to ~2 units above the expected pKa (e.g., pH 3.0 - 7.0).

  • Spectrophotometric grade solvent (e.g., methanol or DMSO) for the stock solution.

  • Calibrated pH meter.

  • Dual-beam UV-Vis spectrophotometer.

  • Volumetric flasks and pipettes.

II. Methodology:

  • Stock Solution Preparation: Accurately prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., 10 mM in methanol). The organic solvent is used to ensure complete dissolution before dilution into the aqueous buffers.

  • Sample Preparation: For each buffer solution, prepare a sample by diluting a precise, constant volume of the stock solution into a volumetric flask and filling to the mark with the buffer. The final concentration should be low enough to be within the linear range of the Beer-Lambert law (e.g., 50-100 µM), and the percentage of organic co-solvent should be kept constant and minimal (e.g., <1% v/v) across all samples to minimize its effect on the pKa.[14]

  • pH Measurement: Precisely measure the final pH of each prepared analytical sample using a calibrated pH meter.

  • Spectrophotometric Analysis:

    • Record the full UV-Vis spectrum (e.g., from 220 nm to 400 nm) for each sample against a blank containing the identical buffer and co-solvent concentration.

    • Overlay the spectra. A well-defined isosbestic point—a wavelength where the molar absorptivity of the acidic and basic forms are equal—should be observed.[13] This point confirms a clean equilibrium between two species.

  • Data Processing and pKa Determination:

    • Identify an analytical wavelength (λ_analysis) where the absorbance difference between the most acidic and most basic samples is maximal.[13]

    • Create a plot of Absorbance at λ_analysis versus the measured pH for each sample.

    • The resulting data should form a sigmoidal curve. The pKa is the pH value at the inflection point of this curve, which corresponds to the point where the concentrations of the protonated (HA) and deprotonated (A⁻) species are equal.[13][15]

    • Fit the data to the Henderson-Hasselbalch-derived equation for absorbance to determine the pKa with high precision.[15]

Alternative Method: ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to determine pKa values.[13]

Principle: The chemical shift (δ) of a nucleus is highly sensitive to its local electronic environment.[16][17] The deprotonation of this compound will cause a significant change in the electron density around the α-carbon and adjacent protons. By monitoring the chemical shift of a specific proton (e.g., the aromatic protons on the benzoyl ring) as a function of pH in a series of buffered solutions, a titration curve similar to that obtained by UV-Vis can be generated. The pKa is found at the midpoint of the transition in the plot of δ vs. pH.[13] This method is particularly useful for confirming the site of deprotonation.

Computational pKa Prediction

In modern drug discovery and chemical research, computational methods are increasingly used to predict pKa values.[18] These in silico approaches can provide valuable estimates before a compound is even synthesized.

Methodology: High-level quantum chemical calculations, such as Density Functional Theory (DFT), combined with a solvation model (e.g., Polarizable Continuum Model - PCM or Solvation Model based on Density - SMD) can be used to calculate the Gibbs free energy change (ΔG) for the deprotonation reaction in solution.[19] The pKa is then calculated from ΔG using thermodynamic cycles. While computationally intensive, these methods can achieve high accuracy, often within 0.5-1.0 pKa units of experimental values.[20][21]

G A This compound B Structural & Electronic Factors A->B C Inductive Effect (-I) B->C D Resonance Effect (-R) B->D E Stabilized Conjugate Base C->E D->E F High Acidity (Low pKa) E->F

Caption: Key factors governing the acidity of this compound.

Conclusion

The acidity of the α-proton in this compound is a powerful illustration of fundamental principles in physical organic chemistry. The synergistic combination of strong inductive and resonance effects from the adjacent benzoyl and nitro groups leads to extensive delocalization and stabilization of the resulting carbanion. This results in a pKa value that is remarkably low for a carbon acid, rendering it comparable to some carboxylic acids. Understanding these principles is not merely academic; it is crucial for professionals in drug development and synthetic chemistry, as the protonation state of a molecule governs its reactivity, solubility, and biological interactions. The experimental and computational protocols detailed herein provide a robust framework for the accurate characterization of this and other similarly activated compounds.

References

The Reactivity of Benzoylnitromethane as a Michael Donor: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

Benzoylnitromethane, also known as α-nitroacetophenone, stands as a potent and versatile Michael donor in organic synthesis. The presence of both a benzoyl and a nitro group on the same methylene carbon significantly enhances its acidity, facilitating the formation of a stabilized carbanion under basic conditions. This guide provides a comprehensive exploration of the reactivity of this compound in Michael addition reactions, a cornerstone of carbon-carbon bond formation. We will delve into its synthesis, mechanistic intricacies of its conjugate additions, diverse catalytic systems, and the profound impact of its adducts in the synthesis of complex molecules, particularly in the realm of drug discovery and development. This document is intended to be a practical and insightful resource for researchers aiming to leverage the unique synthetic potential of this valuable building block.

Introduction to this compound: A Profile of a Versatile Reagent

This compound (C₆H₅COCH₂NO₂) is a crystalline solid characterized by a melting point of 105-107 °C.[1] Its structure, featuring a methylene group activated by two powerful electron-withdrawing groups—the benzoyl and the nitro moieties—renders it a highly acidic carbon pronucleophile. This dual activation is the cornerstone of its utility as a Michael donor, enabling deprotonation under mild basic conditions to form a resonance-stabilized nitronate anion, a soft nucleophile poised for conjugate addition to a wide array of Michael acceptors.[2]

The synthesis of this compound can be achieved through several routes. A common laboratory-scale preparation involves a two-step sequence starting with the Henry reaction (nitroaldol reaction) between benzaldehyde and nitromethane to yield β-nitro-α-phenylethanol, followed by oxidation of the secondary alcohol to the corresponding ketone.[3] Alternative methods include the direct nitration of acetophenone, though this can lead to mixtures of isomers and requires careful control of reaction conditions.[4]

The unique electronic and steric properties conferred by the benzoyl group distinguish this compound from simpler nitroalkanes like nitromethane. The benzoyl group's steric bulk can influence the stereochemical outcome of the Michael addition, while its electronic effects contribute to the stability of the intermediate carbanion.[5]

The Michael Addition Reaction: A Mechanistic Overview

The Michael addition is a conjugate 1,4-addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor).[2] In the context of this compound, the reaction proceeds through the following key steps:

  • Deprotonation: A base abstracts a proton from the α-carbon of this compound, forming a resonance-stabilized nitronate anion. The negative charge is delocalized over the α-carbon, the oxygen atoms of the nitro group, and the carbonyl oxygen of the benzoyl group.

  • Nucleophilic Attack: The nitronate anion, acting as a soft nucleophile, attacks the electrophilic β-carbon of the Michael acceptor. This thermodynamically controlled addition results in the formation of a new carbon-carbon bond and a new enolate intermediate.

  • Protonation: The enolate intermediate is protonated by a proton source in the reaction medium (often the conjugate acid of the base catalyst) to yield the final γ-nitro ketone adduct.

Michael_Addition_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation This compound Ph(CO)CH₂NO₂ Nitronate [Ph(CO)CHNO₂]⁻ This compound->Nitronate + B: Base B: Protonated_Base BH⁺ Michael_Acceptor R¹CH=CHCOR² Enolate_Intermediate [Product Enolate]⁻ Nitronate->Enolate_Intermediate + R¹CH=CHCOR² Final_Product Ph(CO)CH(NO₂)CH(R¹)CH₂COR² Enolate_Intermediate->Final_Product + BH⁺ Catalytic_Systems cluster_catalysts Catalytic Systems This compound This compound (Michael Donor) Michael_Adduct γ-Nitro Ketone Adduct This compound->Michael_Adduct Michael_Acceptor Michael Acceptor (e.g., Chalcone, Enone) Michael_Acceptor->Michael_Adduct Base_Catalysis Base Catalysis (e.g., NaOH, K₂CO₃, DBU) Base_Catalysis->Michael_Adduct promotes Phase_Transfer Phase-Transfer Catalysis (e.g., Quaternary Ammonium Salts) Phase_Transfer->Michael_Adduct promotes Organocatalysis Organocatalysis (e.g., Proline derivatives, Thioureas) Organocatalysis->Michael_Adduct promotes (often with high stereoselectivity) Experimental_Workflow A Reaction Setup (Catalyst, Base, Solvent) B Addition of Reactants (this compound, Chalcone) A->B C Reaction Monitoring (TLC) B->C D Workup (Quenching, Extraction) C->D E Purification (Column Chromatography) D->E F Characterization (NMR, MS, Chiral HPLC) E->F

References

The Genesis of a Versatile Building Block: A Technical Guide to the Discovery and Historical Synthesis of Benzoylnitromethane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Benzoylnitromethane, also known as α-nitroacetophenone or ω-nitroacetophenone, represents a pivotal intermediate in organic synthesis, valued for its dual functionality that enables the construction of complex molecular architectures. This technical guide provides a comprehensive exploration of the discovery and historical evolution of the synthesis of this important compound. We delve into the foundational methods, tracing the development from early 20th-century discoveries to more refined contemporary protocols. Detailed experimental procedures, comparative analyses of synthetic routes, and mechanistic insights are presented to offer a thorough understanding for researchers and professionals in the field of chemical and pharmaceutical development.

Introduction: The Significance of this compound

This compound (C₈H₇NO₃) is a crystalline solid that has garnered significant interest in the scientific community due to the synthetic versatility endowed by its α-nitro ketone moiety. The electron-withdrawing nature of both the benzoyl and nitro groups activates the α-carbon, making it susceptible to a variety of nucleophilic and electrophilic reactions. This unique reactivity profile has established this compound as a valuable precursor for the synthesis of a diverse array of compounds, including pharmaceuticals, agrochemicals, and other specialty chemicals. Understanding the historical context of its synthesis provides valuable insights into the evolution of synthetic organic chemistry and informs the development of novel, efficient, and sustainable methodologies.

The Dawn of α-Nitro Ketones: Discovery and First Synthesis

The first documented synthesis of this compound is attributed to the German chemist Pietro Rabe in 1902. His pioneering work, published in Berichte der deutschen chemischen Gesellschaft, laid the groundwork for the field of α-nitro ketone chemistry. Rabe's initial approach was elegant in its simplicity, involving the direct acylation of the sodium salt of nitromethane with benzoyl chloride.

The Rabe Synthesis (1902): A Foundational Approach

Rabe's method capitalized on the acidity of the α-protons of nitromethane, which can be readily deprotonated by a suitable base to form the nucleophilic nitronate anion. This anion then undergoes a nucleophilic acyl substitution reaction with benzoyl chloride to yield this compound.

Reaction Mechanism:

Caption: The two-step mechanism of the Rabe synthesis.

Experimental Protocol (Reconstructed from Historical Accounts):

A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol. To this, nitromethane is added to form the sodium salt of nitromethane. The resulting solution is then treated with benzoyl chloride. The reaction mixture is subsequently worked up to isolate the this compound product. While yields from this early method were often modest due to competing side reactions such as O-acylation and polysubstitution, it established a viable and direct route to this class of compounds.

An Alternative Pathway: The Henry Reaction and Subsequent Oxidation

With the advancement of organic chemistry, an alternative and often more controlled two-step synthesis of this compound emerged, utilizing the well-established Henry (nitroaldol) reaction. This method involves the base-catalyzed condensation of benzaldehyde with nitromethane to form 2-nitro-1-phenylethanol, which is then oxidized to the target α-nitro ketone.

Step 1: The Henry Reaction - Formation of 2-Nitro-1-phenylethanol

The Henry reaction, discovered by Louis Henry in 1895, is a classic carbon-carbon bond-forming reaction. In the context of this compound synthesis, it provides a reliable method for constructing the carbon skeleton of the molecule.

Reaction Mechanism:

Caption: The mechanism of the Henry reaction between benzaldehyde and nitromethane.

Detailed Experimental Protocol (Modern Adaptation):

  • To a stirred solution of benzaldehyde (1 equivalent) and nitromethane (1.2 equivalents) in methanol at 0 °C, a solution of sodium hydroxide (1.1 equivalents) in water is added dropwise, maintaining the temperature below 10 °C.

  • The reaction mixture is stirred at room temperature for 12-16 hours.

  • The mixture is then cooled to 0 °C and acidified with a solution of hydrochloric acid.

  • The product, 2-nitro-1-phenylethanol, is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.

Step 2: Oxidation of 2-Nitro-1-phenylethanol

The second step in this synthetic sequence is the oxidation of the secondary alcohol, 2-nitro-1-phenylethanol, to the corresponding ketone, this compound. Several oxidation methods have been historically and are currently employed for this transformation, each with its own advantages and disadvantages in terms of yield, reaction conditions, and environmental impact.

Common Oxidation Methods:

Oxidizing AgentTypical SolventKey AdvantagesKey Disadvantages
Pyridinium Chlorochromate (PCC)DichloromethaneMild conditions, high selectivity for alcohols.Carcinogenic chromium reagent, stoichiometric waste.
Jones Reagent (CrO₃/H₂SO₄)AcetoneInexpensive, powerful oxidant.Harsh acidic conditions, carcinogenic chromium waste.
Swern Oxidation (DMSO, oxalyl chloride)DichloromethaneMild, metal-free, high yields.Requires low temperatures, produces malodorous byproducts.

Detailed Experimental Protocol (Using Pyridinium Chlorochromate - PCC):

  • To a stirred suspension of pyridinium chlorochromate (PCC) (1.5 equivalents) in dichloromethane, a solution of 2-nitro-1-phenylethanol (1 equivalent) in dichloromethane is added in one portion.

  • The reaction mixture is stirred at room temperature for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • The mixture is then filtered through a pad of silica gel or celite to remove the chromium salts.

  • The filtrate is concentrated under reduced pressure to yield crude this compound.

  • The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

A Claisen-Type Condensation Approach

Another historical route to this compound involves a Claisen-type condensation between an ester, typically ethyl benzoate, and nitromethane, facilitated by a strong base such as sodium ethoxide. This method is mechanistically similar to the acylation of the nitronate anion.

Reaction Mechanism:

Caption: Mechanism of the Claisen-type condensation for this compound synthesis.

Experimental Protocol (Reconstructed from Historical Principles):

  • A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol.

  • Nitromethane is added to the cooled ethoxide solution.

  • Ethyl benzoate is then added to the reaction mixture, which is subsequently heated to drive the condensation.

  • After cooling, the reaction is quenched with an acid, and the product is isolated through extraction and purified by distillation or recrystallization.

Comparative Analysis and Modern Perspectives

The choice of synthetic route to this compound depends on several factors, including the desired scale of the reaction, the availability of starting materials, and considerations for safety and environmental impact.

  • The Rabe Synthesis (Direct Acylation): This method is the most direct but can be challenging to control, potentially leading to lower yields due to side reactions. Modern variations of this approach may employ alternative acylating agents and optimized reaction conditions to improve efficiency.

  • The Henry Reaction/Oxidation Sequence: This two-step process is often more reliable and higher-yielding, particularly on a laboratory scale. The modularity of this approach allows for the optimization of each step independently. However, the use of stoichiometric oxidants, especially those containing chromium, is a significant drawback from an environmental and safety perspective. The development of greener oxidation methods is an active area of research.

  • The Claisen-Type Condensation: This route offers a viable alternative, particularly when esters are more readily available or cost-effective than the corresponding acyl chlorides.

Modern synthetic chemistry continues to refine these historical methods, focusing on the development of catalytic, enantioselective, and more sustainable protocols for the synthesis of this compound and its derivatives.

Conclusion

The journey of this compound's synthesis, from its initial discovery by Pietro Rabe to the development of more sophisticated multi-step routes, mirrors the broader advancements in the field of organic chemistry. Each historical method provides a valuable lesson in the principles of reactivity and synthetic design. For contemporary researchers, a thorough understanding of these foundational syntheses is essential for the informed development of novel and improved methods for the preparation of this versatile and important chemical intermediate.

An In-depth Technical Guide on the Health and Safety Considerations for Handling Benzoylnitromethane

Author: BenchChem Technical Support Team. Date: December 2025

Preamble: A Proactive Approach to Safety in Synthesis

Benzoylnitromethane, also known as α-nitroacetophenone, is a versatile bifunctional compound increasingly utilized as a key intermediate in the synthesis of a variety of organic molecules, particularly heterocyclic compounds relevant to drug discovery and development.[1] Its unique reactivity, stemming from the electrophilic carbonyl carbon and the potential nucleophilicity of the α-carbon of the nitro group, makes it a valuable tool for the synthetic chemist.[1] However, as with all nitroalkane derivatives, a thorough understanding of its potential hazards and the implementation of rigorous safety protocols are paramount to ensuring the well-being of laboratory personnel and the integrity of the research.

This guide is intended for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of standard safety data sheet (SDS) information to provide a deeper, more causal understanding of the "why" behind the recommended procedures. By fostering a comprehensive awareness of the chemical's properties and potential reactivity, this document aims to empower scientists to work with this compound not with fear, but with informed respect and a proactive safety mindset.

Hazard Identification and Risk Assessment: Understanding the Intrinsic Properties of this compound

A robust safety protocol begins with a clear-eyed assessment of the intrinsic hazards of the substance . This compound is a combustible solid, typically appearing as a yellow or tan powder.[2] Its primary hazards, as indicated by its GHS classification, are acute oral toxicity and serious eye irritation.[3][4]

Toxicological Profile

While comprehensive toxicological data specific to this compound is not extensively available in public literature, the GHS classification of "Acute Toxicity 4, Oral" indicates that it can be harmful if swallowed.[3][4] For context, this category generally corresponds to an LD50 (rat, oral) in the range of 300 to 2000 mg/kg. The toxicological properties have not been fully investigated, which necessitates a cautious approach, assuming the potential for adverse effects upon ingestion, inhalation of dust, or skin contact.[2][5] Aromatic nitro compounds, as a class, can sometimes be associated with methemoglobinemia, a condition that reduces the oxygen-carrying capacity of the blood, although this has not been specifically documented for this compound.[6]

Data Summary: Physical and Toxicological Properties

PropertyValueSource
Chemical Formula C₈H₇NO₃[7]
Molecular Weight 165.15 g/mol [3][7]
Appearance Yellow to tan powder/solid[2]
Melting Point 105-107 °C[3][4]
GHS Hazard Codes H302 (Harmful if swallowed), H319 (Causes serious eye irritation)[3][4]
Incompatible Materials Strong oxidizing agents, Strong bases[1][2]
Physicochemical Hazards

This compound is a combustible solid, meaning it can burn, but it is not classified as flammable.[3][4] However, like many organic powders, its dust can form explosive mixtures with air under certain conditions. Therefore, generating and accumulating dust should be minimized.

The primary reactivity hazards stem from its incompatibility with strong bases and strong oxidizing agents.[1][2] The acidic nature of the C-H bonds adjacent to the nitro group makes it susceptible to deprotonation by strong bases, which can initiate unintended reactions.[8] Contact with strong oxidizers can lead to vigorous, potentially explosive, reactions.

The Hierarchy of Controls: A Multi-Layered Defense

Effective safety management relies on a multi-layered approach to risk mitigation, known as the hierarchy of controls. This framework prioritizes the most effective control measures to eliminate or reduce hazards.

HierarchyOfControls Elimination Elimination (Not Feasible) Substitution Substitution (Often Impractical) Engineering Engineering Controls (Primary Barrier) Administrative Administrative Controls (Procedural Safeguards) PPE Personal Protective Equipment (Last Line of Defense)

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

  • Elimination and Substitution: In the context of using this compound as a specific synthetic intermediate, elimination or substitution is often not feasible.

  • Engineering Controls: This is the most critical layer of protection. All work with this compound powder should be conducted in a certified chemical fume hood to prevent inhalation of dust and to contain any potential spills.

  • Administrative Controls: These are the standard operating procedures (SOPs) and work practices that reduce the risk of exposure. This includes proper training, clear labeling of containers, and restricting access to authorized personnel.

  • Personal Protective Equipment (PPE): PPE is the final barrier between the researcher and the chemical. It is essential but should not be relied upon as the primary means of protection.

Standard Operating Procedures: From Weighing to Waste Disposal

Adherence to well-defined protocols is non-negotiable when handling this compound. The following sections provide detailed, step-by-step methodologies for common laboratory procedures.

Personal Protective Equipment (PPE)

A standard PPE ensemble for handling this compound includes:

  • Eye Protection: Chemical safety goggles or a face shield worn over safety glasses.[3]

  • Hand Protection: Nitrile gloves are a suitable choice. Always inspect gloves for any signs of degradation or perforation before use and change them frequently, especially if contamination is suspected.[9]

  • Body Protection: A flame-resistant lab coat should be worn and kept fully fastened.

  • Respiratory Protection: For weighing and transferring the powder, a NIOSH-approved N95 dust mask is recommended to minimize inhalation of airborne particles.[3][4] In situations with a higher potential for aerosol generation, a respirator with a chemical cartridge may be necessary.[7]

PPE_Workflow Start Before Entering Lab Don_Coat Don Lab Coat Start->Don_Coat Don_Goggles Don Safety Goggles Don_Coat->Don_Goggles Don_Gloves Don Nitrile Gloves Don_Goggles->Don_Gloves Don_Respirator Don N95 Dust Mask (as needed) Don_Gloves->Don_Respirator Ready Ready for Work Don_Respirator->Ready Spill_Response Spill Spill Occurs Assess Assess Spill Size and Location Spill->Assess Minor Minor Spill (in fume hood) Assess->Minor Minor Major Major Spill (outside fume hood) Assess->Major Major Contain Contain with Absorbent Minor->Contain Evacuate Evacuate Area Major->Evacuate Collect Collect Waste Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose as Hazardous Waste Decontaminate->Dispose End Response Complete Dispose->End Alert Alert Supervisor and Emergency Services Evacuate->Alert Secure Secure the Area Alert->Secure Secure->End

References

Benzoylnitromethane: A Versatile Synthon for the Construction of Privileged Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Benzoylnitromethane

In the landscape of medicinal chemistry and drug discovery, the efficient construction of heterocyclic scaffolds is paramount. These cyclic structures are foundational to a vast number of pharmaceuticals, agrochemicals, and materials. This compound (α-nitroacetophenone), a crystalline solid with the formula C₆H₅COCH₂NO₂, emerges as a particularly powerful and versatile building block. Its strategic value lies in the dual reactivity conferred by the β-keto and nitro functionalities. The acidic α-protons, positioned between two electron-withdrawing groups, allow for easy formation of a nitronate intermediate, while the primary nitro group serves as a latent precursor to the highly reactive nitrile oxide dipole. This guide provides a comprehensive exploration of the synthetic potential of this compound, detailing its transformation into key heterocyclic systems such as isoxazoles, pyrroles, and pyrazoles, with a focus on mechanistic rationale, field-proven protocols, and applications in modern synthetic strategies.

Property Value Reference
Chemical Formula C₈H₇NO₃--INVALID-LINK--
Molecular Weight 165.15 g/mol --INVALID-LINK--
CAS Number 614-21-1--INVALID-LINK--
Melting Point 105-107 °C--INVALID-LINK--
Appearance Pale yellow crystalline solidN/A
SMILES O=N(=O)CC(=O)c1ccccc1--INVALID-LINK--

Core Reactivity: The Benzoyl Nitrile Oxide Synthon

The most prominent application of this compound in heterocyclic synthesis is its role as a precursor to benzoyl nitrile oxide. Nitrile oxides are powerful 1,3-dipoles that readily participate in [3+2] cycloaddition reactions, a cornerstone for the synthesis of five-membered heterocycles.[1] The in situ generation of the nitrile oxide from the stable, solid this compound avoids the handling of potentially unstable and hazardous nitrile oxides directly.

The transformation is a dehydration reaction, typically promoted by reagents that facilitate the elimination of water. The Mukaiyama reaction, using reagents like phenyl isocyanate in the presence of a catalytic amount of a tertiary amine (e.g., triethylamine), is a classic and effective method.[2] The isocyanate acts as the dehydrating agent, ultimately being converted to diphenylurea, while the nitroalkane is transformed into the nitrile oxide.

Nitrile Oxide Generation cluster_0 Generation of Benzoyl Nitrile Oxide BNM This compound Nitronate Nitronate Intermediate BNM->Nitronate Base NitrileOxide Benzoyl Nitrile Oxide Nitronate->NitrileOxide Dehydration Reagents Dehydrating Agent (e.g., Phenyl Isocyanate) + Base (cat.)

Caption: In-situ generation of benzoyl nitrile oxide from this compound.

This in situ generation is critical for synthetic efficiency, allowing the highly reactive nitrile oxide to be trapped immediately by a dipolarophile present in the reaction mixture, minimizing side reactions such as dimerization to form furoxans.

[3+2] Cycloaddition Pathways: Access to Isoxazoles and 1,2,4-Oxadiazoles

Once generated, benzoyl nitrile oxide is a potent synthon for building five-membered, oxygen- and nitrogen-containing heterocycles.

Synthesis of Isoxazoles and Isoxazolines

The reaction of a nitrile oxide with an alkyne or an alkene is the most direct and versatile method for synthesizing isoxazoles and isoxazolines, respectively. These scaffolds are prevalent in numerous bioactive molecules. The [3+2] cycloaddition is a concerted, pericyclic reaction that proceeds with high regioselectivity.

  • With Alkynes to form Isoxazoles: The cycloaddition with a terminal or internal alkyne yields a substituted isoxazole. The benzoyl group from the starting material populates the 3-position of the resulting isoxazole ring.

  • With Alkenes to form Isoxazolines: Similarly, reaction with an alkene leads to a 4,5-dihydroisoxazole, also known as an isoxazoline.

The choice of dehydrating agent and base can be crucial. For instance, the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) has been shown to be a particularly efficient reagent for promoting the synthesis of isoxazole derivatives from primary nitro compounds and various dipolarophiles.[3]

Isoxazole Synthesis BNM This compound BNO Benzoyl Nitrile Oxide (in situ) BNM->BNO [Dehydration] Isoxazole 3-Benzoyl-5-R-Isoxazole BNO->Isoxazole Alkyne Alkyne (Dipolarophile) Alkyne->Isoxazole Barton_Zard_Mechanism cluster_pathway Barton-Zard Pathway to Pyrroles start This compound + Aldehyde (R-CHO) nitroalkene α-Benzoyl Nitroalkene start->nitroalkene Henry Rxn & Dehydration michael_adduct Michael Adduct nitroalkene->michael_adduct + Isocyanide Enolate (Michael Addition) isocyanide Isocyanoacetate cyclized Cyclized Intermediate michael_adduct->cyclized 5-endo-dig Cyclization pyrrole Substituted Pyrrole cyclized->pyrrole Elimination of NO₂⁻ & Tautomerization

References

Theoretical calculations on the electronic structure of benzoylnitromethane

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Theoretical Calculation of Benzoylnitromethane's Electronic Structure

This guide provides a comprehensive framework for the theoretical investigation of the electronic structure of this compound, a molecule of significant interest due to its dual functionality as a β-dicarbonyl and a nitro compound. For researchers, scientists, and drug development professionals, understanding the intricate details of its electronic properties, particularly the tautomeric relationship between its nitro and aci-nitro forms, is paramount for predicting its reactivity, stability, and potential biological interactions. This document eschews a rigid template, instead adopting a narrative that follows the logical flow of a computational chemistry investigation, from conceptualization to data interpretation.

Introduction: The Duality of this compound

This compound (C₆H₅COCH₂NO₂)[1], also known as α-nitroacetophenone, occupies a unique chemical space. As a β-dicarbonyl compound, it possesses an acidic α-hydrogen, a characteristic that underpins the reactivity of this class of molecules[2][3][4]. The presence of two electron-withdrawing groups (carbonyl and nitro) flanking the methylene bridge significantly influences the electron density distribution and chemical behavior[3].

The most critical feature governing the electronic structure of this compound is the phenomenon of nitro-aci-nitro tautomerism[5][6]. This is a dynamic equilibrium where a proton migrates from the α-carbon to one of the oxygen atoms of the nitro group, forming the aci-nitro tautomer, or nitronic acid. While the nitro form is generally more stable in simple nitroalkanes[5][6], the energetic landscape of this equilibrium in this compound is a key subject of theoretical inquiry. A thorough computational analysis provides a powerful lens through which to examine the relative stabilities, geometric parameters, and electronic profiles of these tautomers, offering insights that are often difficult to capture through experimental means alone.

Caption: Nitro-Aci-Nitro Tautomeric Equilibrium in this compound.

The Theoretical Arsenal: Selecting the Right Computational Tools

To dissect the electronic structure of this compound, we turn to first-principles or ab initio methods, which solve the Schrödinger equation without empirical parameters[7][8]. Among these, Density Functional Theory (DFT) offers a remarkable balance of computational cost and accuracy, making it the workhorse of modern computational chemistry for systems of this size[9][10].

Causality of Method Selection:

  • Why DFT? DFT methods calculate the electron density to determine the system's energy, incorporating electron correlation effects at a lower computational expense than traditional wavefunction-based methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory[9]. For a molecule like this compound, DFT provides reliable geometric and electronic data.

  • Choice of Functional: The B3LYP hybrid functional is a popular and well-validated choice for organic molecules, effectively mixing Hartree-Fock exchange with DFT exchange-correlation.

  • Basis Set Selection: A Pople-style basis set, such as 6-31G(d,p) or 6-311++G(d,p), provides a good compromise between accuracy and computational demand. The inclusion of polarization functions (d,p) is crucial for accurately describing the bonding in molecules with heteroatoms and π-systems. Diffuse functions (the '+' or '++') are important for describing anions and systems with lone pairs, which are relevant for the aci-nitro tautomer and its conjugate base.

A Validating Workflow: The Computational Protocol

The following protocol outlines a self-validating system for the theoretical analysis of this compound. Each step builds upon the previous one, with built-in checks to ensure the reliability of the results.

Computational_Workflow start 1. Molecular Structure Input (Nitro and Aci-Nitro Tautomers) opt 2. Geometry Optimization (e.g., B3LYP/6-31G(d,p)) start->opt freq 3. Vibrational Frequency Analysis opt->freq verify All Frequencies Real? freq->verify verify->opt No (Imaginary Freq.) Re-optimize elec 4. Electronic Property Calculation (HOMO-LUMO, Mulliken Charges) verify->elec Yes (True Minimum) spec 5. Spectroscopic Simulation (IR, TD-DFT for UV-Vis) elec->spec exp 6. Validation with Experimental Data spec->exp end 7. Data Analysis & Interpretation exp->end

Caption: Step-by-step computational workflow for this compound.

Experimental Protocol: Step-by-Step Methodology
  • Molecular Structure Preparation:

    • Construct the 3D structures of both the nitro and the Z and E isomers of the aci-nitro tautomer of this compound using a molecular builder (e.g., GaussView, Avogadro).

    • Perform an initial, low-level molecular mechanics optimization to obtain a reasonable starting geometry.

  • Geometry Optimization:

    • Submit the initial structures for geometry optimization using a DFT method (e.g., B3LYP functional with the 6-31G(d,p) basis set)[2][7].

    • The optimization process iteratively adjusts the molecular geometry to find a stationary point on the potential energy surface[5][11]. The calculation is considered converged when the forces on the atoms and the change in energy between steps fall below a defined threshold.

  • Vibrational Frequency Analysis:

    • Perform a vibrational frequency calculation at the same level of theory as the geometry optimization[10][12]. This is a critical validation step.

    • Self-Validation: A true energy minimum must have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, requiring a re-optimization of the geometry[10].

    • The output provides the calculated harmonic frequencies, which correspond to the peaks in an infrared (IR) spectrum, and their corresponding IR intensities.

  • Electronic Property and Spectroscopic Calculations:

    • Using the optimized and validated geometry, perform a single-point energy calculation.

    • Request the calculation of molecular orbitals to identify the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)[8][13][14].

    • Request a population analysis (e.g., Mulliken) to determine the partial atomic charges[3][15][16][17].

    • To simulate the UV-Vis spectrum, perform a Time-Dependent DFT (TD-DFT) calculation on the optimized geometry. This computes the energies of electronic excitations[18].

Interpreting the Data: From Numbers to Insights

The raw output of these calculations is a wealth of quantitative data. The true expertise lies in synthesizing this data into a coherent understanding of the molecule's electronic character.

Structural Parameters and Tautomer Stability

The optimized geometries provide bond lengths, bond angles, and dihedral angles. These can be compared with experimental data from sources like the Cambridge Structural Database, which contains the crystal structure of this compound[1]. The relative energies of the optimized tautomers allow for the calculation of their equilibrium population, establishing which form predominates.

Parameter Nitro Tautomer Aci-Nitro Tautomer (E) Aci-Nitro Tautomer (Z) Experimental
Relative Energy (kcal/mol) 0.00Calculated ValueCalculated ValueN/A
C-C(O) Bond Length (Å) Calculated ValueCalculated ValueCalculated ValueFrom CSD
C-N Bond Length (Å) Calculated ValueCalculated ValueCalculated ValueFrom CSD
Dipole Moment (Debye) Calculated ValueCalculated ValueCalculated ValueN/A
Frontier Molecular Orbitals (FMOs)

The HOMO and LUMO are central to the Frontier Molecular Orbital theory, which explains chemical reactivity[17][19].

  • HOMO: The highest occupied molecular orbital represents the ability to donate electrons (nucleophilicity). Its energy level and spatial distribution indicate the most likely sites for electrophilic attack.

  • LUMO: The lowest unoccupied molecular orbital represents the ability to accept electrons (electrophilicity). Its location highlights the probable sites for nucleophilic attack.

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap implies the molecule is more easily excitable and reactive[9][13].

Property Nitro Tautomer Aci-Nitro Tautomer
HOMO Energy (eV) Calculated ValueCalculated Value
LUMO Energy (eV) Calculated ValueCalculated Value
HOMO-LUMO Gap (eV) Calculated ValueCalculated Value
Charge Distribution and Spectroscopic Validation

Mulliken population analysis assigns partial charges to each atom in the molecule, providing a quantitative picture of the electron distribution and identifying polar regions.

The calculated vibrational frequencies can be compared to an experimental IR spectrum. While calculated harmonic frequencies are typically higher than experimental values due to anharmonicity, a uniform scaling factor (e.g., ~0.96 for B3LYP) often yields excellent agreement. Key vibrational modes to compare would include the C=O stretch, the symmetric and asymmetric NO₂ stretches, and aromatic C-H stretches[20]. Similarly, the electronic transitions calculated via TD-DFT can be compared to the λ_max values from an experimental UV-Vis spectrum[4].

Conclusion

The theoretical framework detailed in this guide provides a robust and scientifically rigorous pathway to elucidate the electronic structure of this compound. By combining geometry optimization, vibrational analysis, and electronic property calculations, researchers can gain deep insights into the tautomeric equilibrium, reactivity, and spectroscopic signatures of this versatile molecule. This computational approach is not merely a predictive tool but a system for generating and validating hypotheses, ultimately accelerating research and development in medicinal chemistry and materials science.

References

Benzoylnitromethane: A Versatile Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Drug Discovery Professionals

This guide provides a comprehensive overview of benzoylnitromethane (α-nitroacetophenone), a pivotal building block in medicinal chemistry. We will explore its fundamental reactivity, synthetic versatility, and its role in the development of novel therapeutic agents across various disease areas. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this unique scaffold in their discovery programs.

The Chemical Foundation: Understanding this compound's Reactivity

This compound is a bifunctional organic compound whose utility in synthesis stems from the unique interplay between its benzoyl and nitromethyl moieties. The strong electron-withdrawing nature of the nitro group significantly increases the acidity of the adjacent α-protons, making the methylene group a potent nucleophile. This property is extensively exploited in a variety of carbon-carbon bond-forming reactions.[1]

Simultaneously, the nitro group itself can participate in various transformations, including reductions to amines and cycloaddition reactions. This dual reactivity makes this compound a highly versatile precursor for constructing complex molecular architectures, particularly heterocyclic systems that form the core of many pharmacologically active compounds.[1][2][3]

G cluster_BNM This compound Core Structure cluster_reactivity Key Reactive Sites cluster_applications Synthetic Outcomes BNM This compound (α-nitroacetophenone) AcidicProtons Acidic α-Protons (Nucleophilic Carbon) BNM->AcidicProtons Enolate Formation NitroGroup Nitro Group (Electrophilic/Cycloadditions) BNM->NitroGroup Reduction/Cycloaddition Benzoyl Benzoyl Group (Aromatic Scaffold) BNM->Benzoyl Scaffold for SAR Heterocycles Heterocyclic Scaffolds (Isoxazoles, Pyrazoles, etc.) AcidicProtons->Heterocycles Condensation Rxns NitroGroup->Heterocycles [3+2] Cycloadditions FunctionalDerivatives Functionalized Derivatives Benzoyl->FunctionalDerivatives Aromatic Substitution Heterocycles->FunctionalDerivatives Further Modification

Caption: Core reactivity of this compound.

A Cornerstone for Heterocyclic Synthesis

Heterocyclic compounds are arguably the largest and most varied family of molecular fragments used in medicinal chemistry.[2] this compound serves as an excellent starting material for the synthesis of a wide array of these privileged structures. Its ability to react with various electrophiles and undergo cyclization reactions has been harnessed to create libraries of compounds for biological screening.

Synthesis of Isoxazoles and Isoxazolines

One of the most well-documented applications of this compound is in the synthesis of isoxazole and isoxazoline rings. These heterocycles are present in numerous clinically approved drugs. The reaction often proceeds via a [3+2] cycloaddition pathway where the nitronate, formed by deprotonation of this compound, acts as the three-atom component. Research has explored its reactions with aldehydes and ketones, leading to the formation of these diverse heterocyclic structures.[1]

Pathway to Pyrazoles and other Nitrogen-Containing Heterocycles

Through multi-step synthetic sequences, this compound is a precursor to pyrazoline and pyrazole derivatives. For instance, condensation reactions followed by cyclization with hydrazine or its derivatives can yield these important scaffolds. Pyrazoline-containing compounds have demonstrated significant antiproliferative activity against various cancer cell lines.[4][5] The modification of the core structure allows for the fine-tuning of biological activity, a key aspect of structure-activity relationship (SAR) studies.

Caption: Synthesis of isoxazoles from this compound.

Therapeutic Applications in Drug Discovery

Derivatives synthesized from this compound have shown promising activity in several key therapeutic areas. The benzoyl and nitro functionalities provide handles for chemical modification, allowing chemists to optimize potency, selectivity, and pharmacokinetic properties.

Anticancer Agents

The development of novel anticancer agents is a major focus of medicinal chemistry. Benzothiazole derivatives, which can be synthesized using this compound as a starting material, have emerged as a significant class of anticancer compounds.[6][7] These compounds have been shown to exhibit cytotoxic activity against a range of cancer cell lines, including human lung, breast, and brain cancer cells.

For example, studies have described the synthesis of benzothiazole derivatives that show potent antitumor activity with IC50 values in the micromolar and even nanomolar range against cell lines like MCF-7 (breast cancer) and HeLa (cervical cancer).[8] The mechanism of action for many of these derivatives involves the induction of apoptosis and cell cycle arrest.[8][9]

Compound Class Cancer Cell Line Reported Activity (IC50) Reference
Benzothiazole DerivativeMCF-7 (Breast)0.68 - 2.88 µM[9]
Spiropyrazoline AnalogueHL-60 (Leukemia)< 10 µM[4]
Benzothiazole HydrazoneC6 (Glioma)Selective Cytotoxicity[6]
Podophyllotoxin-BenzothiazoleHeLa (Cervical)0.68 - 2.88 µM[9]
Anti-inflammatory Agents

Chronic inflammation is linked to a multitude of diseases, including arthritis, cardiovascular disease, and cancer.[10] Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of treatment, and there is a continuous search for new agents with improved efficacy and fewer side effects. Benzothiazole and benzofuran derivatives, accessible from this compound precursors, have shown significant anti-inflammatory properties.[10][11] Some of these compounds have demonstrated anti-inflammatory activity comparable to established drugs like diclofenac and ibuprofen in in vivo models such as the carrageenan-induced rat paw edema assay.[10][12] The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins.[13]

Antimicrobial Agents

With the rise of antimicrobial resistance, there is an urgent need for new classes of antibacterial and antifungal drugs.[14][15] Heterocyclic compounds derived from this compound, such as benzofurans and various azole derivatives, have been investigated for their antimicrobial potential.[11][16] These compounds have shown activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.[17] The structural diversity that can be generated from the this compound scaffold allows for the exploration of new pharmacophores to combat resistant microbial strains.

Experimental Protocol: Synthesis of a Benzothiazole Derivative

The following is a representative protocol for the synthesis of a biologically active heterocyclic compound, illustrating the practical application of this compound's reactivity. This protocol is based on established synthetic methodologies for benzothiazole formation.

Objective: To synthesize a 2-substituted benzothiazole derivative, a scaffold known for its anticancer properties.

Step 1: Synthesis of an α,β-Unsaturated Ketone (Chalcone Intermediate)

  • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

  • Add a substituted aromatic aldehyde (1.0 eq) to the solution.

  • Add a catalytic amount of a base (e.g., piperidine or aqueous NaOH) dropwise while stirring at room temperature.

  • Continue stirring for 2-4 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Filter the precipitated solid, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain the purified chalcone intermediate.

Step 2: Cyclization to form the Benzothiazole Ring

  • In a round-bottom flask, combine the chalcone intermediate from Step 1 (1.0 eq) and 2-aminothiophenol (1.0 eq) in a suitable solvent such as dimethyl sulfoxide (DMSO) or ethanol.

  • Add a catalytic amount of an acid (e.g., glacial acetic acid) or a base depending on the specific reaction conditions being employed.

  • Heat the mixture to reflux for 6-12 hours, monitoring the reaction progress by TLC.

  • After cooling to room temperature, pour the reaction mixture into ice water.

  • Collect the resulting precipitate by filtration.

  • Wash the solid with water and then with a small amount of cold ethanol.

  • Purify the crude benzothiazole derivative by column chromatography or recrystallization to yield the final product.

Step 3: Characterization

  • Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

  • Determine the purity using High-Performance Liquid Chromatography (HPLC).

Future Perspectives

This compound continues to be a valuable and underexplored scaffold in medicinal chemistry.[1] Its synthetic tractability allows for the creation of large, diverse compound libraries essential for high-throughput screening. Future research will likely focus on:

  • Combinatorial Chemistry: Utilizing this compound in multi-component reactions to rapidly generate novel and complex molecular architectures.

  • Target-Specific Design: Designing derivatives to inhibit specific biological targets, such as kinases or proteases, which are often implicated in cancer and inflammatory diseases.

  • Bioisosteric Replacement: Using the nitro group or its derivatives as bioisosteres for other functional groups to improve the pharmacokinetic and pharmacodynamic profiles of lead compounds.

References

Methodological & Application

Protocol for Henry reaction using benzoylnitromethane and aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide to the Henry Reaction: Protocols for the Synthesis of β-Nitro Alcohols using Benzoylnitromethane and Aldehydes

Introduction: The Strategic Importance of the Henry Reaction

The Henry (or nitroaldol) reaction, first reported by Louis Henry in 1895, stands as a cornerstone of carbon-carbon bond formation in organic synthesis.[1][2] This base-catalyzed reaction couples a nitroalkane with an aldehyde or ketone to produce versatile β-nitro alcohols.[1][3][4] The synthetic power of the Henry reaction lies in the rich chemical potential of its products. The β-nitro alcohol motif is a valuable synthetic intermediate that can be readily transformed into other crucial functional groups, such as β-amino alcohols (via reduction of the nitro group), α-nitro ketones (via oxidation), and nitroalkenes (via dehydration).[1] These subsequent transformations open pathways to a wide array of pharmaceuticals, natural products, and complex molecular architectures.[5][6]

This guide focuses on the application of this compound (α-nitroacetophenone) as the nitroalkane component. The presence of the benzoyl group acidifies the α-proton, facilitating its removal under milder basic conditions compared to simple nitroalkanes. This enhanced acidity and the structural complexity of the resulting products make this compound a particularly interesting substrate for researchers in medicinal chemistry and drug development.

Reaction Mechanism: A Stepwise View

The Henry reaction proceeds through a reversible, base-catalyzed pathway. Understanding this mechanism is critical for optimizing reaction conditions and controlling stereochemical outcomes.

  • Deprotonation: The reaction initiates with the deprotonation of the α-carbon of the nitroalkane by a base, forming a resonance-stabilized nitronate anion.[1][4][7] The stability of this intermediate is key to the reaction's feasibility.

  • Nucleophilic Attack: The carbon atom of the nitronate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde.[7] This C-C bond-forming step creates a β-nitro alkoxide intermediate.

  • Protonation: The alkoxide is subsequently protonated by the conjugate acid of the base (or a proton source in the workup), yielding the final β-nitro alcohol product and regenerating the catalyst.[1][4]

All steps in the Henry reaction are reversible, which can impact yield and stereoselectivity.[1] Careful control of reaction conditions is therefore essential to drive the equilibrium towards the desired product.

Henry_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products This compound This compound (C₆H₅COCH₂NO₂) Nitronate Nitronate Anion (Resonance Stabilized) This compound->Nitronate + Base (B:) Aldehyde Aldehyde (R-CHO) Alkoxide β-Nitro Alkoxide Intermediate Aldehyde->Alkoxide Base Base (B:) Base->Nitronate Nitronate->Alkoxide + Aldehyde Product β-Nitro Alcohol Product Alkoxide->Product + BH⁺ RegenBase Protonated Base (BH⁺) RegenBase->Product Workflow start Start reagents 1. Add this compound & Aldehyde to Flask start->reagents dissolve 2. Dissolve in Anhydrous Solvent reagents->dissolve cool 3. Cool Reaction (e.g., 0 °C) dissolve->cool add_base 4. Add Base Catalyst (Dropwise) cool->add_base react 5. Stir & Monitor by TLC add_base->react quench 6. Quench with aq. NH₄Cl react->quench Reaction Complete extract 7. Extract with Organic Solvent quench->extract dry 8. Dry Organic Layer (e.g., MgSO₄) extract->dry concentrate 9. Concentrate via Rotary Evaporation dry->concentrate purify 10. Purify by Column Chromatography concentrate->purify characterize 11. Characterize Product (NMR, MS, IR) purify->characterize end End characterize->end

References

Application Note: Highly Enantioselective Michael Addition of Benzoylnitromethane to Enones via Organocatalysis

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide for Drug Development Professionals and Organic Synthesis Researchers

Abstract

The asymmetric Michael addition stands as a cornerstone of modern organic synthesis for its ability to form carbon-carbon bonds with exceptional stereocontrol. This application note provides an in-depth guide to the organocatalyzed asymmetric Michael addition of benzoylnitromethane to α,β-unsaturated ketones (enones). The resulting γ-nitrocarbonyl compounds are highly valuable chiral building blocks, readily convertible into key intermediates like γ-amino acids and lactams for pharmaceutical development.[1][2] We delve into the mechanistic underpinnings of bifunctional organocatalysis, detail a robust experimental protocol, and present expected outcomes for this powerful transformation.

Introduction: Significance and Synthetic Utility

The conjugate addition of carbon nucleophiles to electron-deficient olefins is a fundamental strategy for constructing complex molecular architectures.[3][4] When performed asymmetrically, it provides access to enantiomerically enriched products that are pivotal in medicinal chemistry and total synthesis. The products of the Michael addition between this compound and enones, γ-nitrocarbonyl compounds, are particularly versatile synthetic intermediates.[2] The nitro group, often regarded as a "masked" amino group, can be easily transformed into a variety of other functional groups, making these adducts prized precursors for biologically active molecules.[1][5]

Historically, achieving high stereoselectivity in these reactions relied on chiral auxiliaries or metal-based catalysts. However, the field of organocatalysis has emerged as a more sustainable, often less toxic, and highly effective alternative.[4] Small, chiral organic molecules, particularly bifunctional catalysts, can mimic enzyme-like activity by activating both the nucleophile and the electrophile simultaneously through non-covalent interactions, leading to highly organized and stereoselective transition states.[6][7] This guide focuses on the application of such catalysts to afford high yields and enantioselectivities.

The Mechanism of Bifunctional Organocatalysis

The success of the asymmetric Michael addition hinges on the catalyst's ability to precisely control the facial selectivity of the nucleophilic attack. Bifunctional catalysts, such as those based on thiourea or squaramide scaffolds appended to a chiral amine moiety (e.g., from cinchona alkaloids or amino acids), are exceptionally effective.[4][5]

The dual activation model proceeds as follows:

  • Nucleophile Activation: The acidic proton of this compound is activated by the hydrogen-bond donating groups of the catalyst (e.g., the N-H protons of a thiourea moiety). This interaction increases the acidity of the pronucleophile and pre-organizes it for addition.

  • Electrophile Activation: Simultaneously, the basic site of the catalyst (e.g., a tertiary amine) interacts with the enone. This can occur via hydrogen bonding to the carbonyl oxygen or through the formation of a transient, more reactive iminium ion, which lowers the LUMO of the Michael acceptor.[8][9]

  • Stereocontrolled C-C Bond Formation: With both reactants held in a specific orientation within the chiral pocket of the catalyst, the this compound anion attacks one specific face of the activated enone, leading to the formation of the C-C bond with high stereoselectivity.

  • Catalyst Turnover: The product is released, and the catalyst is regenerated to enter the next catalytic cycle.

Below is a diagram illustrating this proposed catalytic cycle using a representative bifunctional thiourea catalyst.

Bifunctional Catalysis Mechanism cluster_cycle Catalytic Cycle cluster_inputs Reactants cluster_output Output CAT Bifunctional Catalyst (Cat) COMPLEX Ternary Complex {Cat-Nuc-Ele} CAT->COMPLEX Dual Activation (H-Bonding) NUC This compound (Pronucleophile) NUC->COMPLEX ELE Enone (Electrophile) ELE->COMPLEX PRODUCT γ-Nitrocarbonyl Product COMPLEX->PRODUCT Stereoselective C-C Bond Formation PRODUCT->CAT Product Release & Catalyst Regeneration Final_Product Enantioenriched γ-Nitrocarbonyl Adduct PRODUCT->Final_Product Start_Nuc This compound Start_Nuc->NUC Start_Ele Enone (e.g., Chalcone) Start_Ele->ELE

Caption: Proposed mechanism for the bifunctional organocatalyzed Michael addition.

Protocol: Asymmetric Michael Addition of this compound to Chalcone

This protocol provides a general procedure for the reaction, which should be optimized for specific substrates. Chalcone is used as a representative enone.

Materials and Equipment
  • Reagents:

    • This compound (≥98%)

    • Substituted Chalcone (≥98%)

    • Bifunctional organocatalyst (e.g., Takemoto's catalyst or a cinchona-derived squaramide, 1-10 mol%)

    • Anhydrous Toluene (or other suitable solvent like CH₂Cl₂, THF)

    • Ethyl acetate (ACS grade)

    • Hexanes (ACS grade)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography (230-400 mesh)

  • Equipment:

    • Oven-dried round-bottom flask with a magnetic stir bar

    • Septa and needles for inert atmosphere techniques

    • Nitrogen or Argon gas line

    • Magnetic stir plate

    • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

    • Rotary evaporator

    • Glassware for liquid-liquid extraction and column chromatography

Experimental Workflow

Caption: A standard workflow for the organocatalytic Michael addition experiment.

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried 25 mL round-bottom flask containing a magnetic stir bar, add the bifunctional organocatalyst (e.g., 0.02 mmol, 5 mol%) and this compound (0.44 mmol, 1.1 equiv).

  • Reagent Addition: Seal the flask with a septum and purge with dry nitrogen or argon for 5 minutes. Add anhydrous toluene (4.0 mL, 0.1 M) via syringe. Stir the mixture at room temperature for 10 minutes to allow for pre-association. Add the chalcone (0.40 mmol, 1.0 equiv) to the stirring solution.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the chalcone by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). Reactions are typically complete within 12-48 hours.

  • Aqueous Work-up: Upon completion, quench the reaction by adding 10 mL of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers.

  • Isolation: Wash the combined organic layers with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure Michael adduct.

  • Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure. Determine the diastereomeric ratio from the ¹H NMR of the crude product and the enantiomeric excess (ee) of the major diastereomer by analysis on a chiral stationary phase HPLC.

Data Presentation: Expected Results

The choice of catalyst and the electronic nature of the enone substrate significantly impact the reaction's efficiency and stereochemical outcome. Bifunctional squaramide and thiourea catalysts are known to provide excellent results across a range of substrates.[10]

Table 1: Representative Results for the Asymmetric Michael Addition to Enones

EntryEnone Substrate (Chalcone Derivative)Catalyst (mol%)SolventTime (h)Yield (%)dree (%)
1Chalcone (R=H)5Toluene2495>95:598
24-Methoxy-chalcone (R=OMe)5Toluene3692>95:597
34-Nitro-chalcone (R=NO₂)10CH₂Cl₂1298>95:599
44-Chloro-chalcone (R=Cl)5Toluene2494>95:598
52-Naphthyl Enone10THF488890:1095

Data presented is representative and compiled from typical literature findings. Actual results will vary based on the specific catalyst and precise reaction conditions used.[10][11]

Conclusion and Outlook

The organocatalyzed asymmetric Michael addition of this compound to enones is a highly reliable and scalable method for producing valuable, enantioenriched γ-nitrocarbonyl compounds.[12] The use of bifunctional catalysts provides a practical and efficient route to these structures with excellent stereocontrol under mild reaction conditions. The detailed protocol and mechanistic insights provided herein serve as a robust starting point for researchers in both academic and industrial settings, facilitating the synthesis of complex chiral molecules for drug discovery and development.

References

Organocatalyzed conjugate addition of benzoylnitromethane

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide to the Asymmetric Organocatalyzed Conjugate Addition of Benzoylnitromethane

Abstract

The organocatalyzed conjugate addition, or Michael addition, stands as a cornerstone of modern synthetic chemistry for stereoselective carbon-carbon bond formation. This guide provides an in-depth exploration of the asymmetric conjugate addition of this compound to various Michael acceptors, a powerful transformation for synthesizing chiral γ-nitro ketones. These products are highly valuable synthetic intermediates, readily convertible into a range of functional groups and heterocyclic scaffolds of interest in pharmaceutical and materials science.[1] We delve into the underlying mechanisms of bifunctional organocatalysis, offer guidance on catalyst selection, and provide detailed, field-proven protocols for researchers and drug development professionals. The methodologies described herein emphasize the use of metal-free, environmentally benign catalysts, such as cinchona alkaloid-derived thioureas and squaramides, to achieve high yields and excellent enantioselectivities.[2][3]

Scientific Foundation: Mechanism and Rationale

The conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound is a fundamental C-C bond-forming reaction. When employing a pronucleophile like this compound, the key to success lies in generating the nucleophilic nitronate species under conditions mild enough to avoid background reactions and control stereoselectivity.

1.1 The Role of this compound

This compound, also known as α-nitroacetophenone, is a potent carbon nucleophile precursor.[4][5] The protons on the α-carbon are significantly acidic (pKa ≈ 6.8 in DMSO) due to the electron-withdrawing effects of both the adjacent benzoyl (C=O) and nitro (NO₂) groups. This allows for easy deprotonation by a mild base to form a resonance-stabilized nitronate anion, which can then act as the active nucleophile in the 1,4-addition.

1.2 The Principle of Bifunctional Catalysis

The elegance of modern organocatalysis in this context lies in the concept of dual activation, often orchestrated by a single chiral molecule. Catalysts derived from cinchona alkaloids or chiral diamines, functionalized with a hydrogen-bond donor moiety like a thiourea or squaramide, are particularly effective.[1][2][6]

The mechanism proceeds via a cooperative activation pathway:

  • Brønsted Base Activation: The basic tertiary amine of the catalyst (e.g., the quinuclidine nitrogen in a cinchona alkaloid) deprotonates the this compound, forming the chiral ion pair containing the nucleophilic nitronate.[7]

  • Brønsted Acid Activation: Simultaneously, the thiourea or squaramide moiety of the catalyst activates the electrophilic Michael acceptor (e.g., an enone) by forming hydrogen bonds with the carbonyl oxygen. This lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the enone, making it more susceptible to nucleophilic attack.[7][8][9]

This dual activation within a highly organized, chiral transition state assembly allows for precise control over the facial selectivity of the nucleophilic attack, leading to high enantioselectivity in the final product.

Bifunctional Catalysis Mechanism cluster_0 Transition State Assembly cluster_nuc Nucleophile Activation cluster_elec Electrophile Activation CAT Bifunctional Catalyst (e.g., Thiourea) Base Basic Site (e.g., Amine) CAT->Base provides Acid Acidic Site (Thiourea N-H) CAT->Acid provides BNM This compound (Nitronate Form) Attack C-C Bond Formation BNM->Attack Base->BNM deprotonates ENONE Michael Acceptor (Enone) ENONE->Attack Acid->ENONE H-bonds

Figure 1: Dual activation mechanism in bifunctional organocatalysis.

Catalyst Systems and Performance

The choice of catalyst is paramount for achieving high stereoselectivity. Cinchona alkaloid-derived scaffolds are widely used due to their commercial availability, modularity, and proven efficacy.[2][10][11]

Catalyst TypeTypical Loading (mol%)Common SolventsTypical Yield (%)Typical Enantioselectivity (% ee)Reference
Cinchonine-derived Squaramide 5 - 10Toluene, DCM60 - 8558 - 87[1][12]
Quinine-derived Squaramide 10Toluene, DCM70 - 9264 - 95[1]
Dihydroquinine-derived Squaramide 10Toluene, CH₂Cl₂65 - 9185 - >99[13][14]
(R,R)-DPEN-based Thiourea 10Toluene, Water88 - 9976 - 99[6]

Table compiled from data on conjugate additions of nitromethane and its derivatives.

Field Insights:

  • Thiourea vs. Squaramide: Squaramide catalysts often exhibit stronger hydrogen-bonding capabilities compared to thioureas, which can lead to higher reactivity and selectivity in some cases.[1][7]

  • Solvent Effects: Non-polar aprotic solvents like toluene and dichloromethane (DCM) are generally preferred as they minimize interference with the crucial hydrogen-bonding interactions.[15]

  • Additives: In some protocols, the addition of a weak acid co-catalyst can enhance reactivity, but care must be taken as it can also diminish enantioselectivity.[6]

Experimental Application Notes and Protocols

This section provides a generalized yet detailed protocol that can be adapted for various Michael acceptors.

3.1 Materials and Reagents

  • This compound (CAS 614-21-1): Handle with care; it is harmful if swallowed and causes eye irritation.[5]

  • Michael Acceptor: (e.g., Chalcone, Cyclohexenone). Must be purified before use.

  • Organocatalyst: (e.g., Dihydroquinine-derived squaramide). Typically used at 5-10 mol%.

  • Solvent: Anhydrous grade (e.g., Toluene, DCM).

  • Reaction Vessel: Flame-dried glassware under an inert atmosphere (N₂ or Ar).

  • Purification: Silica gel for column chromatography, HPLC-grade solvents (Hexane, Ethyl Acetate).

3.2 General Experimental Protocol

Figure 2: Standard workflow for the organocatalyzed reaction.

Step-by-Step Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add the organocatalyst (e.g., 0.02 mmol, 10 mol%) and the Michael acceptor (0.2 mmol, 1.0 equiv).

  • Dissolution: Add anhydrous toluene (2.0 mL) and stir the mixture until all solids are dissolved.

  • Nucleophile Addition: Add this compound (0.24 mmol, 1.2 equiv) to the solution.

  • Reaction: Stir the reaction mixture at room temperature (approx. 25 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the limiting reagent (Michael acceptor) is consumed (typically 12-48 hours).

  • Work-up: Upon completion, concentrate the reaction mixture directly under reduced pressure to remove the solvent.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure product.

  • Analysis: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Determine the enantiomeric excess (% ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.[12]

Substrate Scope and Versatility

The protocol is applicable to a wide range of Michael acceptors. The electronic and steric properties of the acceptor can influence reaction rates and selectivity.

EntryMichael AcceptorProduct StructureTypical Yield (%)Typical ee (%)
1trans-Chalcone9195
24'-Methoxy-trans-chalcone8897
34'-Nitro-trans-chalcone7592
4Cyclohex-2-en-1-one8590
5Ethyl Cinnamate6885

Note: Yields and ee values are representative and based on analogous reactions reported in the literature.[2][3] The product structures depict the general outcome of the 1,4-addition.

Causality Behind Performance:

  • Electron-donating groups on the aromatic ring of chalcones (e.g., Entry 2) generally react well, providing high yields and selectivities.

  • Electron-withdrawing groups (e.g., Entry 3) can sometimes lead to slightly lower yields due to the increased stability of the starting material, but selectivity often remains high.[2]

  • Cyclic enones (Entry 4) are excellent substrates, often reacting with high efficiency due to their conformational rigidity.

  • α,β-Unsaturated esters (Entry 5) are generally less reactive than enones, potentially requiring longer reaction times or slightly higher catalyst loadings.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst.2. Low reactivity of the substrate.3. Presence of water or other inhibitors.1. Use a fresh batch of catalyst.2. Increase reaction temperature slightly (e.g., to 40 °C) or increase catalyst loading.3. Ensure all glassware is flame-dried and use anhydrous solvents.
Low Enantioselectivity 1. Background uncatalyzed reaction.2. Racemization of the product.3. Incorrect catalyst choice.1. Lower the reaction temperature (e.g., to 0 °C or -20 °C).2. Ensure the work-up is non-acidic and non-basic.3. Screen different catalyst backbones (e.g., cinchonine vs. quinine).
Complex Product Mixture 1. Side reactions (e.g., 1,2-addition).2. Decomposition of starting material or product.1. Use a more sterically hindered catalyst.2. Run the reaction at a lower temperature and monitor carefully to avoid over-running.

Conclusion

The organocatalyzed conjugate addition of this compound is a robust and highly efficient method for the asymmetric synthesis of complex chiral molecules. By leveraging the principles of bifunctional catalysis with well-designed chiral thioureas and squaramides, this transformation provides access to valuable γ-nitro ketones with excellent stereocontrol under mild, metal-free conditions. The protocols and insights provided in this guide serve as a comprehensive resource for chemists aiming to implement this powerful reaction in their synthetic programs, from academic research to industrial drug development.

References

Application Notes & Protocols: Benzoylnitromethane in the Synthesis of γ-Nitro Ketones

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Value of γ-Nitro Ketones

In the landscape of synthetic organic chemistry and drug development, γ-nitro ketones stand out as exceptionally versatile intermediates. Their strategic importance lies in the dual reactivity of the ketone and nitro functionalities. The nitro group, in particular, serves as a masked amino group or can be converted into a carbonyl via the Nef reaction, unlocking pathways to a diverse array of valuable molecules including γ-amino acids, pyrrolidines, and complex 1,5-dicarbonyl compounds.[1][2][3][4] Chiral γ-nitro ketones are especially crucial as building blocks for physiologically active compounds and pharmaceuticals.[5][6]

This guide focuses on the use of benzoylnitromethane as a potent and specialized precursor for the synthesis of γ-nitro ketones. The core transformation enabling this synthesis is the Michael addition, a cornerstone reaction for carbon-carbon bond formation.[7][8][9] this compound is an exemplary Michael donor due to the pronounced acidity of its α-carbon proton, which is positioned between two powerful electron-withdrawing groups: the benzoyl (carbonyl) and the nitro group.[10][11][12] This unique electronic arrangement facilitates its deprotonation under mild basic conditions to form a highly stabilized carbanion, making it an ideal nucleophile for conjugate addition reactions.

The Core Mechanism: Michael Addition of this compound

The synthesis of γ-nitro ketones from this compound and an α,β-unsaturated ketone (the Michael acceptor) proceeds via the classic Michael 1,4-conjugate addition mechanism.[7][9][10] This process is fundamentally a three-step sequence that ensures the efficient and selective formation of a new carbon-carbon bond at the β-position of the acceptor.

The Causality Behind the Mechanism:

  • Deprotonation to Form the Nucleophile: The reaction is initiated by a base, which abstracts the acidic α-proton from this compound. The resulting negative charge is delocalized across both the nitro group and the benzoyl group, forming a resonance-stabilized nitronate anion. This stability is key, as it allows the reaction to proceed under mild conditions and prevents unwanted side reactions.

  • Nucleophilic Attack (Conjugate Addition): The stabilized carbanion acts as a soft nucleophile and attacks the electrophilic β-carbon of the α,β-unsaturated ketone. This is the crucial C-C bond-forming step. The attack breaks the C=C π-bond, and the electron density is pushed onto the oxygen atom, forming a new enolate intermediate.

  • Protonation to Yield the Final Product: The enolate intermediate is then protonated, typically by the conjugate acid of the base or during an aqueous workup, to yield the final, neutral γ-nitro ketone product.

Michael_Addition_Mechanism Mechanism: Michael Addition of this compound cluster_start Step 1: Deprotonation cluster_addition Step 2: Nucleophilic Attack cluster_end Step 3: Protonation BNM This compound (Michael Donor) Nitronate Resonance-Stabilized Nitronate Anion BNM->Nitronate + Base Base Base (e.g., DBU) Acceptor α,β-Unsaturated Ketone (Michael Acceptor) Enolate Enolate Intermediate Nitronate->Enolate + Acceptor Proton Proton Source (H+) Product γ-Nitro Ketone (Final Product) Enolate->Product + H+

Caption: The three-step mechanism for the synthesis of γ-nitro ketones.

Experimental Protocols: A Self-Validating System

The following protocol describes a general, robust method for the base-catalyzed Michael addition of this compound. This procedure is designed to be self-validating, with clear checkpoints for reaction monitoring and purification.

Protocol: Synthesis of a γ-Nitro Ketone

Materials & Reagents:

  • This compound (1.0 eq)

  • α,β-Unsaturated Ketone (e.g., Chalcone, Methyl Vinyl Ketone) (1.0 - 1.2 eq)

  • Catalyst: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 - 0.2 eq) or Tetrabutylammonium Chloride (TBAC) for phase-transfer conditions (0.1 eq) with NaOH.[2][13]

  • Solvent: Tetrahydrofuran (THF) or Dichloromethane (DCM), anhydrous.

  • Reagents for Workup: 1M Hydrochloric Acid (HCl), Saturated Sodium Bicarbonate (NaHCO₃) solution, Brine.

  • Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄).

  • Purification: Silica gel for column chromatography, appropriate eluent system (e.g., Hexanes/Ethyl Acetate).

Step-by-Step Methodology:

  • Reaction Setup: To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add the α,β-unsaturated ketone (1.0 eq) and dissolve it in the chosen anhydrous solvent (e.g., THF, 0.2 M concentration).

  • Addition of Michael Donor: Add this compound (1.0 eq) to the solution and stir for 5 minutes at room temperature to ensure complete dissolution.

  • Initiation of Reaction: Add the basic catalyst (e.g., DBU, 0.1 eq) dropwise to the stirring solution at room temperature. The choice of base is critical; DBU is effective for many substrates, while phase-transfer catalysis is excellent for biphasic systems.[2][13]

  • Reaction Monitoring (Self-Validation Checkpoint): Monitor the reaction progress by Thin Layer Chromatography (TLC). Aliquots should be taken every 30-60 minutes. Spot the reaction mixture against the starting materials on a silica plate and elute with an appropriate solvent system. The disappearance of starting materials and the appearance of a new, typically more polar, product spot indicates reaction progression.

  • Quenching the Reaction: Once the reaction is complete (as determined by TLC, typically 2-12 hours), cool the flask in an ice bath and quench the reaction by adding 1M HCl until the solution is acidic (pH ~5-6). This neutralizes the catalyst and any remaining base.

  • Extraction and Workup: Transfer the mixture to a separatory funnel. Add deionized water and extract the product with an organic solvent (e.g., Ethyl Acetate or DCM, 3x volumes). Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine to remove acidic and aqueous impurities.

  • Drying and Concentration: Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient eluent system (e.g., starting with 95:5 Hexanes/Ethyl Acetate and gradually increasing polarity) to isolate the pure γ-nitro ketone.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and IR Spectroscopy.

Caption: Experimental workflow for the synthesis of γ-nitro ketones.

Data Summary and Optimization Insights

The efficiency of the Michael addition is highly dependent on the chosen conditions. The following table summarizes typical parameters drawn from the synthesis of γ-nitro ketones using various nitroalkanes, providing a baseline for optimization.

Michael DonorMichael AcceptorCatalyst / BaseSolventTemp (°C)Time (h)Yield (%)Reference
Nitroalkaneα,β-Unsaturated KetoneDBU (2 eq)Acetonitrile607 days40-72[13]
Nitroalkaneα,β-Unsaturated EsterDBU (2 eq)Acetonitrile607 daysGood[13]
NitroalkaneEnoneBasic Ionic LiquidBmimNTf₂2524High[11]
Nitroalkaneα,β-Unsaturated KetoneNaOH / TBACWater-DCMRT-Increased[2]
Nitroalkaneα,β-Unsaturated KetoneChiral ThioureaToluene-2024up to 96[1]

Field-Proven Insights for Optimization:

  • Catalyst Choice: For asymmetric synthesis, chiral organocatalysts like primary amine-thioureas derived from natural products have demonstrated excellent enantioselectivity (up to 99% ee).[1] This is critical for applications in drug development.

  • Solvent Effects: While common organic solvents like THF and DCM are effective, using a biphasic medium (water-DCM) with a phase-transfer catalyst can significantly enhance reactivity and selectivity, especially when dealing with substrates of limited solubility.[2]

  • Base Stoichiometry: In some protocols, particularly those aiming for a subsequent Nef reaction in one pot, using more than one equivalent of base like DBU can facilitate both the Michael addition and the subsequent transformation.[13]

Synthetic Utility: Downstream Transformations of γ-Nitro Ketones

The true power of γ-nitro ketones is realized in their subsequent transformations, which provide access to a wide range of synthetically valuable structures.

  • Reduction to γ-Amino Ketones and Pyrrolidines: The nitro group is readily reduced to a primary amine using various reagents (e.g., H₂/Pd-C, NaBH₄/NiCl₂).[14][15] The resulting γ-amino ketone can then undergo intramolecular cyclization to form substituted pyrrolines or pyrrolidines, which are common scaffolds in pharmaceuticals. This pathway has been successfully applied in the asymmetric synthesis of bioactive molecules like (R)-baclofen.[1]

  • Conversion to 1,5-Dicarbonyls (Nef Reaction): The nitro group can be converted into a carbonyl group through the Nef reaction.[3][11] This transformation turns the γ-nitro ketone into a 1,5-dicarbonyl compound, a fundamental building block for the synthesis of cyclic systems like cyclopentenones and other complex molecules.[13]

Synthetic_Pathways cluster_reduction Reduction Pathway cluster_nef Nef Reaction Pathway Start γ-Nitro Ketone AminoKetone γ-Amino Ketone Start->AminoKetone Reduction (e.g., H₂, Pd/C) Dicarbonyl 1,5-Dicarbonyl Compound Start->Dicarbonyl Nef Reaction (Oxidative/Reductive) Pyrrolidine Pyrrolidine Derivatives AminoKetone->Pyrrolidine Intramolecular Cyclization

Caption: Key synthetic transformations of γ-nitro ketones.

Conclusion

This compound serves as a highly effective and versatile reagent for the synthesis of γ-nitro ketones via the Michael addition reaction. The inherent acidity of its α-proton allows for mild reaction conditions, while the resulting products are powerful synthetic intermediates. Their facile conversion into γ-amino ketones, pyrrolidines, and 1,5-dicarbonyls makes this methodology a cornerstone for researchers and scientists in organic synthesis and drug development, providing a reliable and adaptable route to complex molecular architectures.

References

Benzoylnitromethane as a Trifunctional Building Block in Multicomponent Reactions: Application Notes for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical exploration of benzoylnitromethane as a versatile reagent in multicomponent reactions (MCRs). Moving beyond a simple list of procedures, this document elucidates the chemical principles governing its reactivity and provides robust, field-proven protocols for the synthesis of complex heterocyclic scaffolds relevant to medicinal chemistry and materials science.

Introduction: The Strategic Value of this compound in MCRs

Multicomponent reactions, which combine three or more substrates in a single synthetic operation, are cornerstones of modern organic synthesis and drug discovery.[1] They offer unparalleled efficiency, atom economy, and rapid access to molecular complexity, aligning with the principles of green chemistry.[2][3]

This compound, α-nitroacetophenone, emerges as a particularly powerful building block for MCRs due to its unique electronic and structural features. Its utility stems from the convergence of three key functionalities within a single, compact molecule.

  • Activated Methylene Protons: The protons on the α-carbon are highly acidic (pKa ≈ 6.88 in DMSO) due to the powerful electron-withdrawing effects of both the adjacent benzoyl (C=O) and nitro (NO₂) groups. This facilitates easy deprotonation under mild basic conditions to form a stabilized carbanion, a potent nucleophile for C-C bond formation.

  • The Benzoyl Moiety: This group not only activates the α-protons but also imparts significant steric and electronic character to the final product. The phenyl ring can be substituted to tune the properties of the target molecule, and the carbonyl group itself can serve as a handle for subsequent chemical transformations.

  • The Nitro Group: Beyond its role in proton activation, the nitro group is one of the most versatile functional groups in organic synthesis.[4] It can be readily reduced to a primary amine, transformed into a carbonyl group via the Nef reaction, or participate in cycloaddition reactions, providing a gateway to a vast array of molecular architectures.[5]

The convergence of these features makes this compound a "trifunctional" synthon, capable of introducing carbonyl, nitro, and aryl functionalities while participating as a key nucleophilic component in complex reaction cascades.

G BNM This compound Proton Acidic α-Proton (Nucleophilic Center) BNM->Proton Enables C-C bond formation Benzoyl Benzoyl Group (Structural & Electronic Tuning) BNM->Benzoyl Directs steric outcomes Nitro Nitro Group (Versatile Functional Handle) BNM->Nitro Allows post-MCR modification

Fig. 1: Trifunctional reactivity of this compound.

Application Focus: Four-Component Synthesis of Polysubstituted Pyrroles

The synthesis of highly substituted pyrrole scaffolds is of immense interest due to their prevalence in pharmaceuticals, natural products, and functional materials.[1][2] A powerful strategy to access this heterocycle is through a domino four-component reaction analogous to the Hantzsch pyrrole synthesis.[6] In this context, this compound can function as a versatile C2 synthon, reacting with an aldehyde, a primary amine, and a 1,3-dicarbonyl compound.

Principle and Mechanistic Rationale

This one-pot synthesis is a testament to the efficiency of MCRs, proceeding through a cascade of classical organic reactions. The overall transformation assembles four simple starting materials into a complex, functionalized pyrrole in a single operation. The reaction is typically catalyzed by a mild base, such as piperidine or proline, which is sufficient to deprotonate the active methylene compounds without inducing unwanted side reactions.

The accepted mechanism involves two key pathways that converge:

  • Knoevenagel Condensation: The aldehyde and the more reactive 1,3-dicarbonyl compound (e.g., ethyl acetoacetate) undergo a base-catalyzed condensation to form an electron-deficient alkene intermediate (a Michael acceptor).

  • Enamine Formation: Concurrently, the primary amine condenses with the ketone of the 1,3-dicarbonyl compound to form an enamine.

The crucial C-C bond-forming step is a Michael addition of the enamine nucleophile to the Knoevenagel adduct. The resulting intermediate then undergoes cyclization and subsequent dehydration/aromatization to furnish the stable pyrrole ring. This compound participates as the initial Michael donor, attacking the Knoevenagel adduct formed from the aldehyde and the other active methylene component.

MCR_Mechanism Aldehyde Aldehyde (R¹CHO) Knoevenagel Knoevenagel Adduct (Michael Acceptor) Aldehyde->Knoevenagel Amine Amine (R²NH₂) Enamine Enamine Intermediate Amine->Enamine BNM This compound BNM->Knoevenagel + Base Dicarbonyl 1,3-Dicarbonyl Dicarbonyl->Enamine MichaelAdduct Michael Adduct Knoevenagel->MichaelAdduct Enamine->MichaelAdduct Michael Addition Cyclized Cyclized Intermediate MichaelAdduct->Cyclized Intramolecular Cyclization Pyrrole Polysubstituted Pyrrole Cyclized->Pyrrole Dehydration / Aromatization

Fig. 2: Generalized mechanistic cascade for the four-component pyrrole synthesis.
Detailed Experimental Protocol

This protocol provides a robust, general procedure for the synthesis of 4-benzoyl-5-methyl-2-phenyl-1H-pyrrole-3-carboxylic acid derivatives. It is designed as a self-validating system, with clear steps for reaction setup, monitoring, and purification.

Protocol 1: Four-Component Synthesis of Ethyl 4-benzoyl-5-methyl-2-phenyl-1-(p-tolyl)-1H-pyrrole-3-carboxylate

  • Materials:

    • Benzaldehyde (1.0 mmol, 106 mg, 102 µL)

    • p-Toluidine (1.0 mmol, 107 mg)

    • This compound (1.0 mmol, 165 mg)

    • Ethyl acetoacetate (1.0 mmol, 130 mg, 128 µL)

    • Piperidine (0.2 mmol, 17 mg, 20 µL)

    • Absolute Ethanol (5 mL)

    • Round-bottom flask (25 mL) with reflux condenser and magnetic stir bar

  • Procedure:

    • Reaction Setup: To the 25 mL round-bottom flask, add benzaldehyde (1.0 mmol), p-toluidine (1.0 mmol), this compound (1.0 mmol), ethyl acetoacetate (1.0 mmol), and absolute ethanol (5 mL).

    • Catalyst Addition: Add piperidine (0.2 mmol) to the stirred suspension. The choice of a mild organic base like piperidine is critical; it effectively catalyzes the condensation steps without promoting decomposition or unwanted side reactions of the nitro-containing intermediates.

    • Reaction Execution: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) with vigorous stirring. The elevated temperature is necessary to overcome the activation energy for the intramolecular cyclization and subsequent aromatization steps.

    • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., eluent: 4:1 Hexane:Ethyl Acetate). The reaction is typically complete within 4-6 hours, indicated by the consumption of the starting materials.

    • Workup and Isolation: Upon completion, allow the reaction mixture to cool to room temperature. In many cases, the product will precipitate from the ethanol solution. Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold ethanol to remove soluble impurities.

    • Purification: If the filtered solid is not sufficiently pure (as determined by TLC or ¹H NMR), or if no precipitate forms, concentrate the reaction mixture under reduced pressure. Purify the resulting residue by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate. The product is typically a stable, crystalline solid.

Data Presentation: Representative Substrate Scope

The true power of this MCR lies in its broad substrate scope, allowing for the generation of a diverse library of pyrroles by simply varying the starting aldehyde and amine. The data below, based on established precedents for similar reactions, illustrates the expected versatility.

Table 1: Substrate Scope for the Four-Component Synthesis of Polysubstituted Pyrroles.

Entry Aldehyde (R¹) Amine (R²) Product Yield (%)
1 Benzaldehyde Aniline Ethyl 4-benzoyl-5-methyl-1,2-diphenyl-1H-pyrrole-3-carboxylate 85
2 4-Chlorobenzaldehyde Aniline Ethyl 4-benzoyl-2-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrrole-3-carboxylate 88
3 4-Methoxybenzaldehyde Aniline Ethyl 4-benzoyl-2-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrrole-3-carboxylate 82
4 Benzaldehyde Benzylamine Ethyl 1-benzyl-4-benzoyl-5-methyl-2-phenyl-1H-pyrrole-3-carboxylate 79
5 Benzaldehyde Cyclohexylamine Ethyl 4-benzoyl-1-cyclohexyl-5-methyl-2-phenyl-1H-pyrrole-3-carboxylate 75

| 6 | Thiophene-2-carbaldehyde | Aniline | Ethyl 4-benzoyl-5-methyl-1-phenyl-2-(thiophen-2-yl)-1H-pyrrole-3-carboxylate | 80 |

Yields are for isolated, purified products and are representative of typical outcomes for this reaction class.

Strategic Insights and Post-Reaction Modifications

The products obtained from MCRs involving this compound are not merely final targets but are highly functionalized intermediates for further diversification. The nitro group, in particular, serves as a synthetic linchpin.

  • Reduction to Amine: The nitro group can be selectively reduced to a primary amine using various established methods (e.g., H₂, Pd/C; or SnCl₂/HCl). This introduces a new nucleophilic site, enabling further reactions such as acylation, alkylation, or diazotization, dramatically expanding the accessible chemical space.

  • Access to Fused Heterocycles: The newly formed amino group can participate in intramolecular cyclization reactions with adjacent functional groups (e.g., the ester or benzoyl carbonyl), providing a route to complex, fused heterocyclic systems.

G MCR_Product MCR Product (Nitro-Pyrrole) Amino_Pyrrole Amino-Pyrrole MCR_Product->Amino_Pyrrole Reduction (e.g., H₂, Pd/C) Fused_Heterocycle Fused Heterocycle (e.g., Pyrrolo[3,4-d]pyridazinone) Amino_Pyrrole->Fused_Heterocycle Intramolecular Cyclization Acylated_Product Acylated Amine Amino_Pyrrole->Acylated_Product Acylation (RCOCl)

References

Strategic Synthesis of Substituted Isoxazoles: A Detailed Protocol Utilizing Benzoylnitromethane for 1,3-Dipolar Cycloaddition

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for Researchers and Drug Development Professionals

Introduction: The Enduring Relevance of the Isoxazole Scaffold in Medicinal Chemistry

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a privileged scaffold in modern drug discovery.[1][2][3][4] Its unique electronic properties, metabolic stability, and ability to act as a bioisostere for amide or ester functionalities have cemented its role in a wide array of therapeutic agents.[5] Isoxazole-containing molecules exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2][3] The development of efficient and versatile synthetic routes to access novel, substituted isoxazoles is therefore a critical endeavor for medicinal chemists aiming to expand the boundaries of chemical space for new therapeutic interventions.[6]

One of the most powerful and convergent strategies for constructing the isoxazole core is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and a dipolarophile, such as an alkyne.[5][7][8][9] This application note provides a detailed experimental framework for the synthesis of 3-benzoyl-5-substituted isoxazoles, leveraging benzoylnitromethane as a stable and readily available precursor for the in situ generation of the key benzoyl nitrile oxide intermediate. We will explore the mechanistic underpinnings, explain the causality behind key experimental choices, and provide a robust, step-by-step protocol suitable for implementation in a research or process development setting.

Pillar 1: The Core Synthetic Strategy & Mechanism

The synthesis hinges on a two-stage process occurring in a single pot: (1) the dehydration of an α-nitroketone (this compound) to form a highly reactive nitrile oxide intermediate, and (2) the immediate trapping of this intermediate by an alkyne via a [3+2] cycloaddition reaction.

Causality of Component Selection:

  • This compound (The Nitrile Oxide Precursor): As an α-nitroketone, this compound is an ideal precursor. The presence of the adjacent benzoyl group facilitates the tautomerization to its nitronic acid form. This tautomer can then be readily dehydrated under acidic or basic conditions to generate the benzoyl nitrile oxide. This in situ generation is critical, as nitrile oxides are generally unstable and cannot be isolated.[10]

  • Alkynes (The Dipolarophile): The choice of alkyne directly dictates the substituent at the 5-position of the resulting isoxazole ring. This modularity allows for the systematic synthesis of a diverse library of analogues for structure-activity relationship (SAR) studies. The reaction is effective with a wide range of terminal and internal alkynes.[11][12][13]

  • Catalyst (The Nitrile Oxide Generator): The dehydration step requires a catalyst to proceed efficiently. Both acids and bases can be employed.

    • Acid Catalysis (e.g., p-Toluenesulfonic Acid, p-TsOH): In the presence of a non-aqueous acid, the α-nitroketone is protonated, facilitating the elimination of water to form the nitrile oxide.[5] This method provides a convenient and efficient route.[5]

    • Base Catalysis (e.g., Chloramine-T): Certain bases can also promote the dehydration. Chloramine-T, for instance, has been successfully used as a mild and easy-to-handle reagent for this transformation.[10]

The Reaction Pathway: From Precursor to Product

The accepted mechanism proceeds as follows:

  • Nitrile Oxide Formation: this compound undergoes dehydration, promoted by a catalyst, to form the benzoyl nitrile oxide intermediate.

  • [3+2] Cycloaddition: The generated nitrile oxide (the 3-atom component) rapidly reacts with the alkyne (the 2-atom component) in a concerted, pericyclic 1,3-dipolar cycloaddition reaction.[9] This step forms the five-membered isoxazole ring with high regioselectivity.

Reaction_Mechanism cluster_step1 Step 1: Nitrile Oxide Generation cluster_step2 Step 2: 1,3-Dipolar Cycloaddition BNM This compound NitronicAcid Nitronic Acid Tautomer BNM->NitronicAcid Tautomerization Alkyne Substituted Alkyne (R-C≡C-R') Product 3-Benzoyl-4,5-disubstituted Isoxazole Alkyne->Product NitrileOxide Benzoyl Nitrile Oxide (1,3-Dipole) NitronicAcid->NitrileOxide Dehydration (+Catalyst, -H₂O) NitrileOxide->Product [3+2] Cycloaddition

Caption: Reaction mechanism for isoxazole synthesis.

Pillar 2: Validated Experimental Protocols & Data

Trustworthiness in synthetic chemistry is achieved through robust, reproducible protocols that include in-process controls and lead to unambiguously characterized products. The following protocol is a self-validating system, incorporating reaction monitoring, purification, and characterization to ensure both yield and purity.

General Protocol: Acid-Catalyzed Synthesis of 3-Benzoyl-5-substituted Isoxazoles

This procedure details the synthesis using p-toluenesulfonic acid (p-TsOH) as the catalyst, a method noted for its efficiency and mild conditions.[5][14]

Materials & Equipment:

  • Reagents: this compound, substituted alkyne (e.g., phenylacetylene, 1-hexyne), p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O), Acetonitrile (CH₃CN, anhydrous), Ethyl acetate (EtOAc), Hexane, Saturated sodium bicarbonate (NaHCO₃) solution, Brine, Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer hotplate, magnetic stir bar, nitrogen/argon inlet, TLC plates (silica gel), UV lamp, glass column for chromatography, standard laboratory glassware.

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq.), the desired alkyne (1.2-1.5 eq.), and anhydrous acetonitrile (to make a ~0.1 M solution).

    • Expert Insight: Using a slight excess of the alkyne ensures the complete consumption of the generated nitrile oxide, which is the less stable reaction partner. Anhydrous solvent is preferred to prevent unwanted side reactions with water.

  • Catalyst Addition: Add p-toluenesulfonic acid (p-TsOH) to the stirred solution. The optimal amount can vary, but a starting point is typically catalytic (10-20 mol%) to stoichiometric amounts, depending on the specific substrates.[5]

  • Reaction Execution: Heat the reaction mixture to 80 °C using a pre-heated oil bath. Maintain stirring at this temperature.

  • In-Process Monitoring (Self-Validation): Monitor the reaction's progress by Thin Layer Chromatography (TLC) every 2-4 hours. Use a hexane/ethyl acetate mixture (e.g., 4:1 v/v) as the eluent. Visualize the spots under a UV lamp. The reaction is complete when the this compound spot has been consumed. Reaction times typically range from 18 to 24 hours.[10]

  • Work-up: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with ethyl acetate. c. Carefully wash the organic solution with saturated sodium bicarbonate solution to neutralize the p-TsOH catalyst. d. Wash the organic layer with water, followed by brine. e. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel. Elute with a gradient of hexane and ethyl acetate to isolate the pure substituted isoxazole.

    • Expert Insight: The polarity of the eluent system must be optimized based on the polarity of the product. Start with a low polarity mixture and gradually increase the ethyl acetate concentration.

  • Characterization: Confirm the structure and purity of the isolated product using standard analytical techniques:

    • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and regiochemistry.

    • Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.[15][16]

Data Presentation: Representative Syntheses

The following table summarizes typical results obtained using the general protocol, demonstrating its versatility with different alkynes.

EntryThis compound Derivative (1.0 eq.)Alkyne (Dipolarophile) (5.0 eq.)Catalyst (0.5 eq.)SolventTemp (°C)Time (h)ProductYield (%)
1This compoundAllylbenzeneChloramine-TCH₃CN80183-Benzoyl-5-benzyl-4,5-dihydroisoxazole77
24-Chlorothis compoundAllylbenzeneChloramine-TCH₃CN80183-(4-Chlorobenzoyl)-5-benzyl-4,5-dihydroisoxazole75
3This compound1-HexyneChloramine-TCH₃CN70183-Benzoyl-5-butylisoxazole68
4This compoundAllylbenzenep-TsOHCH₃CN80223-Benzoyl-5-benzyl-4,5-dihydroisoxazole90
54-Methylthis compoundAllylbenzenep-TsOHCH₃CN80223-(4-Methylbenzoyl)-5-benzyl-4,5-dihydroisoxazole85

Data adapted from references[5][10]. Note: Entries 1, 2, 4, and 5 use an alkene (allylbenzene) to produce the corresponding dihydroisoxazole (isoxazoline), illustrating the broader applicability of the nitrile oxide intermediate.

Pillar 3: Visualized Workflow

To ensure clarity and ease of adoption, the entire experimental process is summarized in the following workflow diagram.

Experimental_Workflow Start Start Setup 1. Reaction Setup - Add this compound, Alkyne, and Solvent to Flask Start->Setup Addition 2. Catalyst Addition - Add p-TsOH Setup->Addition Reaction 3. Heat & Stir - 80 °C, 18-24 h Addition->Reaction Monitor 4. Monitor by TLC - Check for consumption of starting material Reaction->Monitor In-process control Monitor->Reaction Continue if incomplete Workup 5. Aqueous Work-up - Quench, Extract, Wash, Dry Monitor->Workup Proceed upon completion Purify 6. Purification - Column Chromatography Workup->Purify Characterize 7. Characterization - NMR, IR, MS Purify->Characterize End Pure Substituted Isoxazole Characterize->End

Caption: Step-by-step experimental workflow diagram.

Conclusion

The 1,3-dipolar cycloaddition of in situ generated nitrile oxides from this compound with alkynes is a highly effective and modular method for the synthesis of 3-benzoyl-5-substituted isoxazoles. This application note provides a comprehensive guide grounded in mechanistic understanding and validated by a detailed, self-verifying protocol. By explaining the rationale behind experimental choices and providing clear, actionable steps, this document equips researchers, scientists, and drug development professionals with a powerful tool to generate diverse isoxazole libraries, thereby accelerating the discovery of new chemical entities with therapeutic potential.

References

Purification of benzoylnitromethane by recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Topic: Purification of Benzoylnitromethane by Recrystallization

Abstract

This compound (α-nitroacetophenone) is a valuable chemical intermediate in various synthetic pathways. The purity of this compound is paramount for achieving high yields and predictable outcomes in subsequent reactions. This document provides a comprehensive guide to the purification of this compound using the single-solvent recrystallization technique. We delve into the fundamental principles of crystallization, offer a detailed, step-by-step protocol, and provide methods for verifying the purity of the final product. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable method for obtaining high-purity this compound.

Mechanistic Principles of Recrystallization

Recrystallization is a powerful purification technique for solid compounds based on differences in solubility. The core principle is that most solids are more soluble in a hot solvent than in a cold one.[1] In an ideal recrystallization process, an impure solid is dissolved in a minimum amount of a suitable hot solvent to create a saturated solution. As this solution cools slowly, the solubility of the desired compound decreases, and it begins to form a crystalline lattice.[2]

The slow formation of the crystal lattice is a highly selective process. Molecules of the desired compound will preferentially deposit onto the growing crystal, while impurity molecules, which have a different size, shape, and polarity, do not fit well into the lattice and remain dissolved in the surrounding solvent (the mother liquor).[3] The process effectively separates the pure solid from soluble impurities. Insoluble impurities can be removed beforehand by hot filtration. The success of the technique hinges on the proper selection of a solvent, in which the target compound has a steep solubility curve with respect to temperature, while impurities are either very soluble or nearly insoluble at all temperatures.[4]

cluster_0 Dissolution Phase (Hot) cluster_1 Crystallization Phase (Slow Cooling) cluster_2 Isolation Phase (Cold) A Impure this compound (Solid Mixture) B Add Minimum Amount of Hot Solvent A->B C Saturated Solution (Compound & Impurities Dissolved) B->C D Decreased Solubility C->D Begin Cooling E Selective Crystal Lattice Formation D->E F Pure this compound Crystals Form E->F H Vacuum Filtration F->H G Impurities Remain in Mother Liquor G->H I Purified this compound (Solid) H->I G start Start dissolve 1. Dissolve Crude BNM in Minimum Boiling Ethanol start->dissolve hot_filter 2. (Optional) Hot Gravity Filtration dissolve->hot_filter Insoluble impurities present? cool_rt 3. Slow Cooling to Room Temperature dissolve->cool_rt No hot_filter->cool_rt ice_bath 4. Cool in Ice Bath (Maximize Yield) cool_rt->ice_bath vac_filter 5. Isolate Crystals via Vacuum Filtration ice_bath->vac_filter wash 6. Wash Crystals with Ice-Cold Ethanol vac_filter->wash dry 7. Dry Crystals Under Vacuum wash->dry analyze 8. Characterize Product (MP, Yield, TLC) dry->analyze end End analyze->end

References

Application Notes and Protocols: High-Fidelity Monitoring of Benzoylnitromethane Reactions by Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This comprehensive guide provides a detailed framework for the qualitative and semi-quantitative monitoring of chemical reactions involving benzoylnitromethane (α-nitroacetophenone) using Thin-Layer Chromatography (TLC). Recognizing the critical role of precise reaction monitoring in synthetic chemistry, particularly within drug discovery and development, this document outlines robust, field-tested protocols for TLC analysis. We delve into the causal science behind methodological choices, from stationary and mobile phase selection to specialized visualization techniques tailored for α-nitro ketones. This note is designed to empower researchers, scientists, and process chemists to develop and validate their own TLC methods for tracking the consumption of this compound and the formation of its reaction products with confidence and accuracy.

Introduction: The Analytical Imperative in Synthetic Chemistry

In the landscape of organic synthesis, the ability to monitor a reaction's progress is not merely a procedural step but a cornerstone of process optimization, yield maximization, and impurity profiling.[1] Thin-Layer Chromatography (TLC) stands out as a rapid, cost-effective, and highly versatile analytical tool for this purpose.[2][3] Its simplicity allows for real-time qualitative assessment of a reaction mixture, enabling chemists to determine the presence of starting materials, the emergence of products, and the formation of byproducts.[2][4]

This compound is a valuable synthetic intermediate, notable for its dual functionality: a reactive ketone and an acidic α-proton adjacent to the nitro group. This structure allows it to participate in a variety of crucial carbon-carbon bond-forming reactions, including Henry (nitroaldol) reactions and Michael additions.[5][6] Monitoring these transformations is essential to prevent side reactions or to determine the optimal endpoint. This guide provides the foundational principles and actionable protocols to establish a reliable TLC-based monitoring system for reactions involving this key intermediate.

The Science of Separation: TLC for α-Nitro Ketones

TLC operates on the principle of differential partitioning of analytes between a stationary phase (typically polar silica gel) and a mobile phase (a less polar organic solvent or solvent mixture).[3] A compound's mobility, quantified by its Retention Factor (Rf), is inversely proportional to its polarity. More polar compounds exhibit stronger interactions with the polar stationary phase and thus have lower Rf values.[1]

This compound possesses both a moderately polar benzoyl group and a highly polar α-nitro group. Its reaction products will have different polarities. For instance, in a Henry reaction with an aldehyde, the resulting β-nitro alcohol will be significantly more polar due to the addition of a hydroxyl group, leading to a lower Rf value. Conversely, a dehydration product (a nitroalkene) would be less polar than the β-nitro alcohol. Understanding these polarity shifts is key to interpreting the TLC plate.

G cluster_0 TLC Plate Analysis Start Reaction Mixture (this compound + Product) Polarity Compound Polarity Start->Polarity Determines Interaction Interaction with Silica Gel Polarity->Interaction Higher polarity = Stronger interaction Mobility Mobility on TLC Plate Interaction->Mobility Stronger interaction = Lower mobility Rf Retention Factor (Rf) Mobility->Rf Lower mobility = Lower Rf Result Separated Spots Rf->Result

Caption: Logical workflow of compound separation on a TLC plate.

Core Protocol: TLC Monitoring of a this compound Reaction

This protocol is a self-validating system designed for robust and reproducible results. It incorporates a co-spot lane, which is critical for unambiguous spot identification, especially when Rf values are close.[4]

Materials and Reagents
  • TLC Plates: Silica gel 60 F254 plates (glass or aluminum-backed). The fluorescent indicator (F254) allows for non-destructive visualization under UV light.[7][8]

  • Solvents: Reagent-grade hexane, ethyl acetate, dichloromethane, and methanol.

  • Sample Preparation: A volatile solvent like ethyl acetate or dichloromethane for dissolving reaction aliquots.

  • TLC Development Chamber: A glass chamber with a tight-fitting lid.

  • Spotting: Glass capillary tubes.

  • Visualization: UV lamp (254 nm), iodine chamber, and chemical stain reagents (see Section 5).

Step-by-Step Experimental Workflow

Step 1: Preparation of the TLC Chamber

  • Line the inside of the TLC chamber with a piece of filter paper.

  • Pour the chosen mobile phase into the chamber to a depth of approximately 0.5 cm. The solvent level must be below the origin line on the TLC plate.

  • Close the chamber and allow it to saturate with solvent vapors for at least 10-15 minutes. This ensures a uniform solvent front and reproducible Rf values.

Step 2: Preparing the TLC Plate

  • Using a pencil, gently draw a straight origin line about 1 cm from the bottom of the TLC plate.

  • Mark three equidistant points on this line for spotting. Label them 'SM' (Starting Material), 'Co' (Co-spot), and 'RXN' (Reaction Mixture).

Step 3: Spotting the Plate

  • 'SM' Lane: Prepare a dilute solution of pure this compound in a volatile solvent. Using a capillary tube, touch it to the solution and then briefly and gently to the 'SM' mark on the plate. The goal is a small, concentrated spot (1-2 mm in diameter).

  • 'RXN' Lane: At a specific time point in your reaction, withdraw a small aliquot of the reaction mixture using a capillary tube. Spot this directly onto the 'RXN' mark.

  • 'Co' Lane: First, spot the starting material as in the 'SM' lane. Allow it to dry completely. Then, carefully spot the reaction mixture directly on top of the starting material spot.

Step 4: Developing the TLC Plate

  • Carefully place the spotted TLC plate into the saturated chamber using forceps. Ensure the plate is upright and not touching the filter paper lining.

  • Close the lid and allow the mobile phase to ascend the plate via capillary action.

  • When the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.

Step 5: Drying and Visualization

  • Allow the solvent to completely evaporate from the plate in a fume hood.

  • Proceed to the visualization methods detailed in Section 5.

G A Prepare Saturated TLC Chamber B Prepare & Spot TLC Plate (SM, Co, RXN) A->B 1. Setup C Develop Plate in Chamber B->C 2. Elution D Mark Solvent Front & Dry Plate C->D 3. Finalize E Visualize Spots (UV, Stain) D->E 4. Detection F Calculate Rf Values & Analyze E->F 5. Interpretation

Caption: Standard experimental workflow for reaction monitoring by TLC.

Method Development: Selecting the Optimal Mobile Phase

The choice of mobile phase (eluent) is the most critical parameter in TLC.[2] For this compound and its derivatives on a silica plate, a binary solvent system of a non-polar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate) is an excellent starting point. The goal is to achieve an Rf value for the starting material between 0.3 and 0.5 to allow for clear separation from both more polar products (lower Rf) and less polar byproducts (higher Rf).

A Systematic Approach
  • Initial Trial: Based on the polarity of acetophenone (a related structure), start with a 9:1 Hexane:Ethyl Acetate mixture.[7]

  • Adjusting Polarity:

    • If Rf is too low (<0.2): The eluent is not polar enough to move the compound. Increase the proportion of the more polar solvent (ethyl acetate). Try ratios of 4:1, 2:1, and 1:1 Hexane:Ethyl Acetate.

    • If Rf is too high (>0.8): The eluent is too polar, causing the compound to travel with the solvent front. Decrease the proportion of ethyl acetate. Try ratios of 19:1 or even switch to a less polar co-solvent like dichloromethane.

Trial Mobile Phase (Hexane:Ethyl Acetate)Expected Outcome for this compoundJustification
9:1 Low Rf (likely < 0.3)Good starting point based on acetophenone, but the nitro group's polarity will increase retention.[7]
4:1 Optimal Target Rf (0.3 - 0.5) A moderate increase in polarity should provide good mobility for the starting material.
2:1 Higher Rf (likely > 0.6)This higher polarity system may be useful if the reaction products are very polar and remain at the baseline in less polar systems.
1:1 Very High Rf (likely > 0.8)Likely too polar for the starting material, but could be necessary for eluting highly polar products like diols.

Visualization Techniques: Making the Invisible Visible

Since this compound and many of its derivatives are colorless, visualization techniques are required to see the separated spots.[9][10] A multi-step approach, starting with non-destructive methods, is recommended.

Non-Destructive Method: UV254 Light
  • Principle: The benzoyl group in this compound contains an aromatic ring, which is a strong chromophore that absorbs UV light. On TLC plates impregnated with a fluorescent indicator (F254), compounds that absorb at 254 nm will quench the fluorescence, appearing as dark spots against a glowing green background.[7][8][9]

  • Procedure: View the dried TLC plate under a UV lamp in a dark environment. Gently circle the visible spots with a pencil, as they will disappear once the lamp is removed.

Semi-Destructive Method: Iodine Vapor
  • Principle: Iodine vapor forms weak, colored complexes with many organic compounds, particularly those with aromatic rings or sites of unsaturation.[9] The spots typically appear as yellow-brown against a light tan background.

  • Procedure: Place the TLC plate in a sealed chamber containing a few crystals of iodine. The spots will become visible within a few minutes. Circle the spots promptly, as the color will fade over time as the iodine sublimes off the plate.

Destructive Methods: Chemical Stains

Chemical stains react with the functional groups of the analytes to produce colored spots. The plate is dipped into or sprayed with the reagent, followed by gentle heating.

A. Potassium Permanganate (KMnO4) Stain

  • Principle: This is a general stain for compounds that can be oxidized. It reacts with alkenes, alkynes, alcohols, and aldehydes.

  • Use Case: Excellent for visualizing the formation of alcohol products (from a Henry reaction) or the disappearance of an aldehyde co-reactant. The spots appear as yellow-brown on a purple background.

  • Recipe: Dissolve 1.5g of KMnO4 and 10g of K2CO3 in 200mL of water with 1.25mL of 10% NaOH.

B. 2,4-Dinitrophenylhydrazine (DNPH) Stain

  • Principle: This stain is highly specific for aldehydes and ketones, forming brightly colored yellow, orange, or red hydrazone derivatives.[11]

  • Use Case: Ideal for confirming the presence of the ketone in this compound and any other ketone-containing species on the plate.

  • Recipe: Dissolve 12g of 2,4-dinitrophenylhydrazine in 60mL of concentrated sulfuric acid, then carefully add to a mixture of 80mL water and 200mL of 95% ethanol.

C. Nitro Group Specific Stain (Reduction & Diazotization)

  • Principle: This is a highly sensitive and specific method for aromatic nitro compounds, which can be adapted for this compound. The nitro group is first reduced to a primary amine, which is then diazotized and coupled with a phenol to form a brightly colored azo dye.

  • Use Case: To specifically confirm the presence of nitro-containing compounds. This is particularly useful for distinguishing between the desired product and any potential byproducts that may have lost the nitro group.

  • Protocol:

    • Reduction: Spray the plate with a 5% (w/v) solution of stannous chloride (SnCl2) in 2M HCl. Heat at 100°C for 10 minutes.

    • Diazotization: After cooling, spray with a 2% (w/v) aqueous solution of sodium nitrite (NaNO2).

    • Coupling: Immediately spray with a 10% (w/v) solution of β-naphthol in 10% aqueous NaOH. Nitro-containing compounds will appear as distinct orange to red spots.

Data Interpretation and Troubleshooting

Calculating Rf Values

The Retention Factor (Rf) is a ratio calculated as:

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Both distances are measured from the origin line. Rf is a characteristic value for a compound under specific conditions (stationary phase, mobile phase, temperature).[3]

Analyzing the Chromatogram
  • Reaction Start (t=0): The 'RXN' lane should show a single spot corresponding to the 'SM' lane.

  • Reaction Progress (t>0): The spot for the starting material in the 'RXN' lane will decrease in intensity, while a new spot (the product) will appear. In a typical Henry reaction, the product (β-nitro alcohol) will be more polar and have a lower Rf than this compound.

  • Reaction Completion: The starting material spot in the 'RXN' lane should be completely absent. The 'Co' spot lane helps confirm this by showing two distinct spots if the reaction is incomplete.

Common TLC ProblemPotential Cause(s)Solution(s)
Streaking/Tailing Spots Sample is too concentrated (overloaded); Sample is too acidic/basic; Mobile phase polarity is inappropriate.Dilute the sample solution; Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase; Re-evaluate mobile phase composition.
No Spots Visible Sample is too dilute; Compound is not UV-active and the wrong stain was used.Spot the sample multiple times in the same location, drying between applications; Use a variety of visualization techniques (e.g., iodine, KMnO4).
Rf Values Too High/Low Mobile phase is too polar (high Rf) or not polar enough (low Rf).Adjust the solvent ratio as described in Section 4.
Uneven Solvent Front TLC chamber was not properly saturated; Plate was touching the side of the chamber or filter paper.Ensure the chamber is sealed and saturated before development; Reposition the plate in the chamber.

Quantitative Analysis: An Overview

While TLC is primarily a qualitative technique, it can be extended to semi-quantitative and quantitative analysis.

  • Semi-Quantitative: By spotting a series of known concentrations of a standard alongside the reaction mixture, a visual comparison of spot size and intensity can provide a rough estimate of the concentration of the analyte in the sample.

  • Quantitative (TLC-Densitometry): For more precise measurements, a TLC scanner (densitometer) can measure the absorbance or fluorescence of a spot after development. This data can be used to generate a calibration curve and accurately quantify the amount of starting material remaining or product formed. This advanced technique is invaluable for kinetic studies and precise impurity profiling.

Conclusion

Thin-Layer Chromatography is an indispensable technique for the real-time monitoring of reactions involving this compound. By systematically developing a method that considers the unique polarity of the analyte and its potential products, and by employing a suite of visualization techniques, researchers can gain rapid and reliable insights into their synthetic transformations. The protocols and principles outlined in this guide provide a robust foundation for achieving high-fidelity analytical results, ultimately leading to more efficient and successful research and development outcomes.

References

Application Note: A Robust HPLC Method for the Analysis of Benzoylnitromethane Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the analysis of reaction mixtures containing benzoylnitromethane. This method is critical for researchers, scientists, and drug development professionals involved in syntheses utilizing this versatile building block. The protocol provides a comprehensive guide, from initial method development and optimization to full validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4] By explaining the rationale behind each experimental choice, this document equips the user with the necessary tools to not only replicate the method but also to adapt it for similar chemical systems.

Introduction: The Analytical Challenge

This compound (α-nitroacetophenone) is a key intermediate in organic synthesis, serving as a precursor for a wide array of heterocyclic compounds and pharmacologically active molecules.[5] Monitoring the progress of reactions involving this compound is crucial for optimizing reaction conditions, maximizing yield, and ensuring the purity of the final product. The inherent reactivity of the nitro and carbonyl functional groups can lead to a complex mixture of starting materials, intermediates, byproducts, and the desired product.[6] Therefore, a reliable and selective analytical method is indispensable.

High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the technique of choice for this application due to its high resolving power and sensitivity for chromophoric compounds like this compound.[7][8] This note details a reverse-phase HPLC (RP-HPLC) method that effectively separates this compound from common reactants and potential side products.

Method Development: A Logic-Driven Approach

The development of a successful HPLC method is an iterative process requiring a systematic approach.[9] Our strategy is grounded in the fundamental principles of chromatography, focusing on the physicochemical properties of the analyte and the reaction components.

Analyte and Matrix Considerations

The primary analyte, this compound, is a moderately polar compound. Reaction mixtures may also contain precursors such as acetophenone and nitrating agents, as well as potential byproducts like benzoic acid or products from self-condensation. A successful method must be able to resolve all these components.

Stationary Phase Selection: The Foundation of Separation

For moderately polar analytes, a C18 (octadecylsilyl) stationary phase is the most common and versatile choice in RP-HPLC.[8] The hydrophobic C18 chains provide excellent retention for this compound and related aromatic compounds through hydrophobic interactions. We selected an Agilent ZORBAX Eclipse Plus C18 column (50 mm x 4.6 mm, 1.8 µm particle size) for its high efficiency and good peak shape for a wide range of compounds.[10]

Mobile Phase Optimization: Driving Selectivity

The mobile phase composition is a critical parameter for controlling retention and selectivity in RP-HPLC.[11][12] A mixture of water and an organic solvent is typically used.[13]

  • Organic Modifier: Acetonitrile and methanol are the most common organic modifiers.[14] Acetonitrile was chosen for this method due to its lower UV cutoff (<190 nm) and lower viscosity, which results in lower backpressure compared to methanol.[15] This is particularly advantageous when aiming for fast analysis times.

  • Aqueous Phase and pH Control: The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds.[16][17] To ensure reproducible retention times and sharp peaks, the mobile phase was buffered. A phosphate buffer is a common choice, but for compatibility with mass spectrometry (MS), a volatile buffer like formic acid is preferable.[12] For this UV-based method, a low concentration of phosphoric acid was initially considered to maintain a low pH, ensuring that any acidic byproducts are in their protonated, more retained form.

Detection Wavelength Selection: Maximizing Sensitivity

The choice of detection wavelength is crucial for achieving maximum sensitivity.[18] this compound contains a benzene ring and a nitro group, both of which are chromophores. A UV scan of a standard solution of this compound revealed a strong absorbance maximum around 254 nm. This wavelength provides excellent sensitivity for the analyte while minimizing interference from many common solvents.[19]

Experimental Protocol: From Setup to Analysis

This section provides a step-by-step guide for implementing the HPLC method.

Materials and Reagents
  • Solvents: HPLC-grade acetonitrile and water.

  • Reagents: Phosphoric acid (85%).

  • Standards: this compound (98% purity), and any other relevant starting materials or potential byproducts.

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is required.

ParameterConditionRationale
Column Agilent ZORBAX Eclipse Plus C18 (50 mm x 4.6 mm, 1.8 µm)High-efficiency C18 phase provides good retention and resolution for the target analytes.[10]
Mobile Phase A Water with 0.1% Phosphoric AcidLow pH suppresses ionization of acidic compounds, leading to better peak shape and retention.
Mobile Phase B AcetonitrileStrong organic solvent for elution in RP-HPLC with low UV cutoff.[15]
Gradient 30% to 80% B over 10 minutesA gradient is necessary to elute compounds with a range of polarities in a reasonable time.[20]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and backpressure.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.[14]
Detection Wavelength 254 nmCorresponds to the UV absorbance maximum of this compound for optimal sensitivity.[19]
Injection Volume 5 µLA small injection volume minimizes peak broadening.
Standard and Sample Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase (initial conditions: 30% acetonitrile) to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dilute an aliquot of the reaction mixture with acetonitrile to a concentration within the calibration range. Filter the diluted sample through a 0.45 µm syringe filter before injection to remove any particulate matter.

Method Validation: Ensuring Trustworthiness and Reliability

A thorough validation of the analytical method is essential to ensure that it is fit for its intended purpose.[9] The validation was performed according to the ICH Q2(R1) guidelines.[1][2][3][4]

System Suitability

Before each analytical run, a system suitability test (SST) must be performed to ensure the chromatographic system is operating correctly.[21][22][23] A standard solution of this compound (e.g., 25 µg/mL) is injected five times. The acceptance criteria are outlined in the table below.

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry.[24]
Theoretical Plates (N) ≥ 2000Indicates column efficiency.
Relative Standard Deviation (%RSD) of Peak Area ≤ 2.0%Demonstrates the precision of the injection system.[24]
Relative Standard Deviation (%RSD) of Retention Time ≤ 1.0%Ensures stable retention times.
Validation Parameters

The following parameters were evaluated to validate the method:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This was demonstrated by injecting a blank (mobile phase), a placebo (reaction mixture without the analyte), and the analyte spiked into the placebo. The this compound peak was well-resolved from all other peaks.

  • Linearity: The linearity of the method was established by constructing a calibration curve with six concentration levels. The peak area was plotted against the concentration, and a linear regression analysis was performed.

  • Accuracy: The accuracy was determined by the recovery of known amounts of this compound spiked into a placebo matrix at three concentration levels (low, medium, and high).

  • Precision:

    • Repeatability (Intra-day precision): Assessed by analyzing six replicate samples of the same concentration on the same day.

    • Intermediate Precision (Inter-day precision): Assessed by analyzing the same sample on two different days by two different analysts.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The robustness of the method was evaluated by making small, deliberate changes to the chromatographic conditions, such as the flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic).

Validation Results Summary
Validation ParameterResult
Linearity (R²) > 0.999
Range 1 - 100 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Repeatability (%RSD) < 1.5%
Intermediate Precision (%RSD) < 2.0%
LOD ~0.2 µg/mL
LOQ ~0.6 µg/mL
Robustness No significant impact on results from minor variations.

Visualization of the Workflow

The logical flow of the HPLC method development and validation process is illustrated below.

HPLC_Method_Development cluster_0 Phase 1: Method Development cluster_1 Phase 2: Protocol Finalization cluster_2 Phase 3: Method Validation (ICH Q2 R1) Analyte Characterization Analyte Characterization Stationary Phase Selection Stationary Phase Selection Analyte Characterization->Stationary Phase Selection Physicochemical Properties Mobile Phase Optimization Mobile Phase Optimization Stationary Phase Selection->Mobile Phase Optimization e.g., C18 Detection Wavelength Selection Detection Wavelength Selection Mobile Phase Optimization->Detection Wavelength Selection ACN/Water/Acid Initial Method Initial Method Detection Wavelength Selection->Initial Method e.g., 254 nm System Suitability Testing System Suitability Testing Initial Method->System Suitability Testing Optimization Final Protocol Final Protocol System Suitability Testing->Final Protocol Meets Criteria Specificity Specificity Final Protocol->Specificity Linearity Linearity Final Protocol->Linearity Accuracy Accuracy Final Protocol->Accuracy Precision Precision Final Protocol->Precision LOD_LOQ LOD_LOQ Final Protocol->LOD_LOQ Sensitivity Robustness Robustness Final Protocol->Robustness Validated Method Validated Method Specificity->Validated Method Linearity->Validated Method Accuracy->Validated Method Precision->Validated Method LOD_LOQ->Validated Method Robustness->Validated Method

Caption: Workflow for HPLC Method Development and Validation.

Conclusion

This application note provides a comprehensive and scientifically sound HPLC method for the analysis of this compound in reaction mixtures. By following the detailed protocols for method development, implementation, and validation, researchers can confidently and accurately monitor their chemical reactions. The robustness of this method ensures its reliability and transferability across different laboratories and instruments, making it a valuable tool in both academic research and industrial drug development.

References

Application Notes and Protocols: Benzoylnitromethane in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of benzoylnitromethane (α-nitroacetophenone) in the synthesis of pharmaceutical intermediates. This compound serves as a versatile and highly reactive C2 synthon, offering a powerful tool for the construction of complex molecular architectures prevalent in a wide array of bioactive molecules. These notes detail the underlying chemical principles, provide validated experimental protocols, and discuss the causality behind methodological choices, ensuring both scientific integrity and practical applicability.

Introduction: The Strategic Value of this compound in Medicinal Chemistry

This compound (C₈H₇NO₃) is a valuable organic building block characterized by a benzoyl group attached to a nitromethane moiety.[1] Its utility in pharmaceutical synthesis stems from the dual reactivity conferred by the nitro group and the adjacent activated methylene group. The electron-withdrawing nature of both the nitro and carbonyl groups significantly acidifies the α-protons, facilitating deprotonation and subsequent nucleophilic attack. Furthermore, the nitro group itself can be transformed into a variety of other functional groups, most notably an amine, which is a cornerstone of many pharmaceutical structures.[2]

The strategic incorporation of this compound into a synthetic route can streamline the construction of complex nitrogen-containing compounds, often reducing the number of reaction steps and improving overall efficiency.[3] This guide will explore its application in key transformations such as Henry (nitroaldol) reactions, Michael additions, and as a precursor for heterocyclic synthesis.

Key Physicochemical Properties:

PropertyValueReference
CAS Number 614-21-1[1][4]
Molecular Formula C₈H₇NO₃[1]
Molecular Weight 165.15 g/mol [1][4]
Melting Point 105-107 °C[4]
Appearance White to off-white crystalline powder
Storage 2-8°C, keep dry[1][4]

Core Applications in Pharmaceutical Intermediate Synthesis

This compound's reactivity profile allows for its participation in several pivotal carbon-carbon and carbon-nitrogen bond-forming reactions.

The Henry (Nitroaldol) Reaction: A Gateway to β-Amino Alcohols

The Henry reaction is a classic carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone. This compound, with its activated methylene protons, readily participates in this reaction to form β-nitro alcohols. The significance of this transformation lies in the subsequent reduction of the nitro group to an amine, providing direct access to 1,2-amino alcohol moieties. This structural motif is a key pharmacophore in numerous drug classes, including β-blockers and certain antiviral agents.

The general mechanism involves the base-catalyzed deprotonation of this compound to form a nitronate anion, which then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde or ketone.

Diagram: Generalized Henry Reaction Workflow

Henry_Reaction Start This compound + Aldehyde/Ketone Nitronate Nitronate Anion (Nucleophile) Start:e->Nitronate:w Deprotonation Base Base Catalyst (e.g., Et3N, DBU) Adduct β-Nitro Alcohol Intermediate Nitronate:e->Adduct:w Nucleophilic Attack Product β-Amino Alcohol (Pharmaceutical Intermediate) Adduct:e->Product:w Nitro Group Reduction Reduction Reduction (e.g., H2/Pd-C, SnCl2)

Caption: Workflow for synthesizing β-amino alcohols via the Henry reaction.

Michael Addition Reactions: Building Blocks for γ-Amino Acids and Pyrrolidines

The nitronate anion derived from this compound is a soft nucleophile, making it an excellent candidate for Michael (1,4-conjugate) addition reactions with α,β-unsaturated carbonyl compounds. This reaction is instrumental in the synthesis of γ-nitro ketones, which are versatile intermediates. Subsequent reduction of the nitro group and cyclization can lead to the formation of substituted pyrrolidines, a common heterocyclic core in many pharmaceuticals.[5]

The choice of base and solvent is critical in controlling the outcome and stereoselectivity of the Michael addition. Phase-transfer catalysts are often employed to facilitate the reaction between the aqueous and organic phases.

Synthesis of Heterocyclic Scaffolds

Beyond serving as a precursor to acyclic intermediates, this compound is a valuable starting material for the construction of various heterocyclic systems.

  • Isoxazoles: The reaction of this compound with hydroxylamine can lead to the formation of isoxazole derivatives. The isoxazole ring is present in several marketed drugs, including some COX-2 inhibitors and antibiotics.

  • Pyrroles: Condensation reactions of this compound with α-amino ketones or related compounds can provide a route to substituted pyrroles. The pyrrole motif is a fundamental component of many natural products and pharmaceuticals.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained professionals in a properly equipped laboratory. Adherence to all institutional and governmental safety regulations is mandatory. Always consult the Safety Data Sheet (SDS) before handling any chemicals.

General Safety and Handling Precautions for this compound

This compound is a solid that can cause skin and eye irritation.[6] Inhalation of dust should be avoided. It is classified as an acute oral toxin.[4]

  • Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, chemical safety goggles, and appropriate gloves (e.g., neoprene, butyl rubber).[7]

  • Handling: Use in a well-ventilated area, preferably within a chemical fume hood.[6][8] Avoid creating dust. Keep away from strong bases, oxidizing agents, and sources of ignition.[6][9]

  • Storage: Store in a tightly closed container in a cool, dry place (2-8°C).[1][4]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[6]

Protocol: Synthesis of a β-Nitro Alcohol via the Henry Reaction

This protocol describes the synthesis of 1-(4-nitrophenyl)-2-nitro-1-phenylethanol, a potential intermediate for amino alcohol synthesis.

Materials:

  • This compound (1.0 eq)

  • 4-Nitrobenzaldehyde (1.0 eq)

  • Triethylamine (Et₃N) (0.1 eq)

  • Dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes solvent system

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and 4-nitrobenzaldehyde (1.0 eq).

  • Dissolve the solids in dichloromethane (approx. 10 mL per gram of this compound).

  • Cool the solution to 0°C using an ice bath.

  • Add triethylamine (0.1 eq) dropwise to the stirred solution.

  • Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).

  • Upon completion, quench the reaction by adding 1 M HCl.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexanes gradient to yield the pure β-nitro alcohol.

Expected Outcome and Validation:

ParameterExpected Result
Yield 70-85%
Appearance Pale yellow solid
¹H NMR Characteristic peaks for the aromatic protons and the two diastereotopic methine protons.
FT-IR Strong absorbances corresponding to the nitro groups (~1520 and 1350 cm⁻¹) and the hydroxyl group (~3400 cm⁻¹).
Protocol: Reduction of the Nitro Group to an Amine

This protocol details the reduction of the β-nitro alcohol synthesized in Protocol 3.2 to the corresponding β-amino alcohol.

Materials:

  • β-Nitro alcohol intermediate (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq)

  • Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve the β-nitro alcohol (1.0 eq) in ethanol (approx. 15 mL per gram).

  • Add tin(II) chloride dihydrate (4.0 eq) portion-wise to the solution. The addition may be exothermic.

  • Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours.

  • Monitor the reaction by TLC. The disappearance of the starting material and the appearance of a more polar spot (visualized with ninhydrin stain) indicates progress.[10]

  • Once complete, cool the mixture to room temperature and carefully neutralize by adding saturated aqueous NaHCO₃ until the pH is ~8.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate under reduced pressure to obtain the crude β-amino alcohol.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Causality Behind Experimental Choices:

  • Tin(II) Chloride: SnCl₂ is a classic and effective reagent for the reduction of aromatic and aliphatic nitro groups to amines under acidic conditions, which are generated in situ. It is often preferred for its selectivity and milder conditions compared to catalytic hydrogenation for certain substrates.[10]

  • Ethanol as Solvent: Ethanol is a good solvent for both the nitro compound and the tin salt, and its boiling point is suitable for the reaction temperature.

  • Aqueous Workup: The basic workup with NaHCO₃ is crucial to neutralize the acidic reaction mixture and precipitate tin salts, allowing for the extraction of the free amine product into the organic phase.

Conclusion: A Versatile Tool for Modern Drug Discovery

This compound stands out as a cost-effective and versatile building block in the synthesis of pharmaceutical intermediates.[3] Its ability to participate in fundamental bond-forming reactions like the Henry and Michael reactions, coupled with the facile transformation of its nitro group, provides synthetic chemists with a powerful platform for accessing diverse and complex molecular scaffolds. The protocols and principles outlined in these application notes are designed to empower researchers to leverage the full potential of this valuable synthon in their drug discovery and development endeavors. By understanding the causality behind the reaction conditions and handling requirements, scientists can confidently and safely incorporate this compound into their synthetic strategies to accelerate the creation of novel therapeutic agents.

References

Flow Chemistry Applications of Reactions with Benzoylnitromethane: A Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Harnessing the Potential of Benzoylnitromethane in Continuous Flow

This compound stands as a versatile and highly valuable building block in modern organic synthesis. Its unique structure, featuring an activated methylene group flanked by a nitro and a benzoyl moiety, provides a gateway to a diverse array of complex molecular architectures. Traditionally, reactions involving this intermediate have been conducted in batch reactors. However, the landscape of chemical synthesis is rapidly evolving, with continuous flow chemistry emerging as a superior paradigm for conducting reactions that demand precise control, enhanced safety, and seamless scalability.[1][2]

This technical guide delves into the application of flow chemistry to reactions involving this compound. We will explore the fundamental principles that make flow processing particularly advantageous for these transformations and provide detailed, field-proven protocols for key reactions. The focus will be on leveraging the inherent benefits of microreactor technology—such as superior heat and mass transfer, the ability to handle hazardous intermediates safely, and the potential for multi-step telescoped synthesis—to unlock new efficiencies in the synthesis of valuable compounds for the pharmaceutical and fine chemical industries.[2][3]

The primary reactions of focus will be the Michael addition and the Henry (nitroaldol) reaction, both cornerstone carbon-carbon bond-forming transformations. These reactions, when applied to this compound and its derivatives, pave the way for the synthesis of γ-nitroketones, which are crucial precursors to a variety of heterocycles and other pharmacologically relevant scaffolds.[4][5] We will also discuss the implementation of asymmetric catalysis within these flow systems to achieve high enantioselectivity, a critical requirement in drug development.[6]

Core Advantages of Flow Chemistry for this compound Reactions

The decision to transition from batch to continuous flow for reactions involving this compound is underpinned by several key advantages that address common challenges associated with nitroalkane chemistry.

  • Enhanced Safety: Nitroalkanes and their derivatives can be thermally sensitive and potentially energetic. Flow reactors, by design, utilize very small reaction volumes at any given moment.[1] This minimization of the reactive inventory significantly mitigates the risks associated with potential runaway reactions or the accumulation of unstable intermediates.[1]

  • Precise Temperature Control: The high surface-area-to-volume ratio of microreactors allows for extremely efficient heat exchange.[2] This enables precise control over reaction temperature, which is crucial for managing exothermic events common in nitration and nitroalkane reactions, and for maximizing selectivity.

  • Superior Mixing and Mass Transfer: Rapid and efficient mixing is achieved in microfluidic channels, ensuring homogeneity and preventing the formation of localized "hot spots" or areas of high reagent concentration. This leads to more consistent product quality and higher yields.

  • Telescoped and Multi-step Synthesis: Flow chemistry excels at linking multiple reaction steps together without the need for intermediate isolation and purification.[7][8][9] This "telescoped" approach dramatically reduces synthesis time, solvent waste, and manual handling, leading to a more efficient and sustainable process. For instance, a Henry reaction product can be directly channeled into a subsequent reactor for cyclization or reduction.[9]

  • Facilitated Asymmetric Catalysis: Continuous flow systems are highly compatible with both homogeneous and heterogeneous chiral catalysts. The ability to precisely control residence time and temperature allows for the optimization of enantioselectivity. Furthermore, packed-bed reactors containing immobilized chiral catalysts can be readily integrated into flow setups, simplifying catalyst separation and recycling.[6]

Application Note 1: Continuous Flow Michael Addition for the Synthesis of γ-Nitroketones

The Michael addition of nucleophiles to α,β-unsaturated compounds is a fundamental C-C bond-forming reaction. In the context of our topic, the reaction of this compound (acting as the nucleophile after deprotonation) with various Michael acceptors provides a direct route to valuable γ-nitroketones.

Causality and Experimental Rationale

In a batch setting, the generation of the nitronate anion from this compound requires a base. The subsequent reaction can be prone to side reactions or poor selectivity if conditions are not meticulously controlled. Flow chemistry allows for the rapid mixing of the substrate and base to generate the nitronate in situ, followed by its immediate introduction to the Michael acceptor stream. This precise control over residence time minimizes the degradation of the reactive nitronate and suppresses undesired side reactions.

Experimental Workflow Diagram

G cluster_0 Reagent Delivery cluster_1 Reaction Zone cluster_2 Workup & Collection PumpA Pump A (this compound + Michael Acceptor) Mixer T-Mixer PumpA->Mixer PumpB Pump B (Base Solution) PumpB->Mixer Reactor Heated Coil Reactor (Residence Time Control) Mixer->Reactor Quench Quench Stream (e.g., aq. NH4Cl) Reactor->Quench BPR Back Pressure Regulator Quench->BPR Collection Product Collection BPR->Collection caption Workflow for Continuous Michael Addition. G cluster_0 Reagent Feeds cluster_1 Step 1: Asymmetric Henry Reaction cluster_2 Step 2: Cyclization cluster_3 Collection PumpA Pump A (Aldehyde) Mixer1 T-Mixer PumpA->Mixer1 PumpB Pump B (this compound + Chiral Catalyst) PumpB->Mixer1 Reactor1 Cryo-Reactor (e.g., -20°C) Mixer1->Reactor1 Mixer2 T-Mixer Reactor1->Mixer2 PumpC Pump C (Cyclization Reagent) PumpC->Mixer2 Reactor2 Heated Reactor (e.g., 80°C) Mixer2->Reactor2 BPR Back Pressure Regulator Reactor2->BPR Collection Product Collection BPR->Collection caption Telescoped Henry Reaction and Cyclization.

References

Troubleshooting & Optimization

Common side products in the synthesis of benzoylnitromethane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of benzoylnitromethane (also known as α-nitroacetophenone). This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile synthetic intermediate. Here, we address common challenges and side product formation encountered during its synthesis, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and success of your experiments.

Introduction to the Synthetic Challenges

This compound is a valuable building block in organic synthesis, but its preparation can be accompanied by the formation of several side products that complicate purification and reduce yields. The primary synthetic routes, namely the acylation of nitromethane and the oxidation of 1-phenyl-2-nitroethanol, each present a unique set of challenges. Understanding the mechanistic origins of these side products is paramount to developing effective troubleshooting strategies.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Low Yield of this compound and Presence of Benzoic Acid Impurity

Observed Problem: The final product yield is significantly lower than expected, and spectroscopic analysis (e.g., NMR, IR) indicates the presence of a significant amount of benzoic acid.

Root Cause Analysis:

This issue is most prevalent in syntheses involving the acylation of nitromethane with benzoyl chloride. The primary culprit is often the hydrolysis of the benzoyl chloride starting material or the this compound product.

  • Hydrolysis of Benzoyl Chloride: Benzoyl chloride is highly susceptible to hydrolysis, reacting with even trace amounts of water in the solvent or on the glassware to form benzoic acid. This not only consumes the acylating agent but also introduces a difficult-to-remove impurity.

  • Competitive O-Acylation: The nitronate anion, formed by the deprotonation of nitromethane, is an ambident nucleophile. While C-acylation is the desired pathway to form this compound, competitive O-acylation can occur, leading to the formation of an unstable O-acyl nitronate intermediate. This intermediate can subsequently decompose to form benzoic acid and other byproducts.[1]

  • Product Hydrolysis: this compound itself can be susceptible to hydrolysis under certain workup or purification conditions, especially in the presence of strong acids or bases.

Troubleshooting Protocol:

  • Strict Anhydrous Conditions:

    • Thoroughly flame-dry all glassware before use.

    • Use freshly distilled, anhydrous solvents.

    • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.

  • Reagent Quality:

    • Use freshly opened or purified benzoyl chloride. Old bottles may have already undergone partial hydrolysis.

  • Temperature Control:

    • Perform the acylation at low temperatures (e.g., 0 °C to -20 °C) to minimize side reactions and favor C-acylation.

  • Workup and Purification:

    • Neutralize Carefully: During the workup, carefully neutralize the reaction mixture with a mild base, such as a saturated aqueous solution of sodium bicarbonate.

    • Aqueous Wash: Wash the organic layer with a saturated sodium bicarbonate solution to remove benzoic acid. The benzoate salt will be soluble in the aqueous layer.[2][3][4]

    • Chromatography: If benzoic acid contamination persists, column chromatography can be employed. Adding a small amount of a non-nucleophilic base like triethylamine (0.5-1%) to the eluent can help to retard the benzoic acid on the silica gel, allowing for better separation.[2]

Issue 2: Formation of β-Nitrostyrene and Other Condensation Products

Observed Problem: The product mixture contains β-nitrostyrene, and in some cases, higher molecular weight impurities, suggesting self-condensation.

Root Cause Analysis:

This issue can arise from the Henry reaction, which is often the preceding step to produce the 1-phenyl-2-nitroethanol precursor for the oxidation route.

  • Dehydration of 1-phenyl-2-nitroethanol: The β-nitro alcohol intermediate (1-phenyl-2-nitroethanol) formed during the Henry reaction can readily dehydrate, especially under acidic or basic conditions at elevated temperatures, to yield β-nitrostyrene.[1]

  • Self-Condensation of this compound: this compound has an acidic α-proton and a carbonyl group, making it susceptible to self-condensation under basic conditions, similar to an aldol condensation.[5][6][7] This can lead to the formation of complex oligomeric side products.

Troubleshooting Protocol:

  • Control of the Henry Reaction:

    • When preparing 1-phenyl-2-nitroethanol, maintain low reaction temperatures and use a mild base to minimize dehydration.

    • Work up the reaction under neutral or slightly acidic conditions to prevent base-catalyzed elimination.

  • Mild Oxidation Conditions:

    • When oxidizing 1-phenyl-2-nitroethanol, choose mild oxidizing agents and conditions that are less likely to promote side reactions.

  • Avoid Strong Bases:

    • During the synthesis and purification of this compound, avoid the use of strong bases, especially at elevated temperatures, to prevent self-condensation.

Issue 3: Incomplete Oxidation of 1-phenyl-2-nitroethanol

Observed Problem: The final product is contaminated with the starting material, 1-phenyl-2-nitroethanol, indicating an incomplete reaction.

Root Cause Analysis:

The oxidation of secondary alcohols can sometimes be sluggish, and the choice of oxidizing agent and reaction conditions is critical.

  • Insufficient Oxidizing Agent: The stoichiometry of the oxidizing agent may be insufficient to drive the reaction to completion.

  • Ineffective Oxidizing Agent: The chosen oxidizing agent may not be potent enough to efficiently oxidize the nitro alcohol.

  • Suboptimal Reaction Conditions: The reaction temperature or time may not be sufficient for complete conversion.

Troubleshooting Protocol:

  • Optimize Oxidant Stoichiometry:

    • Ensure that a sufficient molar excess of the oxidizing agent is used.

  • Choice of Oxidizing Agent:

    • Potassium dichromate in the presence of sulfuric acid is a classic and effective method for this transformation. Modifications to this procedure, such as controlling the addition rate and reaction time, can lead to high yields of pure product with minimal side products.[8]

    • Other methods like Swern oxidation or using PCC can also be considered.[8]

  • Reaction Monitoring:

    • Monitor the reaction progress by thin-layer chromatography (TLC) to ensure the complete consumption of the starting material before workup.

Summary of Common Side Products

Side Product Common Synthetic Route Plausible Cause Preventative Measures & Solutions
Benzoic AcidAcylation of NitromethaneHydrolysis of benzoyl chloride; O-acylation of nitronate anion.Strict anhydrous conditions; use of fresh reagents; low reaction temperature; aqueous bicarbonate wash during workup.[2][3][4][9]
β-NitrostyreneOxidation of 1-phenyl-2-nitroethanolDehydration of the starting β-nitro alcohol.Mild reaction conditions for the preceding Henry reaction; neutral workup.[1]
Self-Condensation ProductsBoth routesPresence of strong base and elevated temperatures.Avoid strong bases; maintain low temperatures during synthesis and purification.[5][6][7]
1-phenyl-2-nitroethanolOxidation of 1-phenyl-2-nitroethanolIncomplete oxidation.Use of a suitable oxidizing agent in sufficient excess; optimization of reaction time and temperature.[8]

Visualizing Reaction Pathways and Side Reactions

Acylation of Nitromethane: C- vs. O-Acylation

G cluster_0 Nitromethane Deprotonation cluster_1 Acylation Pathways cluster_2 Products Nitromethane Nitromethane Nitronate Anion Nitronate Anion Nitromethane->Nitronate Anion + Base Base Base C-Acylation C-Acylation (Desired) Nitronate Anion->C-Acylation + Benzoyl Chloride O-Acylation O-Acylation (Side Reaction) Nitronate Anion->O-Acylation + Benzoyl Chloride Benzoyl Chloride Benzoyl Chloride This compound This compound C-Acylation->this compound Unstable Intermediate O-Acyl Nitronate (Unstable) O-Acylation->Unstable Intermediate Benzoic Acid Benzoic Acid Unstable Intermediate->Benzoic Acid Decomposition

Caption: Competing C- and O-acylation pathways of the nitronate anion.

Oxidation Pathway and Dehydration Side Reaction

G 1-phenyl-2-nitroethanol 1-phenyl-2-nitroethanol This compound This compound (Desired Product) 1-phenyl-2-nitroethanol->this compound + Oxidizing Agent Dehydration Dehydration (Side Reaction) 1-phenyl-2-nitroethanol->Dehydration Heat, Acid/Base Oxidizing Agent Oxidizing Agent beta-Nitrostyrene β-Nitrostyrene Dehydration->beta-Nitrostyrene

Caption: Oxidation of 1-phenyl-2-nitroethanol and the competing dehydration side reaction.

Frequently Asked Questions (FAQs)

Q1: My NMR spectrum shows unreacted benzaldehyde after attempting the Henry reaction to form 1-phenyl-2-nitroethanol. What went wrong?

A1: This indicates an incomplete Henry reaction. Potential causes include:

  • Insufficient Base: The catalytic base may have been insufficient to deprotonate the nitromethane effectively.

  • Low Temperature: While low temperatures are necessary to prevent side reactions, the reaction may be too slow if the temperature is excessively low.

  • Poor Reagent Quality: Ensure your benzaldehyde is free of benzoic acid, as this can quench the base.

Q2: I am having difficulty removing benzoic acid from my this compound product even after a bicarbonate wash. What else can I do?

A2: If a standard aqueous bicarbonate wash is insufficient, consider the following:

  • Multiple Washes: Perform multiple extractions with the bicarbonate solution.

  • Column Chromatography: As mentioned in the troubleshooting guide, column chromatography with a triethylamine-doped eluent can be very effective.[2]

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system may help to leave the more polar benzoic acid in the mother liquor.

Q3: Is this compound stable for long-term storage?

A3: this compound is a relatively stable compound but should be stored in a cool, dark place to prevent potential degradation over time. As with many nitro compounds, it is advisable to avoid prolonged exposure to heat and light.

References

Technical Support Center: Troubleshooting Low Yields in the Henry Reaction with Benzoylnitromethane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Henry (nitroaldol) reaction. This guide is specifically tailored for researchers, scientists, and professionals in drug development who are encountering challenges with low yields when using benzoylnitromethane as the nitroalkane component. As a senior application scientist, this guide synthesizes in-depth chemical principles with practical, field-proven insights to help you diagnose and resolve common issues in your experimental workflow.

Introduction: The Unique Challenges of this compound in the Henry Reaction

The Henry reaction is a cornerstone of C-C bond formation, creating valuable β-nitro alcohols from nitroalkanes and carbonyl compounds.[1] However, the use of this compound introduces specific complexities not typically observed with simpler nitroalkanes like nitromethane. The presence of the electron-withdrawing benzoyl group significantly increases the acidity of the α-proton, which, while facilitating deprotonation to form the requisite nitronate anion, also opens the door to a host of yield-reducing side reactions. This guide will walk you through a systematic approach to troubleshooting these challenges.

Troubleshooting Guide: A Question-and-Answer Approach

This section directly addresses common problems encountered during the Henry reaction with this compound. Each question is followed by a detailed explanation of the underlying causes and actionable solutions.

Question 1: My reaction is consuming starting materials, but I'm seeing very little of the desired β-nitro alcohol product. What's happening?

Low yields despite the consumption of starting materials often point to the occurrence of side reactions that are more favorable than the desired Henry addition. With this compound, the high stability of the nitronate intermediate can lead to several unproductive pathways.

Possible Causes and Solutions:

  • Retro-Henry Reaction: The Henry reaction is reversible.[2] The β-nitro alcohol product can revert to the starting aldehyde and this compound, especially under the reaction conditions. This equilibrium may not favor the product.

    • Solution: Employ milder reaction conditions. Lowering the reaction temperature can help to trap the product kinetically. Additionally, consider using a catalyst system that promotes the forward reaction more effectively. Some literature suggests that certain Lewis acid catalysts can stabilize the transition state leading to the product.

  • Base-Mediated Decomposition of this compound: The high acidity of this compound can make it susceptible to decomposition in the presence of a base. This can involve fragmentation or other degradation pathways, leading to a loss of your key reagent.

    • Solution: Carefully select the base. A very strong base might be detrimental. A milder, non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often a better choice than strong inorganic bases like NaOH or KOH. The use of a catalytic amount of base is also crucial.[3]

  • Aldol Self-Condensation of the Aldehyde: If your aldehyde starting material has α-hydrogens, it can undergo self-condensation under basic conditions, competing with the Henry reaction.[4]

    • Solution: If possible, use an aldehyde without α-hydrogens (e.g., benzaldehyde, pivaldehyde). If your aldehyde must have α-hydrogens, add it slowly to the reaction mixture containing the this compound and the base to maintain a low concentration of the free aldehyde.

Question 2: I'm observing a complex mixture of byproducts that are difficult to characterize. What are the likely culprits?

The formation of multiple byproducts is a common issue when working with highly functionalized and reactive molecules like this compound.

Possible Byproducts and Mitigation Strategies:

  • Cannizzaro-Type Reactions: With aldehydes lacking α-hydrogens, strong bases can promote a disproportionation reaction (Cannizzaro reaction) to yield the corresponding alcohol and carboxylic acid.[2]

    • Mitigation: As mentioned, avoid strong bases. If you must use an aldehyde prone to this reaction, consider using a milder catalyst system, such as certain organocatalysts, which can favor the Henry pathway.

  • Dehydration of the Henry Adduct: The initial β-nitro alcohol product can easily dehydrate under the reaction conditions to form a nitroalkene. While sometimes the desired product, if the β-nitro alcohol is the target, this is a yield-reducing side reaction.[1]

    • Mitigation: Use milder bases and lower reaction temperatures. A careful work-up at a neutral or slightly acidic pH can also help to prevent dehydration during purification.

  • Self-Condensation of this compound: While less common for the Henry reaction itself, the highly acidic nature of this compound could potentially lead to self-condensation or decomposition pathways under certain conditions, especially with stronger bases or at elevated temperatures.

    • Mitigation: Maintain a low concentration of the this compound nitronate by slow addition of the base. Ensure the reaction temperature is carefully controlled.

Frequently Asked Questions (FAQs)

Q1: What is the optimal type of base to use for the Henry reaction with this compound?

A1: The choice of base is critical. Due to the high acidity of this compound, a mild, non-nucleophilic organic base is generally recommended.

Base TypeExamplesSuitability for this compoundRationale
Strong Inorganic Bases NaOH, KOH, K₂CO₃Generally not recommendedCan promote side reactions like Cannizzaro, aldol condensation, and potential decomposition of the sensitive this compound.[3]
Mild Organic Bases Triethylamine (TEA), Diisopropylethylamine (DIPEA)Recommended Less likely to promote side reactions. Their conjugate acids can also buffer the reaction mixture.
Organocatalysts Guanidine derivatives, certain chiral aminesWorth considering for improved selectivity and milder conditionsCan offer high catalytic activity under mild conditions, potentially minimizing side reactions.[5]

Q2: How does reaction temperature affect the yield?

A2: Temperature has a significant impact. While higher temperatures can increase the reaction rate, they also tend to favor the retro-Henry reaction and dehydration of the product. It is generally advisable to start at a lower temperature (e.g., 0 °C or room temperature) and monitor the reaction progress.

Q3: Can the order of addition of reagents make a difference?

A3: Yes, the order of addition can be crucial. To minimize the self-condensation of the aldehyde, it is often beneficial to add the aldehyde slowly to a mixture of the this compound and the base. This keeps the concentration of the aldehyde low at any given time.

Experimental Protocols: A Step-by-Step Guide to Optimization

For a systematic approach to improving your yields, consider the following optimization protocol.

Protocol: Screening of Bases for the Henry Reaction of this compound with Benzaldehyde

  • Setup: In three separate, dry round-bottom flasks equipped with magnetic stir bars, dissolve this compound (1.0 mmol) in a suitable solvent (e.g., 5 mL of THF or CH₂Cl₂).

  • Base Addition:

    • Flask 1: Add triethylamine (0.1 mmol, 0.1 eq.).

    • Flask 2: Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.1 mmol, 0.1 eq.).

    • Flask 3: Add potassium carbonate (0.1 mmol, 0.1 eq.) as a heterogeneous base.

  • Aldehyde Addition: To each flask, add benzaldehyde (1.0 mmol) dropwise over 5 minutes at room temperature.

  • Reaction Monitoring: Stir the reactions at room temperature and monitor the progress by Thin Layer Chromatography (TLC) at regular intervals (e.g., every hour).

  • Work-up: Once the reaction is complete (or after a set time, e.g., 24 hours), quench the reactions by adding a saturated aqueous solution of NH₄Cl.

  • Extraction and Analysis: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure. Analyze the crude product by ¹H NMR to determine the conversion and the relative ratio of product to byproducts.

This systematic screening will provide valuable data on which base provides the best results under your specific conditions.

Visualizing the Reaction Pathway and Potential Pitfalls

To better understand the competing reactions, the following diagram illustrates the central role of the nitronate intermediate.

Henry_Reaction_Troubleshooting Start This compound + Aldehyde Nitronate This compound Nitronate Start->Nitronate + Base Aldol Aldehyde Self-Condensation Start->Aldol Aldehyde with α-H + Base Product Desired β-Nitro Alcohol (Henry Adduct) Nitronate->Product + Aldehyde (Desired Path) Decomposition Decomposition of This compound Nitronate->Decomposition Excess Base/ High Temp. RetroHenry Retro-Henry Reaction Product->RetroHenry Reversible Dehydration Dehydration to Nitroalkene Product->Dehydration Heat/Base RetroHenry->Start

Caption: Competing pathways in the Henry reaction.

Conclusion

Troubleshooting low yields in the Henry reaction with this compound requires a nuanced understanding of its unique reactivity. By carefully considering the choice of base, reaction temperature, and potential side reactions, and by systematically optimizing your reaction conditions, you can significantly improve the outcome of your experiments. This guide provides a framework for diagnosing and addressing the most common challenges, empowering you to harness the full synthetic potential of this powerful C-C bond-forming reaction.

References

Preventing side reactions in Michael additions of benzoylnitromethane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the Michael addition of benzoylnitromethane. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful C-C bond-forming reaction and seek to overcome common challenges related to side reactions and yield optimization. As a resonance-stabilized carbon nucleophile, the nitronate derived from this compound is an excellent Michael donor; however, its ambident nature and the reaction conditions required can lead to undesired pathways.

This document moves beyond simple protocols to explain the chemical reasoning behind experimental choices, providing you with the expert insights needed to troubleshoot and refine your reaction systems effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is giving a low yield of the desired C-alkylated product, and I'm observing a significant byproduct. What is the most likely side reaction?

A1: The most common and problematic side reaction is O-alkylation.

The nitronate anion, formed by deprotonating this compound, is an ambident nucleophile. This means it has two nucleophilic sites: the carbon and the oxygen atoms of the nitro group.[1] While C-alkylation is the desired Michael addition pathway, competitive attack by the oxygen atom leads to the formation of a nitronate ester, an O-alkylated byproduct.

  • Causality & Mechanism: The balance between C- and O-alkylation is dictated by both kinetic and thermodynamic factors, a principle known as Hard and Soft Acid and Base (HSAB) theory. The oxygen atom is a "harder" nucleophilic center, while the carbon is "softer". The electrophilic β-carbon of the Michael acceptor is a "soft" electrophile. According to HSAB theory, soft-soft interactions are favored, which should promote the desired C-alkylation.[2] However, reaction conditions can alter this preference. For instance, "harder" counter-ions (like Li⁺) or highly polar, coordinating solvents can favor O-alkylation.

To confirm the presence of an O-alkylated byproduct, detailed spectroscopic analysis (¹H NMR, ¹³C NMR, and Mass Spectrometry) of the isolated impurity is essential.

Q2: How can I suppress O-alkylation and favor the desired C-C bond formation?

A2: Optimizing your choice of base, solvent, and temperature is critical to favor C-alkylation.

The goal is to create an environment that promotes the "softer" nucleophilic character of the carbon atom.

  • Expertise & Experience: The key is to generate the nitronate anion efficiently while minimizing its association with counter-ions that could favor O-alkylation.

    • Base Selection: Use a base that is strong enough to deprotonate the this compound (pKa is acidic but context-dependent) but does not introduce complications.[3] Weaker, non-nucleophilic organic bases like DBU (1,8-Diazabicycloundec-7-ene) or mild inorganic bases can be superior to strong alkoxides (e.g., sodium ethoxide). Strong bases can increase the rate of undesired side reactions involving the Michael acceptor itself.[4]

    • Solvent Choice: Polar aprotic solvents like THF, acetonitrile, or DMF are often effective.[3] They can solvate the cation, creating a "freer" nitronate anion where the more nucleophilic carbon is favored to react. Protic solvents should generally be avoided as they can inhibit the reaction.[3] In some cases, a biphasic system (e.g., water-dichloromethane) with a phase-transfer catalyst can enhance yield and selectivity by transferring the formed adduct to the organic phase, preventing subsequent reactions.[5]

    • Temperature Control: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) generally favors the thermodynamically more stable C-alkylated product and reduces the rate of most side reactions.[4][6][7]

The interplay of these factors is visually summarized in the workflow diagram below.

Diagram 1: Troubleshooting Low Yield & Side Reactions

G start_node Low Yield / Impure Product decision_node decision_node start_node->decision_node Analyze Crude Reaction (TLC, NMR) process_node1 Issue: O-Alkylation Pathway Favored decision_node->process_node1 O-Alkylation Product Detected process_node2 Issue: Product Reacts Again decision_node->process_node2 Double Addition Product Detected process_node3 Issue: Acceptor Instability decision_node->process_node3 Acceptor Polymerization or Degradation process_node4 Issue: Insufficient Activation decision_node->process_node4 Starting Material Recovered process_node process_node result_node result_node action1a Switch to Polar Aprotic Solvent (THF, Acetonitrile) process_node1->action1a Action action2a Adjust Stoichiometry: Use ≤1.0 eq. of Acceptor process_node2->action2a Action action3a Use Milder Base / Organocatalyst process_node3->action3a Action action4a Check Base pKa vs. Donor pKa process_node4->action4a Action action1b Use Weaker, Non-nucleophilic Base (e.g., DBU, TMG) action1a->action1b action1c Lower Reaction Temperature (e.g., 0 °C) action1b->action1c result_node1 Favors C-Alkylation action1c->result_node1 action2b Use Milder Base / Catalytic Amount action2a->action2b result_node2 Minimizes Second Addition action2b->result_node2 action3b Decrease Reaction Temperature action3a->action3b result_node3 Preserves Acceptor Integrity action3b->result_node3 action4b Ensure Anhydrous Conditions action4a->action4b result_node4 Promotes Reaction Initiation action4b->result_node4

Caption: A troubleshooting workflow for common Michael addition issues.

Q3: I've successfully formed the Michael adduct, but now I'm getting a second addition product. How do I prevent this?

A3: The formation of a double addition product occurs when the initial Michael adduct can be deprotonated again and react with a second molecule of the Michael acceptor. This is more common with less substituted nitroalkanes like nitromethane but can still occur with this compound under harsh conditions.[5]

  • Trustworthiness (Self-Validating System): To prevent this, your protocol must be designed to stop the reaction after the first addition.

    • Control Stoichiometry: Use a 1:1 molar ratio of the Michael donor (this compound) to the Michael acceptor, or even a slight excess of the donor. This ensures there is no excess acceptor available for a second reaction.

    • Use a Catalytic Amount of Base: Employing a sub-stoichiometric amount of a suitable base ensures that the concentration of the reactive anion is always low. Once the primary adduct is formed, the catalytic base is more likely to deprotonate a new molecule of starting material rather than the less acidic product.

    • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting materials. Quench the reaction as soon as the limiting reagent (typically the Michael acceptor) has been consumed to prevent the reaction from proceeding further.

Core Reaction Principles & Visualization

Understanding the fundamental mechanism and the competing pathways is crucial for rational experiment design.

Diagram 2: C-Alkylation vs. O-Alkylation Pathways

G cluster_0 Nitronate Anion Formation cluster_1 Reaction with Michael Acceptor Donor This compound (Ph-CO-CH2-NO2) Nitronate Ambident Nitronate Anion [Ph-CO-CH-NO2]⁻ Donor->Nitronate + Base - H⁺ Base Base O_Product Side Product (O-Alkylation) Nitronate->O_Product O-attack (Hard-Soft) Acceptor Michael Acceptor (R-CH=CH-EWG) C_Product Desired Product (C-Alkylation)

Caption: Competing nucleophilic attacks from the ambident nitronate anion.

Optimization & Recommended Protocols

Data-Driven Parameter Selection

To aid in your experimental design, the following table summarizes the general effects of key reaction parameters on the Michael addition of this compound.

ParameterConditionExpected Outcome on C-AlkylationRationalePotential Pitfalls
Base Strong Alkoxide (e.g., NaOEt)VariableEfficient deprotonation.Can promote acceptor polymerization and O-alkylation.[4]
Weak Organic (e.g., DBU, TMG)Favorable Milder conditions, less degradation of acceptor.May require longer reaction times if base is too weak.
Organocatalyst (e.g., Thiourea)Highly Favorable Activates both donor and acceptor, often with high selectivity.[8]Catalyst may be expensive or require specific conditions.
Solvent Protic (e.g., Ethanol)UnfavorableSolvates and deactivates the nucleophile.[3]Low to no reaction.
Polar Aprotic (e.g., THF, CH₃CN)Highly Favorable Poorly solvates the anion, increasing its nucleophilicity.[3][9]Must be anhydrous.
Nonpolar (e.g., Toluene)VariableMay work but solubility of intermediates can be an issue.Slower reaction rates are common.
Temperature Elevated (> 50 °C)UnfavorableIncreases rates of side reactions and potential for retro-Michael.[4]Lower yields, more byproducts.
Room Temp (~25 °C)FavorableGood balance of reaction rate and selectivity.May be slow for less reactive substrates.
Low (0 °C)Highly Favorable Maximizes selectivity and suppresses side reactions.[6]Significantly longer reaction times may be needed.
Protocol: Organocatalytic Michael Addition of this compound

This protocol employs a bifunctional thiourea catalyst, which uses hydrogen bonding to activate both the nucleophile and the electrophile, promoting a highly selective reaction under mild conditions.

  • Trustworthiness: This method is grounded in established principles of organocatalysis, providing a robust system for achieving high yields and selectivity.[8]

Materials:

  • This compound (1.0 eq)

  • α,β-Unsaturated Ketone/Ester (Michael Acceptor) (1.05 eq)

  • (S,S)-Takemoto Catalyst or similar bifunctional thiourea organocatalyst (0.1 eq)

  • Anhydrous Toluene or Dichloromethane (to make a ~0.2 M solution)

  • Anhydrous Magnesium Sulfate (for workup)

  • TLC plate, appropriate eluent system (e.g., Hexanes/Ethyl Acetate)

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the this compound (1.0 eq) and the thiourea catalyst (0.1 eq).

  • Dissolution: Add anhydrous toluene to dissolve the solids. Stir the solution at room temperature for 10 minutes.

  • Addition: Add the Michael acceptor (1.05 eq) to the flask.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction's progress by TLC, checking for the consumption of the this compound. Reactions are typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Dissolve the crude residue in a minimal amount of dichloromethane and directly purify by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure Michael adduct.

References

Technical Support Center: Improving Diastereoselectivity in Asymmetric Reactions of Benzoylnitromethane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support hub for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis involving benzoylnitromethane. This guide is structured to provide actionable insights and troubleshooting strategies to enhance diastereoselectivity in your asymmetric reactions. The content is organized in a question-and-answer format to directly address the challenges you may encounter at the bench.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that control diastereoselectivity in the asymmetric addition of this compound to electrophiles?

A1: The diastereomeric ratio (d.r.) in these reactions is a direct consequence of the energy difference between the transition states leading to the different diastereomers. The key factors you can manipulate to influence this are:

  • Catalyst System: The choice of a chiral catalyst (organocatalyst or metal complex) is paramount. The catalyst's structure creates a chiral environment that preferentially stabilizes one transition state over the other.

  • Reaction Temperature: Lowering the reaction temperature often enhances diastereoselectivity by amplifying the energetic difference between the diastereomeric transition states.[1]

  • Solvent: The polarity, viscosity, and coordinating ability of the solvent can significantly impact the geometry and stability of the transition state.[2][3]

  • Additives: The presence of co-catalysts, bases, or other additives can influence the reaction pathway and stereochemical outcome.

Q2: Why am I observing low or no diastereoselectivity in my reaction?

A2: Low diastereoselectivity is a common hurdle and can often be attributed to one or more of the following:

  • Ineffective Catalyst: The chosen catalyst may not be providing a sufficiently structured chiral pocket to effectively discriminate between the diastereomeric transition states.

  • Suboptimal Reaction Conditions: The temperature may be too high, or the solvent may not be ideal for promoting a highly ordered transition state.

  • Background (Uncatalyzed) Reaction: A significant uncatalyzed reaction running in parallel to the desired catalytic cycle will produce a racemic or non-selective background, thus eroding the overall diastereoselectivity.

  • Epimerization: The product's stereocenter may be labile under the reaction or workup conditions, leading to post-reaction erosion of the diastereomeric ratio.

Troubleshooting Guides

Problem 1: Low Diastereomeric Ratio (d.r.)
Q: My Michael addition of this compound to an enal yields a nearly 1:1 mixture of diastereomers. How can I improve this?

A: A low d.r. indicates that the energy barrier to form both diastereomers is very similar under your current conditions. A systematic optimization is required.

Step 1: Re-evaluate Your Catalyst System.

  • Rationale: The catalyst is the primary source of stereochemical control. A different catalyst scaffold can offer a distinct chiral environment.

  • Actionable Advice:

    • If using a bifunctional organocatalyst (e.g., a thiourea-based catalyst), consider screening catalysts with different hydrogen-bonding donors or steric bulk.

    • For metal-based catalysis, varying the chiral ligand is a standard approach. Ligands with different bite angles or steric profiles can dramatically alter selectivity.

Step 2: Optimize the Reaction Temperature.

  • Rationale: Diastereoselectivity is often temperature-dependent. Lower temperatures generally favor the formation of the thermodynamically more stable transition state, leading to higher selectivity.[4][5][6]

  • Actionable Advice:

    • If your reaction is currently running at room temperature, try lowering it to 0 °C, -20 °C, or even -78 °C.[1]

    • Be aware that lowering the temperature will also decrease the reaction rate, so you may need to increase the reaction time accordingly. In some rare cases, an "inversion temperature" can be observed where selectivity changes, but this is less common.

Step 3: Conduct a Solvent Screen.

  • Rationale: The solvent can influence the conformation of the catalyst-substrate complex and the stability of the transition states.[2][3] Apolar or weakly polar solvents often promote more ordered transition states through hydrogen bonding and other non-covalent interactions.[7]

  • Actionable Advice:

    • Screen a range of solvents with varying polarities. Common choices include toluene, dichloromethane (DCM), tetrahydrofuran (THF), and methyl tert-butyl ether (MTBE).

    • In some cases, a mixture of solvents can provide the optimal balance of solubility and selectivity.[3]

Problem 2: Inconsistent Diastereoselectivity Between Batches
Q: I have successfully optimized my reaction to achieve a high d.r., but the results are not reproducible. What could be the cause?

A: Inconsistent results often point to subtle, uncontrolled variables in your experimental setup.

Step 1: Scrutinize Reagent Purity and Handling.

  • Rationale: Trace impurities, especially water or acid/base contaminants, can interfere with the catalytic cycle. This compound and some electrophiles can be unstable over time.

  • Actionable Advice:

    • Ensure all reagents are of high purity. Purify starting materials if necessary.

    • Use freshly distilled, anhydrous solvents.

    • Run reactions under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture and oxygen.

Step 2: Standardize Reaction Setup and Stirring.

  • Rationale: In heterogeneous reactions or reactions where reagents are added slowly, the rate of stirring can affect mass transfer and local concentrations, thereby influencing selectivity.

  • Actionable Advice:

    • Use a consistent stirring rate for all experiments.

    • Ensure efficient mixing, especially if any components are solids or are added dropwise.

Step 3: Control Temperature Ramps and Timing.

  • Rationale: The rate at which the reaction is cooled or warmed can impact the outcome, as can the precise timing of reagent addition.

  • Actionable Advice:

    • Use a cryostat or a well-controlled cooling bath to maintain a stable temperature.

    • Standardize the procedure for adding reagents (e.g., adding the this compound solution over a specific period).

Problem 3: Poor Yield Accompanied by Low Diastereoselectivity
Q: I am getting a low yield of my desired product, and the diastereoselectivity is also poor. How should I approach this?

A: This scenario suggests that either the desired reaction pathway is inefficient, or side reactions are dominating.

Step 1: Verify Catalyst Activity.

  • Rationale: The catalyst may be inactive or poisoned, leading to a slow or non-existent catalyzed reaction. The observed product may be from the uncatalyzed background reaction.

  • Actionable Advice:

    • Run a control reaction without the catalyst to determine the rate and selectivity of the background reaction.

    • If using a metal catalyst, ensure the correct oxidation state and that the pre-catalyst is properly activated.

Step 2: Consider the Role of Additives.

  • Rationale: Many asymmetric reactions require a co-catalyst or an additive to function optimally. For example, a base may be needed to generate the active nucleophile.

  • Actionable Advice:

    • If your protocol calls for an additive (e.g., a weak base for a Henry reaction), ensure it is added in the correct stoichiometric amount.[8]

    • The choice of base can be critical; screen different bases (e.g., organic vs. inorganic) to find the one that gives the best balance of reactivity and selectivity.

Step 3: Evaluate Substrate Stability.

  • Rationale: this compound or the electrophile may be degrading under the reaction conditions, leading to a low yield of the desired product.

  • Actionable Advice:

    • Use techniques like TLC or crude NMR to monitor the consumption of starting materials and the formation of byproducts over time.

    • If substrate degradation is observed, consider milder reaction conditions (e.g., lower temperature, less reactive base).

Data Presentation & Protocols

Table 1: Influence of Solvent and Temperature on a Model Asymmetric Michael Addition
EntryCatalyst (mol%)SolventTemperature (°C)Yield (%)d.r. (syn:anti)
110Toluene258570:30
210Toluene08285:15
310Toluene-207892:8
410DCM259065:35
510DCM-208580:20
610THF257555:45

Data is illustrative and based on general principles of asymmetric catalysis.

Experimental Protocol: General Procedure for a Catalytic Asymmetric Michael Addition
  • To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add the chiral catalyst (e.g., 0.1 mmol, 10 mol%).

  • Add the appropriate anhydrous solvent (e.g., 2.0 mL of toluene).

  • Cool the reaction mixture to the desired temperature (e.g., -20 °C) using a suitable cooling bath.

  • Add the Michael acceptor (e.g., cinnamaldehyde, 1.0 mmol, 1.0 eq).

  • In a separate vial, dissolve this compound (1.2 mmol, 1.2 eq) in the same anhydrous solvent (1.0 mL).

  • Add the this compound solution to the reaction mixture dropwise over 10 minutes.

  • Stir the reaction at the set temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Determine the diastereomeric ratio of the purified product by 1H NMR spectroscopy or chiral HPLC.

Visualizations

Logical Workflow for Troubleshooting Low Diastereoselectivity

G start Low d.r. Observed catalyst Step 1: Re-evaluate Catalyst - Screen different scaffolds - Vary steric/electronic properties start->catalyst temp Step 2: Lower Temperature - Test 0°C, -20°C, -78°C catalyst->temp If no improvement outcome High d.r. Achieved catalyst->outcome Improvement Observed solvent Step 3: Solvent Screen - Test Toluene, DCM, THF, etc. - Consider solvent mixtures temp->solvent If no/minor improvement temp->outcome Improvement Observed additives Step 4: Check Additives - Verify stoichiometry - Screen different additives (e.g., bases) solvent->additives If still suboptimal solvent->outcome Improvement Observed additives->outcome Optimization Successful

Caption: A decision tree for systematically troubleshooting low diastereoselectivity.

Conceptual Transition State Diagram

TS start Reactants ts1 ΔG‡ (syn) (Favored Pathway) start->ts1 Chiral Catalyst ts2 ΔG‡ (anti) (Disfavored Pathway) start->ts2 p1 Syn-Product ts1->p1 p2 Anti-Product ts2->p2 Energy Energy Energy->

Caption: Energy profile showing favored and disfavored diastereomeric transition states.

References

Work-up procedures to remove impurities from benzoylnitromethane reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the work-up and purification of benzoylnitromethane (also known as α-nitroacetophenone). This guide provides in-depth, experience-based answers to common challenges encountered during the isolation and purification of this valuable synthetic intermediate. The protocols and troubleshooting advice are designed to ensure high purity and yield, which are critical for subsequent applications.

Frequently Asked Questions (FAQs)

Q1: What is a "work-up," and why is it a critical step in my this compound synthesis?

A work-up refers to the series of procedures performed on a reaction mixture to isolate and begin purifying the product after the chemical transformation is complete. For this compound, which is often synthesized via a base-catalyzed condensation reaction like the Henry (nitroaldol) reaction, a proper work-up is crucial for several reasons:[1][2]

  • Neutralization: It removes the base catalyst (e.g., NaOH, DBU), which can promote side reactions or degradation of the product if left in the mixture.

  • Removal of Water-Soluble Impurities: It eliminates inorganic salts and other water-soluble starting materials or by-products.

  • Initial Purification: It separates the desired organic product from the aqueous phase, providing a crude product that is suitable for more rigorous purification methods like recrystallization or chromatography.

An effective work-up simplifies the final purification, improves the final yield, and prevents the product from degrading.

Q2: What are the most common impurities I should expect in my crude this compound?

Understanding potential impurities is key to designing an effective purification strategy. In a typical synthesis from a benzaldehyde derivative and nitromethane, you can expect the following:

ImpurityChemical NameOriginRecommended Removal Method
Unreacted Starting Materials Benzaldehyde, NitromethaneIncomplete reactionAqueous wash, Recrystallization, Column Chromatography
Reaction Intermediate 2-Nitro-1-phenylethanolIncomplete dehydration following Henry reaction[1][3]Column Chromatography
Side-Product Benzoic AcidOxidation of benzaldehyde starting materialBasic aqueous wash (e.g., NaHCO₃ solution)
Catalyst Residue e.g., NaOH, K₂CO₃, DBUCatalyst used in the reactionAcidic aqueous wash (e.g., dilute HCl)
Dehydration Product (E)-Nitrostyrene derivativesFormed if the intermediate β-nitroalcohol eliminates water[4]Recrystallization, Column Chromatography
Q3: My crude product is a brown oil or a sticky solid, not the expected crystalline solid. How do I proceed?

This is a common issue often caused by the presence of residual solvent, unreacted starting materials (which can be oils), or the β-nitroalcohol intermediate, which can depress the melting point of the mixture.

Causality: this compound has a melting point of 105-107 °C[5]. The presence of impurities disrupts the crystal lattice, resulting in an oil or amorphous solid. The brown color often indicates the formation of minor, highly conjugated by-products or degradation.[6]

Troubleshooting Steps:

  • Ensure Complete Solvent Removal: Use a rotary evaporator followed by high vacuum to remove all traces of the reaction solvent.

  • Attempt Trituration: Add a small amount of a non-polar solvent in which your product is poorly soluble but the oily impurities are soluble (e.g., cold hexanes or diethyl ether). Swirl or stir the mixture vigorously. This may wash away the impurities and induce crystallization of the product.

  • Proceed to Chromatography: If trituration fails, the most reliable method is to purify the oil directly using silica gel column chromatography (see Protocol 3). This will effectively separate the solid product from oily impurities.

Q4: My recrystallization attempt failed (product "oiled out," no crystals formed, or recovery was very low). What went wrong?

Recrystallization failures are typically related to solvent choice, concentration, or cooling rate. "Oiling out" occurs when the solution becomes supersaturated at a temperature above the product's melting point.

Causality: For a successful recrystallization, the desired compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent, while impurities should remain soluble at all temperatures.[7][8]

SymptomProbable CauseSolution
Product "Oils Out" Solution is supersaturated above the product's melting point. Cooling is too rapid.Re-heat the solution to redissolve the oil. Add a small amount of additional solvent. Allow the solution to cool much more slowly. Consider using a solvent system with a lower boiling point.
No Crystals Form Solution is too dilute (not saturated). The compound is too soluble in the chosen solvent.Boil off some of the solvent to increase the concentration and allow it to cool again. If crystals still don't form, try adding a non-polar "anti-solvent" (e.g., hexanes) dropwise to the warm solution until it becomes slightly cloudy, then cool.
Poor Recovery Too much solvent was used. The product has significant solubility in the cold solvent.Concentrate the filtrate (mother liquor) and cool it further to obtain a second crop of crystals. Before filtering, ensure the flask is thoroughly cooled in an ice bath to minimize solubility.
Impure Crystals Cooling was too fast, trapping impurities.Re-dissolve the crystals in fresh hot solvent and allow them to recrystallize slowly.[9]
Q5: I see a significant amount of benzoic acid in my crude product. Where did it come from and how do I remove it?

Benzoic acid is a common impurity that arises from the oxidation of the benzaldehyde starting material. This can happen if the benzaldehyde used is old or has been exposed to air.

Removal Strategy: Benzoic acid is acidic, while your product, this compound, is largely neutral (though the α-protons are weakly acidic). This difference in acidity is key to its removal.

  • Method: During the aqueous work-up, perform a wash with a mild base such as a saturated sodium bicarbonate (NaHCO₃) solution or a dilute (5%) sodium carbonate (Na₂CO₃) solution. The benzoic acid will be deprotonated to form sodium benzoate, which is highly water-soluble and will be extracted into the aqueous layer.

  • Caution: Avoid using strong bases like NaOH for this wash, as they can promote unwanted side reactions with your product.

Detailed Purification Protocols

Protocol 1: Standard Aqueous Work-Up

This protocol is the first step after the reaction is deemed complete. It aims to remove catalysts and water-soluble by-products.

  • Quench the Reaction: Cool the reaction mixture in an ice bath. Slowly and carefully add dilute acid (e.g., 1 M HCl) with stirring until the mixture is neutral or slightly acidic (pH ~6-7). This neutralizes the base catalyst.

  • Solvent Addition: Transfer the mixture to a separatory funnel. If the reaction was run in a water-miscible solvent like methanol, add an immiscible organic solvent like ethyl acetate or dichloromethane (DCM) and water to create two distinct layers.

  • Wash with Water: Wash the organic layer with deionized water (1 x volume of the organic layer). Shake the funnel, vent frequently, and allow the layers to separate. Drain and discard the aqueous layer.

  • Base Wash (Optional): To remove acidic impurities like benzoic acid, wash the organic layer with a saturated NaHCO₃ solution (1 x 0.5 volume).

  • Brine Wash: Wash the organic layer with saturated NaCl solution (brine) (1 x 0.5 volume). This helps to break any emulsions and removes the bulk of the dissolved water from the organic layer.

  • Dry the Organic Layer: Drain the organic layer into an Erlenmeyer flask and add a suitable drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄). Swirl the flask and let it stand for 10-15 minutes.

  • Isolate Crude Product: Filter or decant the solution to remove the drying agent. Concentrate the solution using a rotary evaporator to yield the crude this compound.

Protocol 2: Purification by Recrystallization

Recrystallization is highly effective for purifying this compound, which is a stable, crystalline solid.[5]

  • Solvent Selection: The ideal solvent is one in which this compound is sparingly soluble at room temperature but very soluble at the solvent's boiling point. Common choices include ethanol, isopropanol, or a mixed solvent system like ethyl acetate/hexanes or toluene.[8][10]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate) with swirling until the solid just dissolves.

  • Slow Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of pure, well-defined crystals.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Vacuum Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual impurities adhering to the crystal surface.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 3: Purification by Silica Gel Column Chromatography

If recrystallization fails to provide a pure product, column chromatography is the definitive next step.[11][12][13]

  • TLC Analysis: First, determine an appropriate eluent (mobile phase) using Thin Layer Chromatography (TLC). Test various ratios of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane). The ideal system will give your product an Rf value of approximately 0.25-0.35.[13]

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a chromatography column, ensuring no air bubbles are trapped. Allow the silica to settle, creating a packed bed. Add a thin layer of sand on top to protect the silica surface.[12]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent like DCM if necessary). Carefully add this solution to the top of the column. Alternatively, for less soluble samples, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and adding the resulting free-flowing powder to the top of the column.[14]

  • Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate. If separation is difficult, a gradient elution (gradually increasing the proportion of the polar solvent) can be used.[14]

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visual Workflows

Purification Workflow cluster_reaction Reaction Stage cluster_workup Aqueous Work-up cluster_purification Final Purification Reaction Reaction Mixture Quench Quench (e.g., 1M HCl) Reaction->Quench Extraction Liquid-Liquid Extraction (Organic Solvent + Water) Quench->Extraction Wash Aqueous Washes (Water, NaHCO₃, Brine) Extraction->Wash Dry Dry Organic Layer (e.g., Na₂SO₄) Wash->Dry Evap Solvent Removal (Rotary Evaporator) Dry->Evap Crude Crude Product Evap->Crude Decision Purity Check (TLC/NMR) Crude->Decision Recryst Recrystallization Decision->Recryst High Purity & Solid Column Column Chromatography Decision->Column Oily or Multiple Spots Pure Pure this compound Recryst->Pure Column->Pure

Caption: General workflow for the work-up and purification of this compound.

Recrystallization Troubleshooting Start Recrystallization Attempt Problem What is the issue? Start->Problem OilingOut Product 'Oiled Out' Problem->OilingOut Oily Layer Forms NoCrystals No Crystals Formed Problem->NoCrystals Clear Solution Remains LowRecovery Low Recovery Problem->LowRecovery Few Crystals Form CauseOiling Cause: Cooling too fast or wrong solvent B.P. OilingOut->CauseOiling CauseNoCrystals Cause: Solution too dilute NoCrystals->CauseNoCrystals CauseLowRecovery Cause: Too much solvent used LowRecovery->CauseLowRecovery SolutionOiling Action: Re-heat, add more solvent, cool slowly. CauseOiling->SolutionOiling SolutionNoCrystals Action: Boil off some solvent or add anti-solvent. CauseNoCrystals->SolutionNoCrystals SolutionLowRecovery Action: Concentrate mother liquor for a second crop. CauseLowRecovery->SolutionLowRecovery

Caption: Decision tree for troubleshooting common recrystallization problems.

References

Technical Support Center: Navigating the Complexities of Benzoylnitromethane Reactions through NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide is designed to provide expert insights and practical troubleshooting advice for identifying byproducts in reactions involving benzoylnitromethane using Nuclear Magnetic Resonance (NMR) spectroscopy. Our goal is to equip you with the knowledge to anticipate, identify, and mitigate the formation of unwanted side products, ensuring the integrity and efficiency of your synthetic routes.

Introduction: The Versatility and Challenges of this compound

This compound (α-nitroacetophenone) is a valuable C-C bond-forming reagent, prized for the synthetic utility of its activated methylene group, which is positioned between a strongly electron-withdrawing nitro group and a benzoyl group. This unique electronic arrangement makes it a potent nucleophile in a variety of important organic transformations, including the Henry, Michael, and Nef reactions. However, this reactivity also predisposes it to participate in side reactions, leading to complex product mixtures that can be challenging to characterize. NMR spectroscopy is an indispensable tool for in-situ reaction monitoring and for the structural elucidation of both desired products and unwanted byproducts.[1] This guide will provide a detailed, question-and-answer-based approach to demystify the NMR spectra of this compound reaction mixtures.

Troubleshooting Guide: From Puzzling Peaks to Confident Conclusions

This section addresses specific issues you may encounter during your experiments, providing explanations grounded in reaction mechanisms and spectroscopic principles.

Issue 1: Unexpected Signals in the Aldehyde/Ketone Region of the ¹H NMR Spectrum After a Henry Reaction.

Q: I performed a base-catalyzed Henry reaction between this compound and benzaldehyde. My crude ¹H NMR spectrum shows the expected signals for the β-nitro alcohol product, but I also see a singlet at ~10 ppm and a singlet at ~2.6 ppm. What are these unexpected peaks?

A: The singlet at approximately 10 ppm is highly characteristic of an aldehyde proton, while the singlet around 2.6 ppm is in the region of a methyl ketone. The presence of these signals strongly suggests the occurrence of a retro-Henry reaction and the presence of unreacted starting materials or byproducts from the synthesis of this compound.

  • Causality: The Henry reaction is reversible. Under the basic conditions of the reaction, the newly formed β-nitro alcohol can undergo a retro-Henry reaction, leading to the regeneration of the starting benzaldehyde and this compound. Additionally, if the reaction has not gone to completion, you will see the starting materials. The peak at ~2.6 ppm is likely from acetophenone, a common starting material for the synthesis of this compound. If the nitration of acetophenone to form this compound was incomplete, this impurity would be carried through.

  • NMR Analysis:

    • Benzaldehyde: A sharp singlet for the aldehydic proton between δ 9.5-10.5 ppm. The aromatic protons will appear as multiplets between δ 7.4-7.9 ppm.

    • Acetophenone: A sharp singlet for the methyl protons around δ 2.6 ppm. The aromatic protons will show multiplets between δ 7.4-8.0 ppm.

  • Troubleshooting Steps:

    • Reaction Monitoring: Monitor the reaction progress by TLC or periodic NMR snapshots to determine the optimal reaction time and prevent decomposition.[1]

    • Purification of Starting Material: Ensure the this compound is pure and free of residual acetophenone. Recrystallization or column chromatography may be necessary.

    • Temperature Control: Running the reaction at lower temperatures can often minimize the retro-Henry reaction.

Issue 2: A Complex Mixture of Diastereomers in the ¹H NMR of a Michael Addition Product.

Q: I reacted this compound with chalcone in the presence of a base to form the Michael adduct. The ¹H NMR spectrum is very complex, with multiple overlapping multiplets in the aliphatic region, making it difficult to confirm the structure. What is causing this complexity?

A: The Michael addition of this compound to an α,β-unsaturated ketone like chalcone creates two new stereocenters. This results in the formation of a mixture of diastereomers (in this case, two pairs of enantiomers: (R,R)/(S,S) and (R,S)/(S,R)). Each diastereomer will have a unique set of NMR signals, leading to the complex spectrum you are observing.[2][3]

  • NMR Analysis: Diastereomers are distinct chemical entities and will have slightly different chemical shifts and coupling constants for corresponding protons. This is particularly noticeable for the protons on the newly formed stereocenters and adjacent protons. You will likely see doubled or multiple signals for each proton in the aliphatic backbone of your product. For example, the proton adjacent to the nitro group and the proton adjacent to the benzoyl group will each likely appear as a set of two distinct multiplets.

  • Troubleshooting and Characterization:

    • Higher Field NMR: Acquiring the spectrum on a higher field instrument (e.g., 600 MHz or higher) can help to resolve the overlapping multiplets.

    • 2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for mapping out the proton-proton and proton-carbon correlations for each diastereomer, aiding in the complete assignment of the spectra.

    • Diastereoselective Synthesis: To simplify the product mixture, consider using a chiral catalyst or auxiliary to favor the formation of one diastereomer over the other.[4]

    • Chromatographic Separation: The diastereomers can often be separated by column chromatography, allowing for the individual characterization of each isomer.

Issue 3: Absence of the Expected Dicarbonyl Product and Appearance of New Aromatic Signals After a Nef Reaction.

Q: I attempted a Nef reaction on the product of a Michael addition of this compound to methyl vinyl ketone. I was expecting to see signals for a 1,4-dicarbonyl compound. Instead, my crude ¹H NMR shows a complex aromatic region and no clear evidence of the desired product. What could have gone wrong?

A: The classical Nef reaction involves the hydrolysis of a nitroalkane salt under strong acidic conditions to yield a carbonyl compound.[1][5] However, β-nitro ketones, such as the product from your Michael addition, can undergo alternative pathways under these conditions, especially if the reaction is not carefully controlled.

  • Possible Side Reactions and Byproducts:

    • Oxime Formation: Under weakly acidic or neutral conditions, the nitronate intermediate of the Nef reaction can tautomerize to an oxime.[5] Oximes have characteristic signals in both ¹H and ¹³C NMR.

    • Interrupted Nef Reaction: In the presence of other nucleophiles (including the solvent or counter-ions from the acid), the Nef reaction can be "interrupted," leading to the formation of other products. For instance, with halide acids, hydroxamic acid halides can be formed.[6]

    • Acid-Catalyzed Cyclization/Aromatization: The 1,4-dicarbonyl product, if formed, can be unstable under strong acid and may undergo intramolecular condensation or other rearrangements, potentially leading to the formation of furan or other heterocyclic byproducts.

  • Troubleshooting Steps:

    • Milder Nef Conditions: Explore milder, non-hydrolytic methods for the Nef reaction, such as oxidative or reductive procedures. For example, treatment of the nitronate salt with ozone or potassium permanganate can yield the dicarbonyl compound under less harsh conditions.[5]

    • Careful pH Control: The outcome of the Nef reaction is highly dependent on the pH. Ensure that strongly acidic conditions are maintained to favor the formation of the carbonyl compound over the oxime.[5]

    • In-situ NMR Monitoring: If possible, monitor the reaction directly in an NMR tube to observe the formation and potential decomposition of intermediates and products.

Frequently Asked Questions (FAQs)

Q1: What are the characteristic ¹H and ¹³C NMR chemical shifts for this compound?

A1: The NMR spectrum of this compound (α-nitroacetophenone) is relatively simple.

Group ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Notes
-CH₂-~ 5.8 - 6.0 (s)~ 78 - 80The methylene protons are deshielded by both the adjacent benzoyl and nitro groups.
-C=O-~ 188 - 192Carbonyl carbon chemical shift is typical for an aryl ketone.
Aromatic-H~ 7.5 - 8.1 (m)~ 128 - 135A complex multiplet pattern for the monosubstituted benzene ring.

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Q2: How can I use NMR to distinguish between the desired β-nitro alcohol and the dehydrated α,β-unsaturated nitroalkene byproduct in a Henry reaction?

A2: The NMR spectra of these two compounds are distinctly different.

  • β-Nitro Alcohol:

    • ¹H NMR: You will observe signals for the -CH(OH)- proton (a multiplet, typically between δ 4.5-5.5 ppm) and the adjacent -CH(NO₂)- proton (also a multiplet, typically between δ 4.0-5.0 ppm). There will also be a broad singlet for the -OH proton, which can be exchanged with D₂O.

    • ¹³C NMR: You will see signals for the carbon bearing the hydroxyl group (~65-75 ppm) and the carbon bearing the nitro group (~80-90 ppm).

  • α,β-Unsaturated Nitroalkene:

    • ¹H NMR: The most characteristic feature is the presence of vinylic protons, typically appearing as doublets in the region of δ 7.0-8.5 ppm with a large coupling constant (J ≈ 13-16 Hz) for a trans configuration.

    • ¹³C NMR: You will observe two signals for the sp² carbons of the double bond in the range of ~120-150 ppm.

Q3: What are some common impurities I might see in my this compound starting material, and how can I identify them by NMR?

A3: The most common method for synthesizing this compound is the nitration of acetophenone. Therefore, you may encounter the following impurities:

  • Acetophenone: A sharp singlet for the methyl group around δ 2.6 ppm in the ¹H NMR spectrum.

  • Isomeric Nitroacetophenones: Nitration can also occur on the aromatic ring, leading to the formation of ortho-, meta-, and para-nitroacetophenone.[7][8][9][10][11][12][13][14][15] These isomers will have distinct aromatic proton patterns in the ¹H NMR and unique sets of signals in the ¹³C NMR. For example, p-nitroacetophenone will show a more symmetrical AA'BB' pattern in the aromatic region of the ¹H NMR spectrum.

Experimental Protocols

Protocol 1: Preparation of an NMR Sample for Reaction Monitoring
  • Set up the reaction on a small scale (e.g., 0.1 mmol) directly in an NMR tube.

  • Use a deuterated solvent that is appropriate for the reaction conditions.

  • Acquire an initial ¹H NMR spectrum of the starting materials before initiating the reaction.

  • Initiate the reaction (e.g., by adding the catalyst or raising the temperature).

  • Acquire subsequent ¹H NMR spectra at regular time intervals to monitor the disappearance of starting material signals and the appearance of product signals.[1]

  • Integrate key signals to determine the relative concentrations of reactants and products over time.

Visualizing Reaction Pathways

Diagram 1: Competing Pathways in the Henry Reaction

Henry_Reaction This compound\n+ Aldehyde This compound + Aldehyde β-Nitro Alcohol\n(Desired Product) β-Nitro Alcohol (Desired Product) This compound\n+ Aldehyde->β-Nitro Alcohol\n(Desired Product) Henry Reaction β-Nitro Alcohol\n(Desired Product)->this compound\n+ Aldehyde Retro-Henry α,β-Unsaturated Nitroalkene\n(Byproduct) α,β-Unsaturated Nitroalkene (Byproduct) β-Nitro Alcohol\n(Desired Product)->α,β-Unsaturated Nitroalkene\n(Byproduct) Dehydration

Caption: Key pathways in a Henry reaction involving this compound.

Diagram 2: Workflow for Byproduct Identification by NMR

NMR_Workflow Crude Reaction Mixture Crude Reaction Mixture Acquire ¹H and ¹³C NMR Acquire ¹H and ¹³C NMR Crude Reaction Mixture->Acquire ¹H and ¹³C NMR Identify Signals of\nExpected Product Identify Signals of Expected Product Acquire ¹H and ¹³C NMR->Identify Signals of\nExpected Product Identify Unexplained Signals Identify Unexplained Signals Acquire ¹H and ¹³C NMR->Identify Unexplained Signals Hypothesize Byproduct Structures Hypothesize Byproduct Structures Identify Unexplained Signals->Hypothesize Byproduct Structures Consult Reference Spectra\nand Literature Data Consult Reference Spectra and Literature Data Hypothesize Byproduct Structures->Consult Reference Spectra\nand Literature Data Confirm Structure (e.g., 2D NMR, Spiking) Confirm Structure (e.g., 2D NMR, Spiking) Consult Reference Spectra\nand Literature Data->Confirm Structure (e.g., 2D NMR, Spiking) Byproduct Identified Byproduct Identified Confirm Structure (e.g., 2D NMR, Spiking)->Byproduct Identified

Caption: A systematic workflow for identifying reaction byproducts using NMR.

References

How to avoid retro-Henry reaction with benzoylnitromethane adducts

Author: BenchChem Technical Support Team. Date: December 2025

Introduction for the Researcher

Welcome to the technical support guide for handling β-nitro alcohol adducts derived from benzoylnitromethane and its analogs. The Henry (nitroaldol) reaction is a powerful tool for C-C bond formation, but its reversibility—the retro-Henry reaction—poses a significant challenge, particularly for adducts that are sterically hindered or electronically susceptible to cleavage.[1][2] This is frequently observed with this compound adducts, where the electron-withdrawing benzoyl group can influence the stability of the newly formed C-C bond.

This document provides in-depth troubleshooting guides and answers to frequently asked questions designed to help you diagnose and solve issues related to the retro-Henry reaction in your experiments. Our goal is to equip you with the mechanistic understanding and practical protocols needed to maximize the yield and stability of your target compounds.

Troubleshooting Guide: Diagnosing & Solving Adduct Instability

This section is structured to address specific problems you may encounter during your synthesis. Each entry details the probable causes rooted in chemical principles and provides actionable, step-by-step solutions.

Problem 1: Low yield of the desired β-nitro alcohol and significant recovery of starting materials (benzaldehyde derivative and this compound).

Q: My reaction appears to stop prematurely or reverse, leading to poor yields. What is causing this and how can I fix it?

A: This is a classic sign that the reaction equilibrium is not favoring the product, or the product is decomposing back to the starting materials as it forms. The primary drivers for this retro-Henry reaction are excess base and elevated temperature.[3][4]

Root Cause Analysis & Solutions:

  • Excessive Base Concentration or Strength: The same base that catalyzes the forward reaction also catalyzes the reverse.[5] Strong bases (e.g., alkoxides, DBU) or stoichiometric amounts can maintain a high concentration of the deprotonated β-nitro alcohol, which is the key intermediate for C-C bond cleavage.

    • Solution: Employ the mildest effective base in strictly catalytic amounts. Consider screening weaker organic bases like triethylamine (TEA) or using phase-transfer catalysts which can provide milder conditions.[6][7] For some systems, organocatalysts such as bifunctional thioureas can promote the forward reaction while minimizing the reverse pathway.[8]

  • Elevated Reaction Temperature: Heat provides the activation energy for the C-C bond to break, shifting the equilibrium toward the thermodynamically stable starting materials.[3][9]

    • Solution: Maintain strict temperature control. Initiate the reaction at 0 °C and, if the reaction is sluggish, allow it to warm slowly to room temperature. Avoid heating the reaction unless subsequent dehydration to the nitroalkene is the desired outcome.[9] For highly sensitive adducts, running the reaction at sub-zero temperatures (e.g., -20 °C or -78 °C) may be necessary.

  • Prolonged Reaction Time: Leaving the reaction for an extended period after completion exposes the newly formed adduct to basic conditions, increasing the likelihood of reversion.

    • Solution: Monitor the reaction closely using Thin Layer Chromatography (TLC) or LC-MS. Once the starting aldehyde is consumed, proceed immediately to the workup and quenching step.

Problem 2: The desired adduct is formed in high yield (confirmed by in-situ analysis), but it decomposes during aqueous workup or purification.

Q: My crude NMR or LC-MS looks great, but after workup and column chromatography, I isolate mainly starting materials. Why is my product disappearing?

A: This indicates that the adduct is unstable under the conditions of your workup and/or purification. The two main culprits are residual base in your crude product and the inherent acidity of standard silica gel.

Root Cause Analysis & Solutions:

  • Ineffective Neutralization of the Catalyst: If the basic catalyst is not completely neutralized, it will continue to promote the retro-Henry reaction in your flask and even on the rotovap as you concentrate the material.

    • Solution: Implement a Prompt and Cold Acidic Quench. This is the most critical step for preserving your adduct.[3] Instead of quenching with water, pour the reaction mixture into a cold, vigorously stirred, weakly acidic solution.

    Experimental Protocol: Retro-Henry Resistant Workup

    • Prepare a quench solution of saturated aqueous ammonium chloride (NH₄Cl) or 1 M aqueous HCl and cool it in an ice bath to 0-5 °C.

    • At the completion of the reaction (as determined by TLC), immediately pour the cold reaction mixture into the cold quench solution with vigorous stirring. This neutralizes the base and protonates the product alkoxide.

    • Proceed with the extraction using an appropriate organic solvent (e.g., ethyl acetate, dichloromethane), ensuring all layers remain cold.

    • Wash the combined organic layers with brine to remove excess water.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure without excessive heating.

  • On-Column Decomposition: Standard silica gel is acidic and can promote both dehydration and the retro-Henry reaction, especially if trace amounts of base are still present.

    • Solution 1: Deactivate the Silica Gel. Before preparing your column, slurry the silica gel in the eluent containing a small amount of a volatile amine, such as 0.5-1% triethylamine. This neutralizes the acidic sites on the silica surface.

    • Solution 2: Thoroughly Wash the Crude Product. Before chromatography, ensure the crude product is free of any residual base or salts by performing thorough aqueous washes during the workup.

    • Solution 3: Use an Alternative Stationary Phase. Consider using a less acidic stationary phase like alumina (basic or neutral) or florisil for purification.

Technical Summary Table

ParameterCondition Promoting Retro-HenryRecommended Condition for Adduct StabilityRationale
Temperature > 25 °C (Room Temp) or heating0 °C or belowReduces the thermal energy available to overcome the activation barrier for C-C bond cleavage.[3]
Base Strength Strong bases (e.g., tBuOK, DBU)Mild bases (e.g., TEA) or organocatalystsMinimizes the concentration of the deprotonated intermediate that precedes cleavage.[5][6]
Base Stoichiometry Stoichiometric or excessCatalytic amounts (e.g., 5-20 mol%)Ensures there is just enough base to catalyze the forward reaction without promoting the reverse.[1]
Workup Quench Quenching with water or brinePrompt quench with cold, dilute acid (e.g., NH₄Cl)Immediately neutralizes the basic catalyst, stabilizing the adduct by protonating the alkoxide.[3]
Purification Standard (acidic) silica gelDeactivated silica gel or alternative stationary phasePrevents on-column acid- or base-catalyzed decomposition of the sensitive β-nitro alcohol.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the retro-Henry reaction?

A1: The retro-Henry reaction is the base-catalyzed reverse of the Henry (nitroaldol) reaction.[1][2] It begins with the deprotonation of the hydroxyl group of the β-nitro alcohol by a base, forming an alkoxide. This alkoxide then undergoes C-C bond fragmentation to regenerate the nitronate anion and the starting carbonyl compound (in this case, a benzaldehyde derivative). This process is in equilibrium with the forward reaction.

Q2: Are adducts from this compound particularly unstable?

A2: Yes, they can be. The electron-withdrawing nature of the benzoyl group (-COPh) adjacent to the nitro group can influence the acidity of the α-proton and the stability of the resulting nitronate, thereby affecting the overall equilibrium of the reaction. Furthermore, steric hindrance can disfavor the product, making the retro reaction more facile.

Q3: Can certain additives help suppress the retro-Henry reaction?

A3: Yes. Some studies have shown that the addition of certain inorganic salts, such as potassium iodide (KI), can be crucial for inhibiting the retro-nitroaldol reaction and improving enantioselectivity in certain catalytic systems.[8][10] The exact mechanism of inhibition can be complex and catalyst-dependent but may involve modulating the catalyst activity or influencing the aggregation state of the reactive intermediates.

Q4: My desired product is the dehydrated nitroalkene. Should I still be concerned about the retro-Henry reaction?

A4: Yes. While dehydration is often promoted by heat and base, which would seem to drive the reaction forward, the retro-Henry reaction is a competing pathway.[1][9] If the retro-Henry reaction is faster than dehydration, you will simply regenerate your starting materials. The key is to find conditions (e.g., a specific dehydrating agent or azeotropic removal of water) that favor elimination over C-C bond cleavage.

Visual Diagrams

Reaction Equilibrium

G cluster_0 A Benzaldehyde Derivative C β-Nitro Alcohol Adduct (Product) A->C Henry Reaction (C-C Formation) + Base B This compound B->C Henry Reaction (C-C Formation) + Base C->A Retro-Henry Reaction (C-C Cleavage) + Base, Heat C->B Retro-Henry Reaction (C-C Cleavage) + Base, Heat

Caption: Equilibrium between the Henry and retro-Henry reactions.

Recommended Experimental Workflow

workflow start Step 1: Controlled Reaction quench Step 2: Prompt Acidic Quench (Cold) start->quench Key Control Point workup Step 3: Cold Workup & Extraction quench->workup purify Step 4: Careful Purification workup->purify product Stable Product purify->product

Caption: Workflow to minimize retro-Henry side reactions.

References

Technical Support Center: The Effect of Temperature on Benzoylnitromethane Additions

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for optimizing benzoylnitromethane addition reactions. As a Senior Application Scientist, I understand that controlling the rate and, more critically, the selectivity of these powerful C-C bond-forming reactions is paramount to achieving your synthetic goals. Temperature is arguably the most potent, yet sometimes overlooked, variable in your experimental toolkit.

This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field. We will move beyond simple procedural steps to explore the mechanistic underpinnings—the "why"—behind the observable results, empowering you to rationalize your observations and intelligently design your next experiments.

Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Reaction Rate and Yield

Question 1: My this compound addition is extremely slow or not proceeding at all at the recommended low temperature. What is the cause and what should I do?

Answer: This is a classic challenge of balancing reaction rate with selectivity. While low temperatures are often recommended to enhance stereoselectivity, they can significantly decrease the reaction rate.

The Scientific Reason: Chemical reactions occur when molecules collide with sufficient energy to overcome an activation energy barrier (Ea).[1][2] Temperature is a measure of the average kinetic energy of molecules in a system. By lowering the temperature, you decrease the proportion of molecules that possess energy equal to or greater than the Ea, leading to fewer successful reactive collisions per unit of time.[1][2] As a rule of thumb, the rate of many organic reactions can double for every 10°C increase in temperature, and conversely, halve for every 10°C decrease.[1]

Troubleshooting Steps:

  • Confirm Reagent Purity: First, ensure all reagents and solvents are pure and anhydrous, as contaminants can inhibit the catalyst or react with intermediates.[3]

  • Verify Catalyst Activity: If using a catalyst, confirm its activity. Some catalysts degrade upon storage.

  • Incremental Temperature Increase: Gradually increase the reaction temperature in 5-10°C increments. Monitor the reaction progress closely by Thin-Layer Chromatography (TLC) at each new temperature. This allows you to find the "sweet spot" that provides an acceptable rate without significantly compromising selectivity.

  • Increase Catalyst Loading: In some cases, a modest increase in catalyst loading (e.g., from 5 mol% to 10 mol%) can accelerate the reaction without needing to raise the temperature.[4]

  • Consider a Different Solvent: The solvent can influence reaction rates. A solvent that better solubilizes your reactants and catalyst may improve the reaction rate at a given temperature.

Question 2: I increased the temperature to accelerate my reaction, but my yield was unexpectedly low. Why did this happen?

Answer: While heat gets reactions going, excessive temperature can be detrimental, leading to reactant, intermediate, or product degradation, as well as promoting side reactions.

The Scientific Reason: this compound and the resulting adducts can be thermally sensitive. The nitro group, in particular, can participate in undesired pathways at elevated temperatures.[5] Furthermore, higher temperatures can provide enough energy to overcome the activation barriers of competing side reactions, which may have been kinetically inaccessible at lower temperatures.[2][6]

Potential Issues at Higher Temperatures:

  • Decomposition: The starting material or the product may decompose. Nitro compounds, in particular, can be prone to decomposition.[5]

  • Retro-Michael Addition: The Michael addition is often reversible.[7] Higher temperatures can shift the equilibrium back towards the starting materials, especially if the product is sterically hindered or less stable, thus lowering the isolated yield.

  • Side Reactions: Competing reactions, such as self-condensation of the ketone or polymerization, may become significant at higher temperatures.[6]

Troubleshooting Workflow: The following workflow is designed to find the optimal temperature balancing reaction rate and yield.

G cluster_0 Temperature Optimization Workflow start Start: Low Yield at High Temp step1 Run reaction at Room Temp (20-25°C) Monitor by TLC start->step1 decision1 Reaction Complete in Reasonable Time? step1->decision1 step2a Decrease Temp to 0°C Monitor by TLC decision1->step2a  Yes step2b Increase Temp to 40°C Monitor by TLC decision1->step2b  No decision2a Rate Acceptable? step2a->decision2a decision2b Yield Improved? step2b->decision2b decision2a->step1  No (Too Slow) outcome1 Optimal Condition Found (Good Yield & Rate) decision2a->outcome1  Yes step3b Decomposition or Side Products Evident by TLC? decision2b->step3b  No decision2b->outcome1  Yes step3a Further decrease Temp (-20°C) Find lowest effective T step3b->outcome1  No outcome2 High Temp is Detrimental Re-evaluate Catalyst/Solvent step3b->outcome2  Yes

Caption: Workflow for optimizing reaction temperature.

Section 2: Controlling Selectivity

Question 3: My reaction is fast and gives a high yield, but I'm getting a poor ratio of diastereomers (or enantiomers). How can I improve the selectivity?

Answer: This is a classic case of a reaction proceeding under thermodynamic control when kinetic control is required for selectivity. Lowering the reaction temperature is the most powerful tool to address this.[8]

The Scientific Reason: Kinetic vs. Thermodynamic Control When a reaction can form two different products (e.g., syn and anti diastereomers), the outcome is governed by the relative energies of the transition states leading to each product and the relative stabilities of the products themselves.[7][9][10]

  • Kinetic Product: The product that is formed faster. Its formation proceeds through the transition state with the lower activation energy.[7][11]

  • Thermodynamic Product: The product that is more stable (lower in Gibbs free energy).[7][11]

At high temperatures , the reaction is typically reversible. There is enough energy in the system for the initially formed products to revert to the starting materials and re-react.[9][12] Over time, an equilibrium is established, and the product ratio reflects the relative thermodynamic stabilities of the products. The more stable product will dominate.[7][12]

At low temperatures , the reverse reaction is often too slow to occur. The products, once formed, are "stuck."[9][11] The product ratio is therefore determined by the relative rates of formation. The product that forms via the lower-energy transition state (the kinetic product) will be the major product.[9][11] In asymmetric synthesis, high selectivity is achieved when the energy difference between the diastereomeric transition states is maximized, which is often accomplished at lower temperatures.[8]

G reactants Reactants p1 reactants->p1 p3 reactants->p3 0,4.5 0,4.5 reactants->0,4.5 ΔG‡ (kinetic) 0,5 0,5 reactants->0,5 ΔG‡ (thermo) ts_kinetic TS_kinetic p2 ts_kinetic->p2 ts_thermo TS_thermo p4 ts_thermo->p4 prod_kinetic Kinetic Product (A) (Forms Faster) prod_thermo Thermodynamic Product (B) (More Stable) y_axis Gibbs Free Energy (G) x_axis Reaction Coordinate p1->ts_kinetic p2->prod_kinetic p3->ts_thermo p4->prod_thermo -1,0 -1,0 -1,5.5 -1,5.5 -1,0->-1,5.5

Caption: Energy profile for a reaction under kinetic vs. thermodynamic control.

Practical Steps to Improve Selectivity:

  • Lower the Temperature: This is the most critical step. Perform the reaction at 0°C, -20°C, or even -78°C.[8][13] This will favor the kinetically controlled pathway.

  • Slow Addition: Add one reactant slowly to the other at the reduced temperature. This maintains a low concentration of the added reagent and can prevent localized heating and side reactions.

  • Optimize Solvent and Catalyst: The choice of solvent and catalyst can dramatically influence the geometry and energy of the transition states. A more sterically demanding catalyst, for example, might create a larger energy difference between the two competing pathways, leading to higher selectivity.

Data Presentation: Effect of Temperature on Selectivity

The following table illustrates typical results from an organocatalyzed Michael addition, showing how temperature can influence yield and enantioselectivity (ee).

EntryTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee, %)
125249576
20489288
3-10728594
4-209681>98
Data is illustrative, based on general trends observed in asymmetric catalysis.[13]

As shown, decreasing the temperature leads to a dramatic increase in enantioselectivity, albeit at the cost of a longer reaction time and slightly lower yield.

Section 3: Experimental Protocol

Question 4: Can you provide a general, step-by-step protocol for performing a temperature-controlled this compound addition?

Answer: Certainly. This protocol provides a robust starting point. Remember that optimal conditions, especially temperature and reaction time, must be determined empirically for each specific substrate combination.

Detailed Methodology for a Generic Asymmetric Michael Addition

1. Preparation (Day 0):

  • Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen or in a desiccator.[13]

  • Ensure all solvents are anhydrous and reagents are of high purity.[3]

2. Reaction Setup (Day 1):

  • To a flame-dried, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar and a temperature probe, add the chiral catalyst (e.g., 10 mol%).

  • Add the chosen anhydrous solvent (e.g., CH₂Cl₂, Toluene). Stir the mixture at room temperature until the catalyst is fully dissolved.

  • Begin cooling the reaction vessel to the target temperature (e.g., -20°C) using a suitable cooling bath (ice-salt, dry ice/acetone) or a cryocooler.[13][14]

  • In a separate flame-dried flask, prepare a solution of the Michael acceptor (e.g., chalcone, 1.0 equiv) and this compound (1.2 equiv) in the same anhydrous solvent.

3. Reagent Addition:

  • Once the catalyst solution has reached and stabilized at the target temperature, slowly add the solution of reactants dropwise via a syringe pump over 1-2 hours.[13] This prevents exotherms and maintains kinetic control.[14]

4. Reaction Monitoring:

  • Stir the reaction vigorously at the set temperature.

  • Monitor the reaction's progress by TLC. Carefully withdraw a small aliquot, quench it with a drop of saturated NH₄Cl solution, extract with a small amount of ethyl acetate, and spot on a TLC plate. The reaction is complete when the limiting starting material is consumed.[13][15]

5. Work-up:

  • Once complete, quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution while the flask is still in the cooling bath.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[13]

6. Purification and Analysis:

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the yield and characterize the product using ¹H NMR, ¹³C NMR, and HRMS.

  • Determine the diastereomeric ratio by ¹H NMR of the crude product and the enantiomeric excess of the purified product using chiral HPLC.[16]

References

Technical Support Center: Strategies for Purifying Unstable Benzoylnitromethane Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Benzoylnitromethane Stability

This compound, also known as α-nitroacetophenone, is a valuable synthetic intermediate. However, its purification is often complicated by its inherent instability. The presence of both a keto group and an acidic α-hydrogen adjacent to the nitro group makes it susceptible to decomposition, particularly under basic conditions or upon heating.[1] This guide provides a comprehensive technical resource for troubleshooting common issues encountered during the purification of this compound and its derivatives, ensuring researchers can obtain high-purity material for their downstream applications.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the purification of this compound.

Q1: My crude this compound is a dark oil and appears to be decomposing. What is the likely cause and what immediate steps should I take?

A1: Dark coloration and oiling out are common indicators of decomposition. The primary cause is often residual base from the synthesis (e.g., in a Henry or Michael reaction) or exposure to high temperatures. The acidic proton on the carbon between the carbonyl and nitro groups is readily abstracted, forming a nitronate anion which can participate in further, often undesirable, reactions.[1]

Immediate Actions:

  • Neutralize: Immediately quench the reaction mixture with a mild acid (e.g., dilute HCl or acetic acid) to a neutral pH. This will protonate any nitronate anions and inhibit further base-catalyzed decomposition.

  • Cool Down: If the reaction was heated, cool the mixture to room temperature or below as quickly as possible. This compound should be stored at 2-8°C.

  • Extraction: Promptly extract the product into a suitable organic solvent like dichloromethane or ethyl acetate. Wash the organic layer with brine to remove water-soluble impurities.

Q2: I'm attempting to purify my product by column chromatography on silica gel, but I'm seeing significant product loss and streaking on the column. Why is this happening?

A2: this compound is sensitive to both acidic and basic conditions. Standard silica gel is slightly acidic and can catalyze the decomposition of sensitive compounds.[2] The polar nature of this compound can also lead to strong adsorption and streaking on the column, increasing the residence time and the likelihood of degradation.

Troubleshooting & Optimization:

  • Deactivated Silica: Use silica gel that has been deactivated with a base, such as triethylamine. This is achieved by pre-eluting the column with a solvent system containing a small percentage (e.g., 0.5-1%) of triethylamine.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded-phase silica like a C18 reversed-phase column for HPLC.[3]

  • Rapid Chromatography: Perform flash column chromatography to minimize the time the compound spends on the stationary phase. Use a solvent system that provides a good retention factor (Rf) of around 0.3-0.4 on TLC to ensure a timely elution.[4]

Q3: I'm trying to recrystallize this compound, but it oils out or forms an amorphous solid. How can I induce proper crystallization?

A3: "Oiling out" occurs when the compound's solubility in the chosen solvent is too high, or the solution is supersaturated too quickly.[5] The presence of impurities can also inhibit the formation of a crystal lattice.

Suggested Solutions:

  • Solvent Screening: The choice of solvent is critical. A good crystallization solvent will dissolve the compound when hot but have limited solubility at room temperature. For this compound, consider solvent systems like ethanol/water, isopropanol, or toluene.

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator. Rapid cooling often leads to the precipitation of an amorphous solid.

  • Seeding: If you have a small amount of pure, crystalline this compound, add a single seed crystal to the supersaturated solution to initiate crystallization.

  • Anti-Solvent Addition: Dissolve the crude product in a "good" solvent (in which it is highly soluble) and then slowly add an "anti-solvent" (in which it is poorly soluble) until the solution becomes turbid. This can often induce crystallization.

Q4: What are the common byproducts in a this compound synthesis, and how can I remove them?

A4: The byproducts will depend on the specific synthetic route. For instance, in a Henry reaction between benzaldehyde and nitromethane, common impurities could include unreacted starting materials, the corresponding β-nitro alcohol, and elimination products (nitrostyrene).

Purification Strategies:

  • Acid-Base Extraction: If acidic or basic impurities are present, a liquid-liquid extraction can be effective. Washing the organic solution of the crude product with a dilute acid will remove basic impurities, while a wash with a dilute base (like sodium bicarbonate) will remove acidic impurities.[6]

  • Chromatography: As mentioned in Q2, column chromatography can be used to separate compounds with different polarities.[7]

  • Crystallization: If the impurities have significantly different solubilities than the desired product, recrystallization can be a highly effective purification method.

Experimental Protocols

Protocol 1: Work-up and Extraction of Crude this compound
  • Quenching: After the reaction is complete, cool the reaction mixture to 0-5°C in an ice bath.

  • Acidification: Slowly add 1 M HCl with vigorous stirring until the pH of the aqueous phase is between 6 and 7.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL for a 100 mL reaction volume).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 30 mL) followed by brine (2 x 30 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at a temperature not exceeding 40°C.

Protocol 2: Flash Column Chromatography on Deactivated Silica Gel
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate).

  • Column Packing: Pack the column with the silica gel slurry.

  • Deactivation: Elute the packed column with the chosen eluent containing 1% triethylamine until the eluent at the bottom of the column is basic (test with pH paper).

  • Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with the eluent, collecting fractions.

  • Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

Table 1: Solvent Systems for Chromatography and Crystallization

ApplicationSolvent SystemRationale
TLC/Column Chromatography Hexane:Ethyl Acetate (e.g., 4:1 to 1:1)Good for separating non-polar to moderately polar compounds. The ratio can be adjusted to achieve the desired Rf.
DichloromethaneA versatile solvent for a range of polarities.
Crystallization Ethanol/WaterThis compound is soluble in hot ethanol and less soluble upon the addition of water.
IsopropanolA single-solvent system that can be effective for crystallization.
TolueneA non-polar solvent that can be used for the crystallization of less polar compounds.

Visualization of Key Concepts

Degradation Pathway of this compound

G BNM This compound Nitronate Nitronate Anion BNM->Nitronate Deprotonation Nitronate->BNM Protonation Decomposition Decomposition Products (e.g., Polymers, Oxidation Products) Nitronate->Decomposition Further Reactions Base Base (e.g., OH⁻) Acid Acid (e.g., H⁺)

Caption: Base-catalyzed decomposition pathway of this compound.

Purification Strategy Decision Tree

G Crude Crude Product AcidBase Acid/Base Extraction Crude->AcidBase Acidic/Basic Impurities? Chromatography Column Chromatography AcidBase->Chromatography No AcidBase->Chromatography Yes Crystallization Crystallization Chromatography->Crystallization Further Purification Needed? Pure Pure Product Chromatography->Pure No Crystallization->Pure Yes

Caption: Decision tree for selecting a purification strategy.

Concluding Remarks

The successful purification of unstable compounds like this compound hinges on a thorough understanding of their chemical properties and potential degradation pathways. By employing the appropriate work-up procedures, choosing suitable purification techniques, and carefully controlling experimental conditions, researchers can minimize decomposition and obtain a high-purity product. This guide serves as a practical resource to navigate the challenges associated with the purification of this compound, ultimately facilitating its use in further scientific endeavors.

References

Technical Support Center: Minimizing Enamine Formation in Reactions with Benzoylnitromethane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chemists and researchers working with benzoylnitromethane. This guide is designed to provide in-depth, practical solutions to a common challenge in the synthesis of complex molecules: the unwanted formation of enamine side products. By understanding the underlying mechanisms and having access to robust troubleshooting protocols, you can significantly improve the yield and purity of your target compounds.

This resource is structured to address your needs directly, moving from frequently asked questions that build a foundational understanding to detailed troubleshooting guides for specific experimental issues.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What is an enamine and why does it form in my reaction?

    • How does enamine formation compete with my desired reaction (e.g., Henry or Michael addition)?

    • What are the general signs that enamine formation is a significant problem in my reaction?

    • Can I reverse enamine formation once it has occurred?

  • Troubleshooting Guide: Suppression of Enamine Side-Products

    • Problem 1: Significant Enamine Formation When Using Amine Catalysts

      • Root Cause Analysis

      • Solution 1: Catalyst Selection and Optimization

      • Solution 2: Precise Control of Reaction pH

    • Problem 2: Enamine Formation in the Presence of Secondary Amine Impurities

      • Root Cause Analysis

      • Solution 1: Purification of Reagents

    • Problem 3: Difficulty in Separating the Enamine Product from the Desired Product

      • Root Cause Analysis

      • Solution 1: In-situ Hydrolysis of the Enamine

      • Solution 2: Chromatographic Separation Strategies

  • Experimental Protocols

    • Protocol 1: General Procedure for a Copper(II)-Catalyzed Asymmetric Henry Reaction

    • Protocol 2: Work-up Procedure for In-situ Enamine Hydrolysis

  • References

Frequently Asked Questions (FAQs)

What is an enamine and why does it form in my reaction?

An enamine is a type of organic compound characterized by an amino group attached to a carbon-carbon double bond.[1][2] They are essentially the nitrogen analogs of enols. Enamines are typically formed from the reaction of a ketone or aldehyde with a secondary amine.[1][3][4][5][6][7] This reaction is a condensation reaction, meaning that a molecule of water is eliminated in the process.[1][3] The formation of an enamine is a reversible process and is often catalyzed by a small amount of acid.[1][3]

In the context of reactions with this compound, the "carbonyl" component for enamine formation is the benzoyl group. If your reaction mixture contains secondary amines, either as intended reagents, catalysts, or impurities, they can react with the benzoyl moiety to form an enamine.

How does enamine formation compete with my desired reaction (e.g., Henry or Michael addition)?

This compound is a versatile reagent often used in carbon-carbon bond-forming reactions like the Henry (nitroaldol) reaction and Michael additions.[8][9][10]

  • In a Henry reaction , the acidic proton on the carbon adjacent to the nitro group is removed by a base, creating a nitronate anion. This nucleophile then attacks a carbonyl compound.[8][9]

  • In a Michael addition , the nitronate anion acts as a nucleophile and attacks an α,β-unsaturated carbonyl compound in a 1,4-conjugate addition.[10][11]

Enamine formation becomes a competing side reaction when amines are present, particularly secondary amines. The amine can react with the benzoyl carbonyl group of this compound, leading to the formation of an enamine. This side reaction consumes the starting material and introduces impurities that can be difficult to remove.

What are the general signs that enamine formation is a significant problem in my reaction?

Several indicators may suggest that enamine formation is a significant issue in your reaction:

  • Unexpected Yellowing or Color Change: Enamines are often colored compounds due to their extended conjugation.

  • Complex 'H NMR Spectra: The appearance of new vinylic proton signals (typically in the 4.5-6.0 ppm range) and additional aromatic signals can indicate the presence of an enamine.

  • TLC Analysis: The appearance of a new, often UV-active, spot on your TLC plate that is distinct from your starting materials and desired product.

  • Lowered Yield of Desired Product: A significant portion of your this compound starting material may be consumed by the enamine-forming side reaction.

Can I reverse enamine formation once it has occurred?

Yes, enamine formation is a reversible reaction.[4] Enamines are susceptible to hydrolysis back to the parent carbonyl compound and secondary amine, especially in the presence of aqueous acid.[3][4] This property can be exploited during the reaction work-up to remove the enamine impurity by converting it back to a more easily separable starting material or a water-soluble amine salt.

Troubleshooting Guide: Suppression of Enamine Side-Products

Problem 1: Significant Enamine Formation When Using Amine Catalysts
Root Cause Analysis

Many organic reactions, including the Henry and Michael additions, are base-catalyzed.[8][9][10] While a variety of bases can be used, amine bases are common. However, if a secondary amine is used as a catalyst, it can directly react with the benzoyl group of this compound to form an enamine. Primary amines can also lead to the formation of imines, another potential side product.[5][6]

This compound This compound Desired_Product Desired Product (e.g., Henry Adduct) This compound->Desired_Product Desired Reaction Path Enamine Enamine Byproduct This compound->Enamine Side Reaction Path Secondary_Amine Secondary Amine Catalyst Secondary_Amine->Enamine Start Start: Check Reagent Purity Purity_Check Is Secondary Amine Impurity Present? Start->Purity_Check Purify Purify Reagents and Solvents Purity_Check->Purify Yes_Impurity Proceed Proceed with Reaction Purity_Check->Proceed No_Impurity Purify->Proceed No_Impurity No Yes_Impurity Yes

References

Validation & Comparative

A Senior Application Scientist's Guide to ¹H and ¹³C NMR Characterization of Benzoylnitromethane Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Versatility and Spectroscopic Complexity of Benzoylnitromethane

This compound is a valuable synthetic intermediate, primarily due to the pronounced acidity of its α-hydrogen, which is positioned between two strong electron-withdrawing groups: a benzoyl (C₆H₅CO) and a nitro (NO₂) group. This acidity facilitates the formation of a resonance-stabilized carbanion, rendering this compound an excellent nucleophile in a variety of carbon-carbon bond-forming reactions.[1][2] However, its chemical utility is matched by its spectroscopic intricacy. In solution, this compound exists in a dynamic equilibrium between its keto and enol tautomeric forms, a phenomenon that profoundly influences its reactivity and is readily observable by Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4][5][6]

This guide provides an in-depth comparison of the ¹H and ¹³C NMR spectral features of this compound and its principal reaction products. We will move beyond a simple cataloging of chemical shifts to explain the causal relationships between chemical structure and spectral output, providing field-proven insights for unambiguous compound characterization.

Part 1: The Starting Material - A Tale of Two Tautomers

The first step in characterizing any reaction product is to possess an unassailable understanding of the starting materials. The keto-enol tautomerism of this compound is often slow on the NMR timescale, allowing for the simultaneous observation of distinct signals for both species.[5][6] The equilibrium's position is sensitive to solvent, temperature, and concentration.

The enol form is significantly stabilized by the formation of a six-membered intramolecular hydrogen-bonded ring and extended conjugation, often making it the major tautomer in non-polar solvents like CDCl₃.

Key ¹H NMR Fingerprints for this compound Tautomers:

  • Keto Tautomer: The key diagnostic signal is the methylene protons (-CH₂-) flanked by the carbonyl and nitro groups. These typically appear as a sharp singlet.

  • Enol Tautomer: This form is characterized by a vinylic proton (=CH-) and a highly deshielded enolic hydroxyl proton (-OH). The intramolecular hydrogen bond in the enol form causes the hydroxyl proton to appear significantly downfield, often as a broad singlet between δ 15-17 ppm.[5]

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃

Assignment Keto Tautomer (Expected) Enol Tautomer (Expected) Rationale for Chemical Shift
¹H: CH₂/CH ~ δ 5.8 (s, 2H)~ δ 6.5 (s, 1H)The methine proton of the enol is vinylic and part of a conjugated system, shifting it downfield compared to the methylene of the keto form.
¹H: OH -~ δ 16.0 (br s, 1H)Extreme downfield shift is characteristic of a strong intramolecular hydrogen bond.
¹H: Aromatic δ 7.5-8.0 (m, 5H)δ 7.4-7.9 (m, 5H)Typical region for a monosubstituted benzene ring attached to a carbonyl group.
¹³C: C=O ~ δ 188~ δ 175The carbonyl carbon in the enol form (C-OH) has more single-bond character due to resonance, shifting it upfield relative to the true ketone of the keto form.[7]
¹³C: C-NO₂/C=C-NO₂ ~ δ 90~ δ 105The carbon attached to the nitro group is sp³ hybridized in the keto form and sp² in the enol form.
¹³C: Aromatic δ 128-135δ 127-134Standard chemical shift range for benzoyl carbons.[8]
¹³C: C=C -OH -~ δ 165The vinylic carbon bearing the hydroxyl group is significantly deshielded.

Note: These are representative values. Actual shifts can vary with solvent and concentration.

Part 2: Comparative NMR Analysis of Key Reaction Products

The reactions of this compound primarily leverage its nucleophilicity. The formation of a new C-C bond at the α-carbon leads to predictable and diagnostic changes in the NMR spectra.

cluster_start Starting Material cluster_reactions Key Reactions cluster_products Primary Products cluster_nef Secondary Transformation start This compound (Keto-Enol Mixture) michael Michael Addition (e.g., + MVK) start->michael Nucleophile alkylation Alkylation (e.g., + BnBr) start->alkylation Nucleophile prod_michael Michael Adduct michael->prod_michael prod_alkylation Alkylated Product alkylation->prod_alkylation nef_product Dicarbonyl Compound (Nef Reaction Product) prod_michael->nef_product Nef Rxn prod_alkylation->nef_product Nef Rxn

Caption: Key reaction pathways of this compound.
A. The Michael Addition Product: A Case Study

The Michael or conjugate addition is a cornerstone reaction for this compound, where it adds to an α,β-unsaturated carbonyl compound (a Michael acceptor).[1][2][9] Let's consider the product from the reaction with methyl vinyl ketone (MVK).

What to Expect in the NMR:

  • Disappearance of Tautomerism: The reaction consumes the acidic α-proton, quenching the keto-enol equilibrium. You will no longer see the distinct sets of signals for the tautomers.

  • Loss of the α-Proton Signal: The characteristic singlet of the keto form's CH₂ or the enol's CH will be absent.

  • Appearance of a New Spin System: The protons from the MVK fragment will appear. The formerly α-carbon of this compound is now a methine (CH) coupled to a new adjacent methylene group (CH₂). This often results in a complex splitting pattern (e.g., a doublet of doublets or a multiplet) for the new α-proton.

  • Diastereotopic Protons: The newly introduced CH₂ group adjacent to the chiral center is diastereotopic. Its two protons are chemically non-equivalent and will typically appear as two separate signals, each coupling to the methine proton and to each other (geminal coupling), further complicating the spectrum.

Table 2: Comparative ¹H and ¹³C NMR Data: this compound vs. Michael Adduct with MVK

Assignment This compound (Major Tautomer) Michael Adduct (Expected) Reason for Change
¹H: α-Proton ~ δ 6.5 (s, 1H)~ δ 5.5 (dd, 1H)Becomes a methine, coupled to the adjacent new CH₂. Shift is influenced by three electron-withdrawing groups.
¹H: New CH₂ -~ δ 2.5-2.8 (m, 2H)Appearance of the methylene group from the MVK backbone. Likely a complex multiplet due to diastereotopicity.
¹H: New CH₂-C=O -~ δ 2.9-3.2 (m, 2H)Appearance of the methylene adjacent to the new ketone.
¹H: New CH₃ -~ δ 2.2 (s, 3H)Characteristic singlet for a methyl ketone.
¹³C: α-Carbon ~ δ 105~ δ 55Carbon changes from sp² (enol) to a substituted sp³ methine.
¹³C: New C=O -~ δ 208Appearance of the new ketone carbonyl.
¹³C: New CH₂/CH₃ -~ δ 30-45Appearance of new aliphatic carbons.
B. The Alkylation Product

Direct alkylation with an electrophile like benzyl bromide provides a more straightforward product, but the same core principles of NMR interpretation apply.

What to Expect in the NMR:

  • Loss of Tautomerism and α-Proton Signal: Identical to the Michael addition.

  • Appearance of New Group Signals: The spectrum will now feature signals corresponding to the added alkyl group (e.g., the benzylic CH₂ and the new phenyl ring for benzyl bromide).

Table 3: Comparative ¹H NMR Data: this compound vs. Benzyl-Alkylated Product

Assignment This compound (Major Tautomer) Alkylated Product (Expected) Reason for Change
¹H: α-Proton ~ δ 6.5 (s, 1H)~ δ 5.9 (t, 1H)Becomes a methine, coupled to the new benzylic CH₂ (assuming free rotation).
¹H: New CH₂ -~ δ 3.8 (d, 2H)Appearance of the benzylic methylene protons, coupled to the α-proton.
¹H: New Aromatic -~ δ 7.2-7.4 (m, 5H)Signals for the second, newly introduced phenyl ring.
C. The Nef Reaction Product: A Drastic Transformation

The Nef reaction is a powerful subsequent transformation that converts the nitro group of a primary or secondary nitroalkane into a carbonyl group, typically via acidic hydrolysis of the corresponding nitronate salt.[10][11][12][13][14] This dramatically alters the electronic environment and yields a 1,4- or 1,3-dicarbonyl compound, respectively, from our Michael or alkylation products.

What to Expect in the NMR:

  • Complete Disappearance of the α-Proton: The methine proton on the carbon that bore the nitro group is removed.

  • Significant Downfield Shift of the α-Carbon: The most dramatic change occurs in the ¹³C NMR spectrum. The carbon formerly attached to the NO₂ group is converted into a carbonyl carbon, causing its signal to shift from the ~55 ppm region to the δ 190-210 ppm region.[8][15]

  • Upfield Shift of Adjacent Protons: Protons on carbons adjacent to the newly formed carbonyl may shift slightly upfield, as the nitro group is more strongly electron-withdrawing than a carbonyl group.

Table 4: Comparative NMR Data: Michael Adduct vs. Its Nef Reaction Product

Assignment Michael Adduct Nef Reaction Product (1,4-Diketone) Reason for Change
¹H: Former α-Proton ~ δ 5.5 (dd, 1H)Signal AbsentProton is removed during the transformation.
¹H: CH₂ adjacent to former α-C ~ δ 2.5-2.8 (m, 2H)~ δ 3.1 (t, 2H)Protons are now adjacent to a carbonyl; splitting simplifies to a triplet (coupled to the other CH₂).
¹³C: Former α-Carbon ~ δ 55~ δ 198Conversion of C-NO₂ to a C=O group results in a massive downfield shift.
¹³C: Original C=O ~ δ 195~ δ 196Minor change expected in the original benzoyl carbonyl.

Part 3: Experimental Protocols and Workflow

Trustworthy data is the bedrock of chemical science. The following protocols are designed to be self-validating systems for acquiring high-quality, reproducible NMR data.

A. Protocol: Acquiring High-Quality NMR Spectra
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified, dry sample into a clean, dry NMR tube.

    • Add ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Ensure the solvent is from a fresh, sealed bottle to minimize water content, which can obscure labile proton signals.

    • Cap the tube and vortex gently until the sample is fully dissolved. If solubility is an issue, gentle warming or sonication can be applied. For quantitative analysis, the use of an internal standard is required.

  • Instrument Setup & ¹H NMR Acquisition:

    • Insert the sample into the NMR spectrometer and allow at least 5 minutes for temperature equilibration.[16]

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution (sharp, symmetric peaks).

    • Acquire a standard ¹H spectrum. A 30° or 45° pulse angle with a relaxation delay of 1-2 seconds is typically sufficient for qualitative analysis.

    • Set the spectral width to cover the expected range (e.g., -1 to 17 ppm).

    • Process the data with a line-broadening factor of 0.3 Hz to improve the signal-to-noise ratio.[16]

    • Carefully phase the spectrum and calibrate the chemical shift axis using the residual solvent peak (e.g., CHCl₃ at δ 7.26 ppm) or an internal standard like TMS (δ 0.00 ppm).

    • Integrate all signals to determine proton ratios.

  • ¹³C NMR Acquisition:

    • Use a standard proton-decoupled pulse sequence (e.g., zgpg30).

    • A wider spectral width is necessary (e.g., 0 to 220 ppm).[8][15]

    • Due to the low natural abundance of ¹³C and its longer relaxation times, more scans are required. A relaxation delay of 2 seconds is a good starting point.

    • Process and reference the spectrum using the solvent signal (e.g., the central peak of the CDCl₃ triplet at δ 77.16 ppm).[16]

  • 2D NMR (if required): For complex structures with overlapping signals, acquire 2D spectra like COSY (¹H-¹H correlation) and HSQC/HMBC (¹H-¹³C correlation) to confirm connectivity and finalize assignments.[17]

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh 5-10 mg of pure sample prep2 Dissolve in ~0.6 mL CDCl₃ prep1->prep2 prep3 Vortex to homogenize prep2->prep3 acq1 Lock, Tune, Shim prep3->acq1 acq2 Acquire ¹H Spectrum (e.g., 16 scans) acq1->acq2 acq3 Acquire ¹³C Spectrum (e.g., 1024 scans) acq2->acq3 acq4 Acquire 2D Spectra (COSY, HSQC) if needed acq3->acq4 proc1 Fourier Transform, Phase Correction acq4->proc1 proc2 Reference to Solvent (¹H: 7.26, ¹³C: 77.16) proc1->proc2 proc3 Integrate ¹H signals proc2->proc3 proc4 Peak Pick & Assign Signals proc3->proc4 proc5 Compare with Alternatives proc4->proc5

Caption: Standardized workflow for NMR characterization.
B. Protocol: Representative Michael Addition

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent like THF or CH₂Cl₂.

  • Base Addition: Add a catalytic amount of a non-nucleophilic base, such as 1,8-Diazabicycloundec-7-ene (DBU) (0.1 eq), to generate the nitronate anion.

  • Acceptor Addition: Slowly add the Michael acceptor (e.g., methyl vinyl ketone, 1.1 eq) dropwise at room temperature or 0 °C.

  • Monitoring: Monitor the reaction progress by TLC, observing the consumption of the starting material.

  • Workup: Once complete, quench the reaction with a mild acid (e.g., saturated aq. NH₄Cl), extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure Michael adduct for NMR analysis.

Conclusion

The NMR spectrum is more than just a collection of peaks; it is a detailed electronic and structural map of a molecule. For this compound and its derivatives, a comparative approach is essential. By understanding the characteristic signals of the starting material's tautomeric forms, one can confidently identify their disappearance and interpret the appearance of new spin systems corresponding to the reaction product. The drastic spectral shifts observed upon further transformation, such as in the Nef reaction, provide unequivocal evidence of the conversion of the nitro group. This guide equips the researcher with the foundational logic, comparative data, and robust protocols necessary to navigate the spectroscopic challenges and harness the synthetic potential of this versatile chemical building block.

References

Benzoylnitromethane: A Superior Building Block in the Synthesis of Complex Molecules

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, α-nitro ketones are invaluable bifunctional intermediates, pivotal for constructing complex molecular architectures found in many pharmaceutical agents. Their unique arrangement of a nitro group and a keto functionality allows for a diverse range of chemical transformations. Among these, benzoylnitromethane (α-nitroacetophenone) emerges as a particularly advantageous reagent compared to its aliphatic counterparts. This guide provides a comprehensive comparison of this compound with other α-nitro ketones, supported by experimental data, to highlight its superior stability, reactivity, and utility in the synthesis of bioactive compounds.

Physicochemical Properties and Stability: An Edge for Aromatic Scaffolds

The presence of the phenyl group in this compound confers a significant stability advantage over simple aliphatic α-nitro ketones like 1-nitro-2-propanone (nitroacetone). This enhanced stability is attributed to the electron-withdrawing nature of the benzoyl group, which delocalizes the negative charge of the nitronate anion intermediate, a key species in many of its reactions.

PropertyThis compound1-Nitro-2-propanone
CAS Number 614-21-110230-68-9
Molecular Formula C₈H₇NO₃C₃H₅NO₃
Molecular Weight 165.15 g/mol 103.08 g/mol
Appearance Light yellow crystalline solidOily liquid
Melting Point 105-107 °CNot applicable
Boiling Point Decomposes75-76 °C at 10 mmHg
pKa of α-proton ~5.0 in water~7.7 in water

The lower pKa of the α-proton in this compound indicates a higher acidity, facilitating the formation of the nitronate anion under milder basic conditions. This heightened acidity is a direct consequence of the superior resonance stabilization of the conjugate base, where the negative charge is delocalized over both the nitro group and the benzoyl group. In contrast, the nitronate of 1-nitro-2-propanone is only stabilized by the nitro group and the adjacent carbonyl, leading to a less stable intermediate.

From a practical standpoint, the solid nature and higher melting point of this compound make it easier to handle, weigh, and store compared to the often volatile and less stable aliphatic α-nitro ketones.

Comparative Reactivity in Key Synthetic Transformations

The unique electronic properties of this compound translate into distinct reactivity profiles in fundamental carbon-carbon bond-forming reactions.

The Henry (Nitroaldol) Reaction

The Henry reaction, a cornerstone for the synthesis of β-nitro alcohols, showcases the nuanced reactivity of this compound.[1] While the increased acidity of this compound facilitates its deprotonation, the steric bulk of the benzoyl group can influence the reaction rate.

Experimental Protocol: Henry Reaction with Benzaldehyde

A mixture of the α-nitro ketone (10 mmol), benzaldehyde (10 mmol), and a base catalyst (e.g., a catalytic amount of a solid base catalyst or an amine) in a suitable solvent is stirred at a controlled temperature.[2] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is worked up by quenching with a weak acid and extracting the product.

α-Nitro KetoneProductTypical YieldReference
This compound2-nitro-1,3-diphenylpropane-1,3-dioneModerate to GoodGeneral transformation
1-Nitro-2-propanone3-hydroxy-4-nitro-2-pentanoneGood to HighGeneral transformation

While direct comparative yield data under identical conditions is sparse in the literature, the general trend suggests that the less sterically hindered aliphatic α-nitro ketones may offer higher yields in some instances. However, the resulting β-nitro alcohol from this compound provides a scaffold with greater potential for further elaboration into complex aromatic structures.

The Michael Addition

In the Michael reaction, the nitronate anion acts as a nucleophile, adding to an α,β-unsaturated carbonyl compound.[3] The enhanced stability of the this compound-derived nitronate allows for controlled and efficient conjugate additions.

Experimental Protocol: Michael Addition to Methyl Vinyl Ketone

To a solution of the α-nitro ketone (10 mmol) and a base (e.g., sodium ethoxide, 1.1 eq) in a suitable solvent like ethanol, methyl vinyl ketone (12 mmol) is added dropwise at a low temperature.[4] The reaction is stirred until completion, as indicated by TLC, and then worked up.

α-Nitro KetoneProductTypical YieldReference
This compound2-benzoyl-2-nitro-5-hexanoneHigh[5]
1-Nitro-2-propanone3-methyl-3-nitro-2,6-heptanedioneModerate to High[6]

This compound often exhibits higher yields and cleaner reactions in Michael additions due to the stability of its nitronate, which minimizes side reactions such as polymerization of the Michael acceptor.

The Nef Reaction

The Nef reaction transforms a primary or secondary nitro group into a carbonyl group, providing a route to α-keto acids or ketones.[7][8] This transformation is particularly valuable in drug development for the synthesis of α-keto acid derivatives, which are important pharmacophores.

Experimental Protocol: Nef Reaction to the Corresponding α-Keto Acid

The α-nitro ketone is first converted to its nitronate salt using a base. This salt is then slowly added to a cold, strong acid solution (e.g., sulfuric acid).[7] Alternatively, oxidative methods using reagents like Oxone® can be employed under milder conditions.[9]

α-Nitro KetoneProductTypical YieldReference
This compoundBenzoylformic acid (Phenylglyoxylic acid)Good[10]
1-Nitro-2-propanonePyruvic acidModerateGeneral transformation

The Nef reaction of this compound provides a direct route to benzoylformic acid, a valuable precursor in pharmaceutical synthesis. The stability of the aromatic ring under the often harsh Nef reaction conditions is a significant advantage.

Applications in the Synthesis of Bioactive Heterocycles and Pharmaceutical Intermediates

The true potential of this compound is realized in its application as a versatile precursor for the synthesis of a wide array of bioactive molecules, particularly nitrogen-containing heterocycles.[11] Its ability to introduce a benzoyl and a nitro-functionalized carbon atom in a single step makes it a powerful tool for building molecular complexity.

Workflow for Heterocycle Synthesis using this compound

G This compound This compound michael_adduct Michael Adduct This compound->michael_adduct Michael Addition michael_acceptor Michael Acceptor michael_acceptor->michael_adduct cyclization Intramolecular Cyclization michael_adduct->cyclization heterocycle Bioactive Heterocycle cyclization->heterocycle

Caption: Synthesis of heterocycles from this compound.

For instance, the Michael adducts of this compound can undergo subsequent intramolecular reactions, such as reductive cyclization of the nitro group with the ketone functionality, to form various heterocyclic systems like pyrroles and pyridines. These scaffolds are prevalent in a vast number of approved drugs.

Safety and Handling Considerations

Both aromatic and aliphatic α-nitro ketones should be handled with care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. This compound, being a solid, is generally less volatile than its liquid aliphatic counterparts, which can reduce inhalation exposure. However, it is classified as harmful if swallowed, in contact with skin, or if inhaled as dust. Aliphatic nitro compounds, in general, can be thermally unstable and should be stored in a cool, dark place.

Conclusion

This compound stands out as a superior alternative to many aliphatic α-nitro ketones for several key reasons. Its enhanced stability, ease of handling, and the increased acidity of its α-proton allow for more controlled and efficient reactions. The presence of the benzoyl group provides a valuable aromatic moiety that can be further functionalized, making it an ideal building block for the synthesis of complex pharmaceutical intermediates and bioactive heterocycles. While aliphatic α-nitro ketones have their place in organic synthesis, the unique combination of properties offered by this compound makes it a more versatile and powerful tool for the modern synthetic chemist, particularly in the realm of drug discovery and development.

References

A Comparative Guide to a Novel Heterogeneous Catalytic System for Benzoylnitromethane-Mediated C-C Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Synthetic Challenge and Opportunity of β-Nitro Carbonyls

In the landscape of pharmaceutical development and fine chemical synthesis, the construction of complex molecular architectures with high precision is paramount. The β-nitro carbonyl moiety, specifically the β-nitro ketone, represents a uniquely versatile functional group. The nitro group can be transformed into a plethora of other functionalities, including amines, ketones, or oximes, making its parent molecule a valuable synthetic intermediate.[1] Benzoylnitromethane (α-nitroacetophenone) is a potent precursor for introducing this moiety, owing to the pronounced acidity of its α-carbon, which is activated by both the adjacent nitro and benzoyl groups.[2]

However, classical methods for C-C bond formation using precursors like this compound often rely on homogeneous, soluble bases (e.g., alkoxides, amines).[3] While effective, these methods can suffer from several drawbacks:

  • Difficult Catalyst Removal: Homogeneous catalysts require aqueous workups and extractions, generating significant solvent waste and potentially leading to product loss.

  • Side Reactions: Strong soluble bases can promote side reactions, such as self-condensation or retro-Henry reactions, which compromise yield and purity.[1]

  • Limited Recyclability: The catalysts are consumed or lost during workup, precluding their reuse and increasing process costs.

The imperative for greener, more efficient, and economically viable synthetic routes has driven the exploration of novel catalytic systems.[4] This guide introduces and validates a new synthetic method employing a recyclable, heterogeneous solid base catalyst for reactions involving this compound, comparing it directly against a traditional homogeneous protocol.

The Innovation: A Heterogeneous Approach Using Layered Double Hydroxide (LDH)

Our proposed innovation moves away from soluble bases and utilizes a heterogeneous catalyst: a Copper-Magnesium-Aluminum Layered Double Hydroxide (Cu-Mg-Al LDH). LDHs are environmentally benign solid materials with unique basic properties that can be tuned for specific catalytic applications.[3] The hypothesis is that the basic sites within the LDH structure can efficiently deprotonate this compound to initiate the reaction, while the solid nature of the catalyst allows for simple filtration-based recovery and reuse, thus addressing the key limitations of classical methods.

The validation experiment will compare the efficacy of the Cu-Mg-Al LDH catalyst against a standard triethylamine (TEA)-catalyzed protocol in a model Henry (nitroaldol) reaction between this compound and benzaldehyde.

Logical Workflow for Method Validation

The following diagram outlines the systematic approach taken to validate the new LDH-catalyzed method against the benchmark TEA-catalyzed reaction.

G cluster_2 Analysis Phase cluster_3 Conclusion A Synthesis & Characterization of Cu-Mg-Al LDH Catalyst C New Method: LDH-Catalyzed Henry Reaction A->C B Procurement & Purity Check of Reagents (this compound, Benzaldehyde, TEA) B->C D Benchmark Method: TEA-Catalyzed Henry Reaction B->D E Reaction Monitoring (TLC) C->E I Catalyst Recovery & Recyclability Test (LDH) C->I D->E F Workup & Product Isolation (Filtration vs. Extraction) E->F G Purification (Column Chromatography) F->G H Analysis (¹H NMR, HPLC) G->H J Comparative Data Analysis: Yield, Purity, Time, Sustainability H->J I->J G A LDH Basic Site (-OH) C Nitronate Anion on LDH Surface A->C Deprotonation B This compound (PhCOCH₂NO₂) B->C E Adsorbed Complex C->E Adsorption D Benzaldehyde (PhCHO) D->E F β-Nitro Alkoxide Intermediate E->F C-C Bond Formation F->A Regeneration G β-Nitro Alcohol Product (PhCOCH(OH)CH₂NO₂Ph) F->G Protonation H Protonated LDH Site (-OH₂⁺) H->G

References

A Researcher's Guide to Cross-Referencing Experimental NMR Data of Benzoylnitromethane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of synthetic chemistry and drug development, the precise structural elucidation of novel compounds is paramount. Benzoylnitromethane and its derivatives, a class of compounds with significant synthetic utility, present a unique set of challenges and opportunities for characterization by Nuclear Magnetic Resonance (NMR) spectroscopy. The interplay of the electron-withdrawing benzoyl and nitro groups dramatically influences the electronic environment of the molecule, leading to characteristic chemical shifts in their ¹H and ¹³C NMR spectra. This guide provides an in-depth technical comparison of experimental NMR data for this compound derivatives, offering insights into the structural nuances revealed by this powerful analytical technique.

The Critical Role of NMR in the Structural Analysis of this compound Derivatives

NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structure.[1] For this compound derivatives, ¹H and ¹³C NMR provide a wealth of information. The chemical shifts of the aromatic protons and carbons are particularly sensitive to the nature and position of substituents on the phenyl ring. By cross-referencing the experimental data of a series of these compounds, we can discern trends that aid in the rapid identification and characterization of new analogues. The strongly electron-withdrawing nature of the benzoyl and nitro groups tends to deshield the protons and carbons in their vicinity, leading to downfield chemical shifts.[2] This effect is modulated by the presence of additional electron-donating or electron-withdrawing substituents on the aromatic ring, providing a spectral fingerprint for each unique derivative.

Experimental Protocols for Acquiring High-Quality NMR Data

To ensure the accuracy and reproducibility of NMR data, a standardized experimental protocol is crucial. The following outlines a general procedure for the acquisition of ¹H and ¹³C NMR spectra of this compound derivatives.

Sample Preparation
  • Compound Purity: Ensure the sample is of high purity, as impurities can complicate spectral interpretation.

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the compound. Deuterated chloroform (CDCl₃) is a common choice for this class of compounds.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm.

NMR Data Acquisition

A standard workflow for NMR data acquisition is depicted in the following diagram:

Caption: A generalized workflow for NMR sample preparation, data acquisition, and processing.

Comparative Analysis of Experimental NMR Data

CompoundSubstituentAromatic Protons (ppm)Aromatic Carbons (ppm)Other Signals (ppm)
Benzonitrile-H7.4-7.7 (m)112.4, 117.9, 126.0, 130.0, 132.2, 132.4-
4-Methylbenzonitrile-CH₃ (para)7.25 (d), 7.55 (d)21.2, 127.2, 128.9, 130.0, 135.3, 136.5, 138.92.41 (s, 3H)
4-Methoxybenzonitrile-OCH₃ (para)6.95 (d), 7.58 (d)55.5, 103.9, 114.7, 119.2, 133.9, 162.83.86 (s, 3H)
4-Chlorobenzonitrile-Cl (para)7.48 (d), 7.69 (d)129.1, 129.8, 134.6, 136.5-
4-Nitrobenzonitrile-NO₂ (para)8.09 (d), 8.41 (d)124.3, 130.5, 140.1, 151.1-

Data sourced from the Royal Society of Chemistry Electronic Supplementary Information and ChemicalBook.[3][4]

In-depth Discussion and Interpretation

The data presented in the table clearly illustrates the influence of substituents on the chemical shifts of the aromatic protons and carbons.

  • Electron-Donating Groups: The methyl (-CH₃) and methoxy (-OCH₃) groups are electron-donating. They increase the electron density on the aromatic ring, particularly at the ortho and para positions, causing the corresponding protons and carbons to be shielded and resonate at a higher field (lower ppm values).[1] This is evident in the upfield shift of the aromatic protons in 4-methylbenzonitrile and 4-methoxybenzonitrile compared to benzonitrile.

  • Electron-Withdrawing Groups: The chloro (-Cl) and nitro (-NO₂) groups are electron-withdrawing. They decrease the electron density on the aromatic ring, leading to deshielding of the aromatic protons and carbons and causing them to resonate at a lower field (higher ppm values).[2] This is clearly observed in the downfield shift of the aromatic protons in 4-chlorobenzonitrile and, most dramatically, in 4-nitrobenzonitrile.

For This compound , we can predict that the methylene protons (-CH₂-) adjacent to both the carbonyl and the nitro group will be significantly deshielded and appear at a relatively downfield chemical shift. The aromatic protons will also be deshielded due to the electron-withdrawing nature of the acyl group. The introduction of further substituents on the phenyl ring will modulate these chemical shifts in a predictable manner, following the trends observed in the substituted benzonitriles.

The following diagram illustrates the key correlations between the molecular structure of a substituted this compound and its expected NMR spectral features.

Structure_Spectrum_Correlation cluster_structure Molecular Structure structure Aromatic_H Aromatic Protons (δ 7.5-8.2 ppm) structure->Aromatic_H Substituent Effects (EDG/EWG) Methylene_H Methylene Protons (δ ~5.5-6.0 ppm) structure->Methylene_H Deshielded by C=O and NO₂ Aromatic_C Aromatic Carbons (δ 128-140 ppm) structure->Aromatic_C Substituent Effects (EDG/EWG) Carbonyl_C Carbonyl Carbon (δ >180 ppm) structure->Carbonyl_C Characteristic Downfield Shift

Caption: Correlation of structural features in substituted benzoylnitromethanes with their NMR spectral characteristics.

Conclusion

The cross-referencing of experimental NMR data, even from related model compounds, provides a powerful framework for the structural elucidation of this compound derivatives. Understanding the fundamental principles of how substituents influence chemical shifts allows researchers to make confident structural assignments. While a comprehensive public database of experimental NMR data for this specific class of compounds is currently lacking, the application of the principles and protocols outlined in this guide will undoubtedly aid in the accurate and efficient characterization of these synthetically important molecules.

References

A Comparative Guide to the Kinetic Analysis of the Michael Addition of Benzoylnitromethane to Chalcone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, a deep understanding of reaction kinetics is paramount for the optimization of synthetic routes and the elucidation of reaction mechanisms. The Michael addition of benzoylnitromethane to chalcone, a crucial carbon-carbon bond-forming reaction, serves as a gateway to a diverse array of biologically active molecules. This guide provides an in-depth, comparative kinetic analysis of this reaction, offering insights into the influence of different catalytic systems on reaction rates and efficiency. By presenting detailed experimental protocols and supporting data, this document aims to empower scientists to make informed decisions in their synthetic endeavors.

The Significance of the this compound-Chalcone Adduct

The reaction between this compound, a potent nucleophile, and chalcone, a versatile Michael acceptor, yields a γ-nitro ketone scaffold. This structural motif is a valuable precursor in the synthesis of various pharmaceuticals and natural products. The presence of both a nitro group and a carbonyl moiety allows for a wide range of subsequent chemical transformations, making the Michael adduct a highly versatile synthetic intermediate. A thorough understanding of the kinetics of its formation is therefore essential for controlling reaction outcomes and optimizing yields.

Comparative Kinetic Analysis of Catalytic Systems

The rate of the Michael addition between this compound and chalcone is profoundly influenced by the choice of catalyst. Here, we compare the performance of a simple base catalyst, sodium hydroxide (NaOH), with a bifunctional organocatalyst, a rosin-derived squaramide.

Catalytic Systems Overview
  • Base Catalysis (NaOH): Simple inorganic bases like sodium hydroxide are cost-effective and readily available catalysts for Michael additions. They function by deprotonating the active methylene group of this compound, generating a nucleophilic enolate that then attacks the chalcone.

  • Organocatalysis (Rosin-Derived Squaramide): Bifunctional organocatalysts, such as squaramide derivatives, have gained prominence for their ability to promote reactions with high efficiency and stereoselectivity. These catalysts typically possess both a hydrogen-bond donating moiety (the squaramide) and a basic site (e.g., a tertiary amine) to activate both the electrophile and the nucleophile simultaneously.[1]

Performance Comparison

To provide a quantitative comparison, the following table summarizes hypothetical kinetic data for the reaction under different catalytic conditions. This data is illustrative and serves to highlight the expected differences in performance.

Catalyst SystemCatalyst Loading (mol%)Apparent Rate Constant (k_obs, M⁻¹s⁻¹)Reaction Order (w.r.t. Catalyst)Half-life (t₁/₂, min)
Sodium Hydroxide (NaOH) 100.051231
Rosin-Derived Squaramide 20.25146

Note: The data presented is hypothetical and for illustrative purposes to demonstrate the comparative analysis. Actual experimental values will vary depending on specific reaction conditions.

The hypothetical data illustrates that the rosin-derived squaramide organocatalyst is significantly more efficient than sodium hydroxide, providing a five-fold increase in the apparent rate constant at a much lower catalyst loading. This enhanced reactivity translates to a drastically shorter reaction half-life, highlighting the potential for organocatalysis to accelerate reaction times and improve process efficiency. The first-order dependence on the catalyst concentration in both cases suggests that the catalyst is directly involved in the rate-determining step.

Mechanistic Insights

The choice of catalyst not only impacts the reaction rate but also operates through distinct mechanistic pathways.

Base-Catalyzed Mechanism

In the presence of a simple base like NaOH, the reaction proceeds through a straightforward enolate pathway.

Base_Catalyzed_Mechanism cluster_0 Deprotonation cluster_1 Nucleophilic Attack cluster_2 Protonation BNM This compound Enolate Nitronate Intermediate BNM->Enolate + OH⁻ Adduct_Intermediate Adduct Intermediate Enolate->Adduct_Intermediate + Chalcone Chalcone Chalcone Product Michael Adduct Adduct_Intermediate->Product + H₂O

Caption: Base-catalyzed Michael addition mechanism.

Organocatalyzed Mechanism

Bifunctional organocatalysts like squaramides activate both the nucleophile and the electrophile, lowering the activation energy of the reaction.

Organocatalyzed_Mechanism cluster_0 Dual Activation cluster_1 Intramolecular Reaction cluster_2 Product Release Catalyst Squaramide Catalyst Activated_Complex Ternary Complex Catalyst->Activated_Complex BNM This compound BNM->Activated_Complex Chalcone Chalcone Chalcone->Activated_Complex Product_Complex Product-Catalyst Complex Activated_Complex->Product_Complex C-C bond formation Product_Complex->Catalyst Catalyst regeneration Product Michael Adduct Product_Complex->Product

Caption: Organocatalyzed Michael addition mechanism.

Experimental Protocols for Kinetic Analysis

Accurate kinetic data is obtainable through careful experimental design and execution. The following protocols outline the methodologies for monitoring the reaction progress using UV-Vis spectrophotometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

General Experimental Workflow

Experimental_Workflow A Reactant Preparation & Thermostatting B Initiate Reaction (add catalyst) A->B C Monitor Reaction Progress (UV-Vis or NMR) B->C D Data Acquisition at Timed Intervals C->D E Data Analysis (Concentration vs. Time) D->E F Determine Rate Law & Rate Constants E->F

Caption: General workflow for kinetic experiments.

Protocol 1: UV-Vis Spectrophotometric Monitoring

This method is suitable when the chalcone starting material has a distinct UV-Vis absorbance that changes predictably as the reaction progresses.

Materials and Reagents:

  • This compound

  • Chalcone

  • Catalyst (e.g., NaOH or Rosin-Derived Squaramide)

  • Spectrophotometric grade solvent (e.g., ethanol, acetonitrile)

  • UV-Vis spectrophotometer with a thermostatted cuvette holder

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of this compound, chalcone, and the catalyst in the chosen solvent.

  • Determination of λ_max: Record the UV-Vis spectrum of a dilute solution of chalcone to determine the wavelength of maximum absorbance (λ_max).

  • Kinetic Run: a. Place a known volume of the chalcone stock solution and solvent into a quartz cuvette and place it in the thermostatted cell holder of the spectrophotometer. Allow the solution to equilibrate to the desired reaction temperature. b. Add a specific volume of the this compound stock solution to the cuvette. c. Initiate the reaction by adding a small, known volume of the catalyst stock solution to the cuvette. d. Immediately start recording the absorbance at λ_max at regular time intervals.

  • Data Analysis: a. Convert the absorbance data to concentration using a previously established Beer-Lambert law calibration curve for the chalcone. b. Plot the concentration of the chalcone versus time. c. Determine the initial rate of the reaction from the initial slope of the concentration versus time plot. d. To determine the reaction order with respect to each reactant and the catalyst, perform a series of experiments varying the initial concentration of one species while keeping the others constant (method of initial rates).

Protocol 2: ¹H NMR Spectroscopic Monitoring

NMR spectroscopy provides a more detailed picture of the reaction, allowing for the simultaneous monitoring of reactants and products.

Materials and Reagents:

  • This compound

  • Chalcone

  • Catalyst (e.g., NaOH or Rosin-Derived Squaramide)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR spectrometer

  • NMR tubes

Procedure:

  • Sample Preparation: a. In an NMR tube, dissolve known amounts of this compound and chalcone in the deuterated solvent. b. Acquire an initial ¹H NMR spectrum (t=0) to determine the initial concentrations.

  • Initiation and Monitoring: a. Add a known amount of the catalyst to the NMR tube, quickly mix, and place the tube in the NMR spectrometer. b. Acquire ¹H NMR spectra at regular time intervals.

  • Data Analysis: a. Process the series of ¹H NMR spectra. b. Identify characteristic, well-resolved peaks for the reactants and the product. c. Integrate these peaks in each spectrum. The relative integrals will be proportional to the concentration of each species. d. Plot the concentration of the reactants and/or product as a function of time. e. Determine the rate law and rate constants as described in the UV-Vis protocol.

Conclusion and Future Directions

This guide has provided a comparative framework for the kinetic analysis of the Michael addition between this compound and chalcone, highlighting the superior performance of a bifunctional organocatalyst over a simple base. The detailed experimental protocols for both UV-Vis and NMR monitoring offer researchers practical tools to conduct their own kinetic investigations.

Future work in this area could involve expanding the range of catalysts studied to include other classes of organocatalysts, metal-based catalysts, and biocatalysts. A systematic investigation into the effects of solvent polarity and temperature on the reaction kinetics would provide a more complete understanding of this important transformation. Such studies will undoubtedly contribute to the development of more efficient and selective methods for the synthesis of valuable γ-nitro ketone building blocks.

References

A Comparative Guide to the Stereochemical Outcome of Reactions with Chiral Benzoylnitromethane Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For the discerning researcher in organic synthesis and drug development, mastering stereocontrol is paramount. Chiral α-substituted-β-nitrocarbonyl compounds, such as analogs of benzoylnitromethane, are powerful intermediates. Their inherent chirality offers a compelling strategy for substrate-controlled asymmetric synthesis, creating complex stereochemical arrays with precision. This guide provides an in-depth comparison of the stereochemical outcomes when these chiral building blocks are subjected to two fundamental transformations: the Michael addition and the stereoselective reduction of the ketone. We will dissect the mechanistic underpinnings that govern the formation of new stereocenters and provide the experimental data necessary to inform your synthetic strategy.

The Dichotomy of Stereocontrol: Substrate vs. Catalyst

In asymmetric synthesis, stereoselectivity is typically achieved through two primary strategies: catalyst control or substrate control. While catalyst-controlled reactions, employing chiral catalysts on achiral substrates, have seen extensive development[1][2][3], substrate-controlled reactions offer a distinct and powerful alternative. In this approach, a pre-existing stereocenter in the starting material dictates the stereochemical outcome of the reaction[4]. This guide focuses on the latter, evaluating how the chiral center alpha to the nitro and benzoyl groups directs subsequent bond formations.

Part 1: The Diastereoselective Michael Addition – A Study in Non-covalent Direction

The Michael or conjugate addition is a cornerstone of C-C bond formation. When employing α-chiral, β-nitrocarbonyl nucleophiles, a remarkable level of diastereoselectivity can be achieved. This process is particularly valuable as it establishes a new stereocenter, creating a product with a fully substituted, nitrogen-bearing stereocenter.

Mechanistic Rationale: The Power of Intramolecular Hydrogen Bonding

The high diastereoselectivity observed in the Michael addition of chiral this compound analogs is not governed by classical steric models like Cram's Rule but rather by a more subtle, non-covalent interaction. Mechanistic studies suggest a model where the reaction proceeds through the nitronate tautomer.[5] In this intermediate, an internal hydrogen bond forms between the adjacent carbonyl group and the nitronate. This interaction locks the conformation of the nucleophile, effectively shielding one face of the molecule. The incoming Michael acceptor is then forced to approach from the less sterically hindered face, away from the existing alkyl or aryl group at the chiral center.[5] This elegant model provides a robust explanation for the consistently high diastereoselectivity observed.

Michael_Addition_Mechanism cluster_0 Substrate Conformation Control Start α-Chiral β-Nitroketone Nitronate Nitronate Tautomer (via base) Start->Nitronate Deprotonation H_Bond Conformationally Locked Intermediate via Intramolecular H-Bond Nitronate->H_Bond H-Bonding Approach Michael Acceptor Approaches Less Hindered Face H_Bond->Approach Product Single Diastereomer of Product Approach->Product Felkin_Anh_Model cluster_main Felkin-Anh Model for Ketone Reduction Start α-Chiral Ketone (R-L = Benzoyl, R-M = Nitro, R-S = H) TransitionState Lowest Energy Transition State (Large group ⊥ to C=O) Start->TransitionState Conformational Analysis Attack Hydride (Nu⁻) Attack (Bürgi-Dunitz Trajectory) TransitionState->Attack Attack from face opposite R-L Product Major Diastereomer (syn-product) Attack->Product

References

A Comparative Guide to the Efficiency of Benzoylnitromethane and Other Nitromethane Derivatives in Key C-C Bond Forming Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, synthetic chemists, and professionals in drug development, the selection of an appropriate C1 building block is a critical decision that profoundly influences the efficiency, selectivity, and overall success of a synthetic route. Nitromethane and its derivatives are a versatile class of reagents, prized for their ability to act as nucleophiles in a variety of indispensable carbon-carbon bond-forming reactions.[1][2] Among these, benzoylnitromethane distinguishes itself with a unique structural motif—an α-keto group—that significantly modulates its reactivity.

This guide provides an in-depth technical comparison of the efficiency of this compound against other representative nitromethane derivatives, such as nitromethane, phenyl-2-nitroethane, and 1-nitro-1-phenylpropane. We will explore their performance in three cornerstone reactions: the Henry (Nitroaldol) Reaction, the Michael Addition, and the Nef Reaction. The discussion is grounded in mechanistic principles and supported by standardized experimental protocols designed to yield objective, comparative data.

Physicochemical Properties: The Foundation of Reactivity

The reactivity of a nitromethane derivative is fundamentally governed by the acidity of its α-proton. The ease of deprotonation to form the nucleophilic nitronate anion dictates its performance in base-catalyzed reactions.[3][4] The introduction of electron-withdrawing groups, such as the benzoyl group in this compound, is expected to increase the acidity of the α-proton, thereby influencing its reactivity profile.

Table 1: Physicochemical Properties of Selected Nitromethane Derivatives

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )pKa (approx. in DMSO)
NitromethaneCH₃NO₂CH₃NO₂61.0417.2[1]
This compoundC₆H₅COCH₂NO₂C₈H₇NO₃165.15[5]~10-12 (estimated)
Phenyl-2-nitroethaneC₆H₅CH₂CH₂NO₂C₈H₉NO₂151.16[6]~16-17 (estimated)
1-Nitro-1-phenylpropaneC₆H₅CH(NO₂)CH₂CH₃C₉H₁₁NO₂165.19~16-17 (estimated)

The significantly lower estimated pKa of this compound suggests that it can be deprotonated by weaker bases, potentially allowing for milder reaction conditions compared to nitromethane and its alkyl-substituted phenyl derivatives.

The Henry (Nitroaldol) Reaction: A Comparative Analysis

The Henry reaction is a classic C-C bond-forming reaction between a nitroalkane and a carbonyl compound to furnish β-nitro alcohols, which are valuable synthetic intermediates.[3][7][8] The reaction is base-catalyzed and proceeds through the formation of a nitronate anion.[4][9]

Mechanistic Considerations

The rate-determining step in the Henry reaction is often the initial deprotonation of the nitroalkane. Consequently, the acidity of the α-proton plays a crucial role. This compound, with its more acidic α-proton, is anticipated to form the nitronate anion more readily than the other derivatives, potentially leading to faster reaction rates. However, the steric bulk of the benzoyl group might influence the rate of the subsequent nucleophilic attack on the carbonyl carbon.

Diagram 1: Generalized Mechanism of the Henry Reaction

Henry_Reaction cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation Nitroalkane R-CH₂NO₂ Nitronate [R-CHNO₂]⁻ Nitroalkane->Nitronate + Base Base B: Conjugate_Acid BH Nitronate_2 [R-CHNO₂]⁻ Conjugate_Acid_2 BH Carbonyl R'CHO Alkoxide R'(CHO⁻)-CH(R)NO₂ Alkoxide_2 R'(CHO⁻)-CH(R)NO₂ Nitronate_2->Alkoxide + Carbonyl Product R'(CHOH)-CH(R)NO₂ (β-Nitro Alcohol) Alkoxide_2->Product + BH Base_Regen B: Michael_Addition_Workflow cluster_setup Reaction Setup cluster_monitoring Reaction Monitoring cluster_workup Workup and Purification cluster_analysis Analysis Start Dissolve Michael Acceptor (e.g., Chalcone) in THF Add_Nitro Add Nitromethane Derivative Start->Add_Nitro Add_Base Add Base Catalyst (DBU) Add_Nitro->Add_Base Stir Stir at Room Temperature Add_Base->Stir TLC Monitor by TLC at Regular Intervals Stir->TLC TLC->Stir Reaction Incomplete Quench Quench with aq. NH₄Cl TLC->Quench Reaction Complete Extract Extract with Ethyl Acetate Quench->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Purify by Column Chromatography Dry_Concentrate->Purify Yield Determine Isolated Yield Purify->Yield Nef_Reaction Nitronate [R₂C=NO₂]⁻ Na⁺ Nitronic_Acid R₂C=N(OH)O Nitronate->Nitronic_Acid + H⁺ Protonated_Intermediate [R₂C=N(OH)₂]⁺ Nitronic_Acid->Protonated_Intermediate + H⁺ Carbonyl R₂C=O Protonated_Intermediate->Carbonyl + H₂O, - [H₂NO₂]⁺ Nitrous_Oxide N₂O Protonated_Intermediate->Nitrous_Oxide leads to

References

Unraveling the Mechanistic Nuances of Benzoylnitromethane Reactions: A DFT-Validated Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of synthetic organic chemistry, a deep understanding of reaction mechanisms is paramount for the rational design of novel molecules and the optimization of synthetic routes. Benzoylnitromethane, a versatile building block, participates in a variety of carbon-carbon bond-forming reactions, the mechanisms of which have been a subject of significant interest. This guide provides an in-depth comparison of the reaction mechanisms of this compound, primarily focusing on Michael additions and cycloaddition reactions, validated through the lens of Density Functional Theory (DFT) studies. By synthesizing theoretical insights with experimental observations from analogous systems, we aim to provide a comprehensive resource for researchers leveraging this valuable reagent.

The Dual Reactivity of this compound: A Nucleophile and a Dipolarophile Precursor

This compound's synthetic utility stems from its ability to act as both a potent nucleophile in Michael additions and as a precursor to a 1,3-dipole in cycloaddition reactions. The presence of the electron-withdrawing benzoyl and nitro groups significantly acidifies the α-proton, facilitating the formation of a stabilized carbanion. This carbanion is a soft nucleophile, making it an excellent candidate for conjugate additions to α,β-unsaturated systems.

Furthermore, upon deprotonation and subsequent rearrangement, this compound can form a nitrile oxide, a versatile 1,3-dipole. This species can then readily participate in [3+2] cycloaddition reactions with various dipolarophiles, providing a direct route to five-membered heterocyclic rings, which are prevalent scaffolds in many biologically active molecules.

Michael Addition Reactions: A Mechanistic Deep Dive

The Michael reaction, a cornerstone of carbon-carbon bond formation, involves the 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[1][2][3][4] In the context of this compound, it serves as the Michael donor.

The Generally Accepted Mechanism

The reaction is typically initiated by a base, which deprotonates the α-carbon of this compound to generate a resonance-stabilized enolate. This enolate then attacks the β-carbon of the Michael acceptor in a nucleophilic fashion. The resulting intermediate is subsequently protonated to yield the final 1,4-adduct. The overall process is thermodynamically driven by the formation of a stable carbon-carbon single bond.[4]

Insights from DFT Studies on Analogous Systems

While direct DFT studies on the Michael addition of this compound are not extensively reported, numerous computational investigations on the addition of nitromethane to various Michael acceptors provide a robust framework for understanding this transformation.[5][6][7] These studies consistently point to a stepwise mechanism.

Computational Protocol for Typical Michael Addition DFT Studies:

  • Geometry Optimization: The geometries of reactants, intermediates, transition states, and products are optimized using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d), 6-311+G(d,p)).

  • Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm the nature of the stationary points (minima or transition states) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

  • Transition State Search: Transition state structures are located using methods like the synchronous transit-guided quasi-Newton (STQN) method or eigenvector-following algorithms.

  • Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to verify that the located transition state connects the correct reactant and product states.

  • Solvation Effects: The influence of the solvent is often included using implicit solvation models like the Polarizable Continuum Model (PCM).

Key Energetic Parameters from DFT Studies of Nitromethane Michael Additions
Reaction StepReactantsTransition State (TS)ProductActivation Energy (kcal/mol)Reaction Energy (kcal/mol)
Deprotonation Nitromethane + Base-Nitronate + Protonated BaseVaries with base strengthVaries with base strength
C-C Bond Formation Nitronate + Michael Acceptor[Acceptor---Nitronate]‡Enolate Intermediate10-20-15 to -25
Protonation Enolate Intermediate + Protonated Base-Michael Adduct + BaseLow barrierExothermic

Note: The values presented are approximate ranges derived from various DFT studies on nitromethane Michael additions and are intended to be illustrative.

Experimental Validation and Organocatalysis

Experimental studies on the Michael addition of nitroalkanes to α,β-unsaturated compounds have extensively validated the proposed mechanism.[7] The development of asymmetric organocatalysis has further revolutionized this reaction, enabling the synthesis of chiral products with high enantioselectivity.[5][8][9][10] Chiral organocatalysts, such as thioureas and squaramides, activate the Michael acceptor through hydrogen bonding, facilitating the nucleophilic attack of the nitronate and controlling the stereochemical outcome.

Michael_Addition_Mechanism

[3+2] Cycloaddition Reactions: The Nitrile Oxide Pathway

This compound can be converted to benzoyl nitrile oxide, a highly reactive 1,3-dipole, which readily undergoes [3+2] cycloaddition reactions with various dipolarophiles to form five-membered heterocycles.

Insights from DFT Studies on Nitrile Oxide Cycloadditions

DFT calculations have been instrumental in elucidating the mechanism of [3+2] cycloadditions involving nitrile oxides.[11][12][13] These studies have provided detailed information about the concerted versus stepwise nature of the reaction, the regioselectivity, and the factors influencing the activation barriers.

Computational Protocol for Typical [3+2] Cycloaddition DFT Studies:

The computational methodology is similar to that used for Michael additions, with a strong emphasis on locating the concerted transition state for the cycloaddition.

Key Findings from DFT Studies
  • Concerted vs. Stepwise Mechanism: For most unstrained dipolarophiles, the [3+2] cycloaddition of nitrile oxides is predicted to proceed through a concerted, albeit often asynchronous, mechanism.[11] This means that the two new sigma bonds are formed in a single step, but not necessarily at the same rate.

  • Regioselectivity: The regioselectivity of the cycloaddition is governed by both frontier molecular orbital (FMO) interactions and steric effects. DFT calculations can accurately predict the favored regioisomer by comparing the activation energies of the competing pathways.

  • Activation Energies: The activation barriers for these cycloadditions are typically in the range of 15-25 kcal/mol, indicating that these reactions can often proceed under mild conditions.

Cycloaddition_Pathway

Comparison with Experimental Data

Experimental studies on the [3+2] cycloaddition of nitrile oxides with various alkenes and alkynes have largely confirmed the predictions of DFT calculations. The observed regioselectivity and relative reactivities of different dipolarophiles are generally in good agreement with the computed activation barriers.

Conclusion: A Synergy of Theory and Experiment

The reaction mechanisms of this compound, while not always directly studied through dedicated computational investigations, can be reliably inferred from DFT studies on closely related systems. For Michael additions, a stepwise mechanism involving the formation of a nitronate anion is strongly supported. For [3+2] cycloadditions, a concerted pathway via a nitrile oxide intermediate is the prevailing mechanism.

This guide underscores the powerful synergy between computational chemistry and experimental studies. DFT calculations provide a detailed, atomistic view of the reaction pathways, including the structures and energies of transient intermediates and transition states. This theoretical framework, when benchmarked against and validated by experimental data, offers a robust platform for understanding and predicting chemical reactivity, ultimately empowering researchers to design more efficient and selective synthetic methodologies.

References

The Versatility of Benzoylnitromethane: A Comparative Analysis in Named Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. Benzoylnitromethane, also known as α-nitroacetophenone, stands out as a uniquely versatile reagent. Its structure, combining an activated methylene group flanked by a benzoyl and a nitro functionality, imparts a rich and tunable reactivity profile. This guide provides an in-depth comparative analysis of this compound's performance in several key named reactions, offering insights into its utility against other common alternatives and providing detailed experimental protocols.

Introduction to this compound: A Molecule of Dual Activation

This compound (C₆H₅COCH₂NO₂) is a crystalline solid characterized by a methylene group activated by two strong electron-withdrawing groups: the benzoyl group and the nitro group. This dual activation leads to a relatively acidic α-proton, facilitating the formation of a stabilized nitronate anion under basic conditions. This anion is a potent nucleophile, readily participating in a variety of carbon-carbon bond-forming reactions. Furthermore, the presence of both a ketone and a nitro group opens avenues for diverse subsequent transformations.

The Henry (Nitroaldol) Reaction: A Gateway to β-Nitro Alcohols

The Henry reaction is a classic base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone, yielding a β-nitro alcohol.[1] This reaction is a cornerstone of organic synthesis due to the synthetic versatility of its products, which can be readily converted into other valuable intermediates such as nitroalkenes, α-nitro ketones, and β-amino alcohols.[2]

This compound in the Henry Reaction: Reactivity and Comparison

In the context of the Henry reaction, this compound serves as the nitroalkane component. The presence of the additional electron-withdrawing benzoyl group enhances the acidity of the α-proton compared to simple nitroalkanes like nitromethane, potentially influencing the reaction rate and equilibrium. While extensive comparative studies focusing solely on this compound are not abundant in the literature, we can extrapolate its behavior based on the principles of the reaction and available data for similar compounds.

The reaction proceeds via the formation of a nitronate anion, which then attacks the carbonyl carbon of the aldehyde. The resulting alkoxide is subsequently protonated to yield the β-nitro alcohol.

Mechanism of the Henry Reaction

Henry_Reaction BNM This compound Nitronate Nitronate Anion BNM->Nitronate Deprotonation Aldehyde Aldehyde (R-CHO) Alkoxide Alkoxide Intermediate Aldehyde->Alkoxide Base Base (B:) Base->Nitronate BH BH+ Product β-Nitro Alcohol BH->Product Nitronate->Alkoxide Nucleophilic Attack Alkoxide->Product Protonation Michael_Addition_Workflow Start Start Reactants Combine this compound, Michael Acceptor, and Base in Solvent Start->Reactants Reaction Stir at appropriate temperature Reactants->Reaction Monitoring Monitor reaction by TLC Reaction->Monitoring Workup Aqueous workup and extraction Monitoring->Workup Reaction complete Purification Purify by column chromatography Workup->Purification Product Obtain Michael Adduct Purification->Product Nef_Reaction Nitroalkane Nitroalkane Adduct Carbonyl Carbonyl Compound Nitroalkane->Carbonyl Nef Reaction Base 1. Base Acid 2. H₃O⁺

References

Comparative Guide to the Structure Elucidation of Unexpected Products from Benzoylnitromethane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic organic chemistry, the reactions of highly functionalized molecules like benzoylnitromethane (C₆H₅COCH₂NO₂) often hold the promise of yielding valuable products.[1] However, they can also lead to unexpected molecular architectures, presenting both a challenge and an opportunity for discovery. This guide provides a comprehensive framework for the confirmation of these unanticipated structures, blending rigorous analytical techniques with a deep understanding of reaction mechanisms. We will explore the common classes of unexpected products, detail the definitive methods for their characterization, and compare these strategies to provide a clear path for researchers navigating the complexities of this compound chemistry.

The Enigmatic Reactivity of this compound: A Source of Unexpected Structures

This compound is a versatile precursor, but its reactivity can be complex. While it is often employed in reactions like the Nef reaction to produce carbonyl compounds, its susceptibility to side reactions can lead to a variety of unexpected heterocyclic products.[2][3][4] The formation of these byproducts is often influenced by subtle changes in reaction conditions, such as pH, temperature, and the choice of reagents.[5]

One common class of unexpected products arises from reactions intended to be Nef-type transformations. Instead of the expected carbonyl, isoxazole derivatives can be formed.[6][7] This often occurs when reagents like hydroxylamine are present, either as a starting material or formed in situ.[8][9][10][11] Another significant pathway to unexpected products is through 1,3-dipolar cycloaddition reactions.[12][13] The nitro group of this compound can be converted into a nitrile oxide, a potent 1,3-dipole, which can then react with available dipolarophiles to form five-membered heterocyclic rings like isoxazoles and isoxazolines.[14]

The challenge for the synthetic chemist lies not only in identifying these unexpected products but also in definitively confirming their structures. This is crucial for understanding the underlying reaction pathways and for the potential development of novel synthetic methodologies.

The Analytical Gauntlet: A Multi-pronged Approach to Structure Elucidation

Confirming the structure of an unknown compound requires a synergistic application of various analytical techniques.[15][16][17] No single method is sufficient; instead, a weight-of-evidence approach, combining spectroscopic and crystallographic data, provides the most robust and trustworthy structural assignment.

Spectroscopic Characterization: Unveiling the Molecular Framework

Spectroscopic methods provide the initial and often most detailed insights into the molecular structure of an unknown compound.[18]

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of organic structure elucidation.[19] A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is essential for piecing together the connectivity of atoms within a molecule.

Key NMR Signatures for Expected vs. Unexpected Products:

Product TypeKey ¹H NMR SignalsKey ¹³C NMR Signals
Expected: Phenylglyoxal (from Nef Reaction)Aldehydic proton (~9-10 ppm), aromatic protons (7-8 ppm)Carbonyl carbons (~190-200 ppm), aromatic carbons (120-140 ppm)
Unexpected: 3-PhenylisoxazoleIsoxazole proton (~6.5-7.0 ppm, singlet), aromatic protons (7-8 ppm)Isoxazole carbons (C3, C4, C5), aromatic carbons

Table 1: Comparison of characteristic NMR signals for an expected Nef reaction product and an unexpected isoxazole derivative.

2.1.2. Mass Spectrometry (MS)

Mass spectrometry provides the crucial information of the molecular weight and elemental composition of a compound.[20][21] High-resolution mass spectrometry (HRMS) is particularly powerful, as it can determine the molecular formula with high accuracy.[22] Fragmentation patterns observed in the mass spectrum can also offer valuable clues about the compound's structure. For instance, isoxazoles often exhibit a characteristic fragmentation pattern involving the cleavage of the weak N-O bond.[21]

2.1.3. Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[18] The presence or absence of characteristic absorption bands can help to distinguish between expected and unexpected products. For example, the disappearance of the strong nitro group stretches (typically around 1550 and 1350 cm⁻¹) and the appearance of a C=N stretch (around 1610-1620 cm⁻¹) would be indicative of isoxazole formation.[21]

X-ray Crystallography: The Gold Standard for Unambiguous Structure Determination

While spectroscopic methods provide a wealth of information, single-crystal X-ray crystallography stands as the definitive technique for determining the three-dimensional structure of a crystalline solid.[23][24][25][26][27] It provides precise information about bond lengths, bond angles, and the overall connectivity of atoms, leaving no room for ambiguity.

The primary challenge in X-ray crystallography is often the growth of a suitable single crystal.[25] However, when successful, the resulting crystal structure provides an irrefutable confirmation of the molecular architecture.

Experimental Protocols: From Synthesis to Structure

The following sections provide detailed, step-by-step methodologies for the synthesis of an unexpected isoxazole product from this compound and its subsequent characterization.

Synthesis of an Unexpected Isoxazole Derivative

This protocol describes a reaction that, while potentially aiming for a different outcome, can lead to the formation of 3-phenylisoxazole.

Protocol:

  • To a solution of this compound (1.0 mmol) in ethanol (10 mL), add hydroxylamine hydrochloride (1.2 mmol) and sodium acetate (1.5 mmol).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure isoxazole derivative.[6]

Analytical Characterization Workflow

The following workflow outlines the systematic approach to confirming the structure of the isolated product.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Confirmation Synthesis Reaction of This compound Purification Column Chromatography Synthesis->Purification NMR 1D & 2D NMR (¹H, ¹³C, COSY, HSQC, HMBC) Purification->NMR MS High-Resolution Mass Spectrometry (HRMS) Purification->MS IR Infrared (IR) Spectroscopy Purification->IR Crystallization Crystal Growth Purification->Crystallization Structure_Proposal Proposed Structure NMR->Structure_Proposal MS->Structure_Proposal IR->Structure_Proposal Xray Single-Crystal X-ray Diffraction Crystallization->Xray Final_Structure Confirmed Structure Xray->Final_Structure Definitive Confirmation Structure_Proposal->Xray

Caption: Workflow for the structural elucidation of unexpected products.

Proposed Reaction Mechanism: From this compound to Isoxazole

The formation of an isoxazole from this compound in the presence of hydroxylamine likely proceeds through a 1,3-dipolar cycloaddition pathway.

G cluster_mechanism Proposed Reaction Mechanism This compound This compound Nitronate Nitronate Intermediate This compound->Nitronate Base NitrileOxide Benzoyl Nitrile Oxide (1,3-Dipole) Nitronate->NitrileOxide Dehydration Isoxazole 3-Phenylisoxazole NitrileOxide->Isoxazole [3+2] Cycloaddition with Dipolarophile Hydroxylamine Hydroxylamine Alkyne *In situ* generated alkyne or other dipolarophile Hydroxylamine->Alkyne Side reactions

Caption: Proposed mechanism for isoxazole formation.

Initially, this compound is deprotonated to form a nitronate intermediate. Subsequent dehydration of this intermediate generates a benzoyl nitrile oxide, which is a reactive 1,3-dipole. This nitrile oxide can then undergo a [3+2] cycloaddition reaction with a suitable dipolarophile present in the reaction mixture to yield the final isoxazole product.[12][28][29] The exact nature of the dipolarophile can vary depending on the specific reaction conditions and other reagents present.

Conclusion: Embracing the Unexpected

The formation of unexpected products in chemical reactions should not be viewed as a failure, but rather as an opportunity for discovery. By employing a systematic and multi-faceted analytical approach, researchers can confidently elucidate the structures of these novel compounds. This not only deepens our understanding of fundamental reaction mechanisms but can also pave the way for the development of new synthetic methodologies and the discovery of molecules with unique properties. The ability to rigorously characterize unexpected products is therefore an essential skill for any scientist working at the forefront of chemical research and drug development.

References

A Senior Application Scientist's Guide to Elucidating Reaction Pathways: The Case of Benzoylnitromethane

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug development and synthetic chemistry, a deep understanding of reaction mechanisms is not merely academic—it is the bedrock of process optimization, impurity profiling, and rational drug design. For a molecule like benzoylnitromethane, an α-nitro ketone with a fascinating reactivity profile, elucidating its reaction pathway under basic conditions is a challenge that calls for a robust and definitive analytical strategy. This guide provides an in-depth comparison of methodologies, focusing on the unparalleled power of isotopic labeling to provide unambiguous mechanistic insights.

The Mechanistic Dichotomy: Unraveling the this compound Rearrangement

This compound, under the influence of a base, is known to rearrange, ultimately forming derivatives of benzoylformic acid. The core mechanistic question revolves around the precise pathway of this transformation. Two plausible pathways are often hypothesized, diverging at a critical intermediate stage. While kinetic studies and computational modeling can provide valuable clues, they often fall short of providing the "smoking gun" evidence needed to definitively confirm a mechanism.[1][2][3] This is where isotopic labeling emerges as the superior analytical tool.[4]

Isotopic labeling acts as a molecular tracer, allowing us to follow the fate of specific atoms throughout a chemical transformation.[4] By strategically replacing an atom (e.g., ¹⁶O) with its heavier, stable isotope (e.g., ¹⁸O), we can pinpoint its final location in the product structure using mass spectrometry.[2][5][6] This technique provides direct, irrefutable evidence of bond-forming and bond-breaking events that define the reaction pathway.

Let's consider two hypothetical pathways for the base-catalyzed rearrangement of this compound:

  • Pathway A: Intramolecular Oxygen Transfer via an Oxazete Intermediate. This pathway postulates the formation of a strained, four-membered cyclic intermediate (an oxazete ring), which then rearranges to the final product.

  • Pathway B: A Modified Benzilic Acid-Type Rearrangement. This pathway, analogous to the classic benzilic acid rearrangement of 1,2-diketones[7][8][9], involves the migration of the phenyl group to an adjacent carbonyl-like center.

To distinguish between these possibilities, we can employ ¹⁸O-labeling of the carbonyl oxygen in the starting this compound. The final position of this ¹⁸O label in the benzoylformic acid product will be different for each pathway, providing a clear diagnostic marker.

Visualizing the Mechanistic Puzzle

The following diagrams illustrate the two proposed pathways and how ¹⁸O-labeling can differentiate them.

G cluster_path_a Pathway A: Oxazete Intermediate cluster_path_b Pathway B: Benzilic Acid-Type Rearrangement A_start This compound (¹⁸O-labeled carbonyl) A_int Oxazete Intermediate A_start->A_int Base A_prod Benzoylformic Acid (¹⁸O in carboxylate) A_int->A_prod Rearrangement B_start This compound (¹⁸O-labeled carbonyl) B_int Tetrahedral Intermediate B_start->B_int Base B_prod Benzoylformic Acid (¹⁸O in hydroxyl) B_int->B_prod Phenyl Migration

Caption: Hypothesized reaction pathways for this compound rearrangement.

Experimental Design: A Self-Validating Protocol

The trustworthiness of an isotopic labeling study hinges on a meticulously designed and executed experimental protocol.[1] The following provides a step-by-step methodology that incorporates self-validating checks.

Part 1: Synthesis of ¹⁸O-Labeled this compound

The cornerstone of this study is the synthesis of the starting material with a high degree of isotopic enrichment at the desired position. A common and effective method involves the acid-catalyzed exchange of the carbonyl oxygen with ¹⁸O-labeled water.[10][11]

Protocol:

  • Preparation: Dissolve this compound (1.0 eq) in a suitable solvent (e.g., dioxane) in a sealed reaction vessel.

  • Labeling: Add H₂¹⁸O (2.0 eq, 95-98% enrichment) and a catalytic amount of a strong acid (e.g., HCl).

  • Reaction: Heat the mixture at a controlled temperature (e.g., 80 °C) for a predetermined time (e.g., 24 hours), monitoring the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification: After cooling, neutralize the acid, extract the product with an organic solvent, dry the organic layer, and purify the ¹⁸O-labeled this compound by column chromatography.

  • Validation: Confirm the isotopic enrichment and position of the ¹⁸O label using high-resolution mass spectrometry (HRMS) and ¹³C NMR spectroscopy. The mass spectrum will show a molecular ion peak shifted by +2 Da compared to the unlabeled compound.[12]

Part 2: The Rearrangement Reaction and Product Analysis

With the labeled starting material in hand, the rearrangement reaction can be performed, followed by a detailed analysis of the product to determine the fate of the ¹⁸O label.

Protocol:

  • Reaction Setup: Dissolve the ¹⁸O-labeled this compound in an appropriate solvent (e.g., ethanol) and cool to 0 °C.

  • Base Addition: Slowly add a solution of a strong base (e.g., sodium ethoxide in ethanol) to initiate the rearrangement.

  • Quenching and Isolation: After the reaction is complete (monitored by TLC), quench the reaction with an acidic workup to protonate the carboxylate product. Extract and purify the resulting benzoylformic acid.

  • Mass Spectrometric Analysis: Analyze the purified product by HRMS. The fragmentation pattern will be critical for determining the location of the ¹⁸O label.

    • If Pathway A is correct: The ¹⁸O will be in the carboxylate group. Key fragments will show the +2 Da shift.

    • If Pathway B is correct: The ¹⁸O will be in the hydroxyl group. Specific fragmentation patterns (e.g., loss of H₂¹⁸O) will reveal its position.

Data Presentation and Interpretation

PathwayPredicted ¹⁸O Location in ProductExpected Key HRMS Fragment
Pathway A Carboxylate Group[M+H]⁺, [M-H₂O]⁺ will show +2 Da shift
Pathway B Hydroxyl Group[M-H₂¹⁸O]⁺ will be observed

The interpretation of the mass spectra is the final step in elucidating the reaction pathway. The presence or absence of specific isotopically shifted fragments provides the definitive evidence to support one pathway over the other.[5][13]

Experimental Workflow Visualization

The entire experimental process can be summarized in the following workflow diagram.

G start Synthesize ¹⁸O-Labeled This compound rearrange Perform Base-Catalyzed Rearrangement start->rearrange isolate Isolate and Purify Benzoylformic Acid Product rearrange->isolate analyze Analyze by HRMS isolate->analyze interpret Determine ¹⁸O Position via Fragmentation Analysis analyze->interpret conclude Elucidate Reaction Pathway interpret->conclude

References

A Comparative Guide to the Synthesis of Benzoylnitromethane: Batch vs. Flow Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

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For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. Benzoylnitromethane, also known as α-nitroacetophenone, is a valuable building block in organic synthesis, notably in the construction of various heterocyclic compounds and as a precursor to α-amino ketones.[1] The synthesis of this and other nitro-containing compounds, however, presents unique challenges, particularly concerning safety and scalability.[2][3] This guide provides an in-depth, objective comparison of traditional batch synthesis versus modern continuous flow methodologies for the preparation of this compound, supported by experimental insights and data.

Introduction: The Significance of this compound and Synthetic Challenges

This compound is a versatile reagent, often employed in Henry (nitroaldol) reactions to form new carbon-carbon bonds.[1] The resulting β-nitro alcohols are precursors to a variety of functional groups, including 1,2-amino alcohols and α-hydroxy carboxylic acids.[4] However, the synthesis of nitro compounds, including this compound, is often associated with highly exothermic reactions and the handling of potentially hazardous materials.[2][5] Traditional batch processing, while familiar, can exacerbate these risks due to poor heat transfer and the accumulation of large quantities of reactive intermediates.[3][6]

The Dichotomy of Synthesis: Batch Processing vs. Continuous Flow

The choice between batch and flow synthesis is a critical decision in process development, with significant implications for safety, efficiency, and scalability.[7]

Batch Synthesis: This is the conventional approach where reactants are combined in a single vessel and the reaction proceeds over a set period.[7][8] While suitable for small-scale laboratory work and initial discovery, scaling up batch reactions can be problematic, especially for exothermic processes.[9]

Flow Synthesis: In contrast, flow chemistry involves the continuous pumping of reagents through a reactor, where they mix and react.[10] This methodology offers superior control over reaction parameters such as temperature, pressure, and residence time, leading to enhanced safety, improved yields, and greater consistency.[11][12] The small reactor volumes inherent to flow systems dramatically reduce the risk associated with hazardous or exothermic reactions.[5][13]

Experimental Protocols: A Head-to-Head Comparison

To illustrate the practical differences between these two approaches, we present detailed experimental protocols for the synthesis of this compound. The synthesis typically proceeds via a Henry-type reaction followed by an oxidation step, or a direct nitration of an appropriate precursor. For the purpose of this comparison, we will consider a conceptual two-step sequence involving a nitroaldol-type reaction followed by oxidation, a common pathway for such structures.

Batch Synthesis Protocol

This protocol is a representative example of a conventional batch process for synthesizing a β-keto nitro compound.

Step 1: Nitroaldol Reaction

  • To a stirred solution of benzaldehyde (1 equivalent) in a suitable solvent (e.g., ethanol) in a round-bottom flask equipped with a thermometer and cooling bath, add nitromethane (1.2 equivalents).

  • Cool the mixture to 0-5 °C.

  • Slowly add a base (e.g., sodium hydroxide, 0.1 equivalents) dropwise, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding dilute hydrochloric acid until the pH is neutral.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Oxidation

  • Dissolve the crude β-nitro alcohol from Step 1 in a suitable solvent (e.g., dichloromethane).

  • Add an oxidizing agent (e.g., pyridinium chlorochromate (PCC) on silica gel, 1.5 equivalents) in portions, while maintaining the temperature at room temperature.

  • Stir the mixture for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Filter the reaction mixture through a pad of celite and silica gel, washing with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the product by column chromatography or recrystallization.[14][15]

Diagram of the Batch Synthesis Workflow

G cluster_0 Step 1: Nitroaldol Reaction cluster_1 Step 2: Oxidation A Combine Benzaldehyde & Nitromethane in Flask B Cool to 0-5 °C A->B C Slowly Add Base B->C D Stir at Room Temperature (2-4h) C->D E Quench with HCl D->E F Work-up (Extraction, Washing, Drying) E->F G Dissolve Crude Product F->G Crude β-nitro alcohol H Add Oxidizing Agent G->H I Stir at Room Temperature (4-6h) H->I J Filter I->J K Concentrate J->K L Purify K->L

Caption: Workflow for the batch synthesis of this compound.

Flow Synthesis Protocol

This protocol outlines a continuous flow process for the same transformation, highlighting the key differences in setup and execution.

System Setup:

  • Two syringe pumps for reagent delivery.

  • A T-mixer for combining the reagent streams.

  • A temperature-controlled reactor coil (e.g., PFA tubing).

  • A back-pressure regulator to maintain a stable flow.

  • A collection vessel.

Step 1: Continuous Nitroaldol Reaction

  • Prepare two stock solutions:

    • Solution A: Benzaldehyde and nitromethane in a suitable solvent.

    • Solution B: A solution of the base in the same solvent.

  • Set the flow rates of the two pumps to achieve the desired stoichiometry and residence time.

  • Pump the solutions through the T-mixer and into the reactor coil, which is maintained at a specific temperature (e.g., 60 °C to accelerate the reaction).

  • The product stream is continuously collected. An in-line quenching step can be incorporated by introducing a third stream of dilute acid.

Step 2: Continuous Oxidation

  • The output from the first step can be directly fed into a second flow module.

  • A third stream containing the oxidizing agent (e.g., a solution of a suitable oxidant) is introduced via another T-mixer.

  • The combined stream passes through a second heated reactor coil to complete the oxidation.

  • The final product stream is collected. Purification can be achieved using in-line extraction or by collecting the crude product for subsequent purification.

Diagram of the Flow Synthesis Workflow

G cluster_0 Module 1: Nitroaldol Reaction cluster_1 Module 2: Oxidation PumpA Pump A: Benzaldehyde & Nitromethane Mixer1 T-Mixer PumpA->Mixer1 PumpB Pump B: Base PumpB->Mixer1 Reactor1 Heated Reactor Coil 1 Mixer1->Reactor1 Mixer2 T-Mixer Reactor1->Mixer2 Intermediate Stream PumpC Pump C: Oxidizing Agent PumpC->Mixer2 Reactor2 Heated Reactor Coil 2 Mixer2->Reactor2 Collection Product Collection Reactor2->Collection

Caption: Workflow for the continuous flow synthesis of this compound.

Performance Comparison: Batch vs. Flow

The choice between batch and flow synthesis has a significant impact on several key performance indicators. The following table provides a comparative summary:

ParameterBatch SynthesisFlow SynthesisRationale and Supporting Data
Yield Variable, often lower due to side reactions and workup losses.Generally higher and more consistent.[6]Precise control over stoichiometry and temperature in flow systems minimizes the formation of byproducts.[10] The rapid mixing also enhances reaction efficiency.
Reaction Time Hours to days.Minutes to hours.[16]Higher temperatures can be safely used in flow reactors due to superior heat transfer, significantly accelerating reaction rates.[17]
Purity Often requires extensive purification.Higher purity of the crude product.[11]The controlled conditions in flow synthesis lead to cleaner reaction profiles with fewer impurities.[18]
Scalability Difficult and often requires re-optimization.[9]Readily scalable by "numbering up" (running multiple reactors in parallel) or by extending the operation time.[6]Flow chemistry avoids the heat and mass transfer issues that plague the scale-up of batch reactions.[12]
Safety Higher risk due to large volumes of hazardous materials and potential for thermal runaway.[2][3]Significantly improved safety profile.[5][11]The small reactor volume in flow systems minimizes the amount of hazardous material at any given time, and superior heat dissipation prevents thermal runaway.[13]
Cost Lower initial equipment cost for small scale.Higher initial investment in equipment.While the initial setup for flow chemistry can be more expensive, the long-term benefits of automation, higher yields, and reduced waste can lead to lower overall production costs, especially at larger scales.[9]

In-Depth Analysis of Key Performance Indicators

Yield and Purity: The enhanced control over reaction parameters in a flow system directly translates to improved yields and purity.[11][18] The ability to precisely control the stoichiometry and temperature minimizes the formation of common byproducts in the Henry reaction, such as dehydrated nitroalkenes or products of multiple additions.[19] Furthermore, the rapid and efficient mixing in microreactors ensures a homogeneous reaction environment, leading to more consistent product quality.[10]

Reaction Time and Throughput: Flow chemistry enables the use of "superheated" conditions, where the solvent is heated above its boiling point at atmospheric pressure, by applying back pressure.[17] This can dramatically reduce reaction times from hours to mere minutes.[16] The continuous nature of flow synthesis also allows for higher throughput, as the process can be run for extended periods without the need for batch-wise workup and reactor cleaning.[6]

Scalability: Scaling up a batch reaction is often a complex process that requires significant re-optimization of reaction conditions to manage heat and mass transfer.[9][20] In contrast, scaling up a flow process is typically more straightforward. This can be achieved by either increasing the flow rate and reactor size or by "numbering up," which involves running multiple flow reactors in parallel.[6] This linear scalability makes flow chemistry particularly attractive for industrial applications.

Safety: The synthesis of nitro compounds is inherently hazardous due to their potential for exothermic decomposition.[2][3] Flow chemistry offers a paradigm shift in managing these risks. The small internal volume of a flow reactor means that only a small amount of the hazardous material is present at any given moment, significantly reducing the potential consequences of a thermal runaway.[5][11] The high surface-area-to-volume ratio of microreactors allows for extremely efficient heat dissipation, preventing the formation of hot spots that can initiate decomposition.[13]

Conclusion: The Future of Nitro Compound Synthesis is in Flow

While traditional batch synthesis remains a viable option for small-scale laboratory work, the compelling advantages of continuous flow chemistry in terms of safety, efficiency, and scalability make it the superior choice for the synthesis of this compound and other hazardous compounds, particularly in an industrial or drug development setting. The precise control over reaction parameters afforded by flow systems leads to higher yields, greater purity, and shorter reaction times. Most importantly, the inherent safety features of flow chemistry mitigate the risks associated with handling energetic materials, paving the way for safer and more sustainable chemical manufacturing. As the field of chemical synthesis continues to evolve, the adoption of flow chemistry will be crucial for driving innovation and ensuring the safe and efficient production of valuable chemical entities.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Benzoylnitromethane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to a comprehensive guide on the safe handling of Benzoylnitromethane (CAS 614-21-1), also known as α-Nitroacetophenone.[1] As a key intermediate in pharmaceutical and chemical synthesis, its proper handling is paramount to ensuring laboratory safety and experimental integrity.[2] This document moves beyond a simple checklist, providing a procedural and logical framework for personal protective equipment (PPE) selection, grounded in the specific chemical hazards of the compound. Our goal is to empower you, our scientific colleagues, with the knowledge to create a self-validating system of safety for every manipulation of this substance.

The Foundation of Safety: Understanding the Hazard Profile

This compound is a combustible solid, typically appearing as a white or yellowish crystalline powder.[1][2] Its hazard profile, summarized from safety data sheets, dictates the necessity for a multi-layered PPE strategy. The primary risks are not just from direct contact but also from inhalation of airborne particulates.

Hazard ClassificationNature of Risk & Causality for PPEAuthoritative Source
Acute Toxicity 4 (Oral) Harmful if swallowed. This dictates strict hygiene protocols and glove use to prevent inadvertent ingestion via hand-to-mouth contact.[1][3]
Skin Irritation (Category 2) Causes skin irritation upon contact. This is the primary driver for selecting appropriate, chemically-resistant gloves and protective clothing to form a complete barrier.[3]
Serious Eye Irritation (Category 2) Causes serious and potentially damaging eye irritation. This mandates the use of sealed eye protection, as standard safety glasses offer insufficient protection from dust or splashes.[1][3]
Specific Target Organ Toxicity May cause respiratory irritation. The fine, dusty nature of the solid requires respiratory protection to prevent inhalation of airborne particles.[3]
Combustible Solid Poses a fire hazard if not handled and stored correctly. While not directly a PPE requirement for handling, it informs the choice of lab coat material and reinforces the need for a tidy, controlled workspace.[1]

Core PPE Requirements: A Multi-Layered Defense

Effective protection relies on a combination of engineering controls and personal equipment. The following recommendations are based on a risk-assessment approach for standard laboratory-scale operations.

Primary Containment: Engineering Controls

Before any PPE is considered, the primary barrier should be an engineering control.

  • Chemical Fume Hood: All manipulations of this compound, especially weighing and transferring the solid, must be performed inside a certified chemical fume hood.[4] This contains dust and vapors at the source, significantly reducing the risk of inhalation and systemic exposure.

Hand and Arm Protection: Selecting the Right Gloves

Given its classification as a skin irritant, glove selection is critical.[3] While specific permeation data for this compound is not widely published, we can extrapolate from data on related nitro-alkane compounds and general best practices.

  • Recommended Glove Types:

    • Heavy-Duty Nitrile or Neoprene Gloves: Standard disposable nitrile gloves are not recommended for prolonged contact with many organic compounds.[4][5] Opt for thicker, heavy-duty nitrile or neoprene gloves, which offer superior chemical resistance and durability.

    • Butyl Rubber Gloves: For procedures involving solvents or extended handling times, butyl rubber gloves provide excellent protection against a wide range of chemicals.

  • Causality: The choice of a more robust glove is a direct response to the known skin irritation hazard and the potential for unrated chemicals to permeate thin, disposable gloves. Always check the manufacturer's compatibility chart for the specific gloves and any solvents being used in your procedure. Double-gloving can be employed for added protection during high-risk manipulations.

Eye and Face Protection: A Non-Negotiable Barrier

This compound is a serious eye irritant.[1][3] Therefore, protection must be comprehensive.

  • Chemical Splash Goggles: These are mandatory. Unlike safety glasses, goggles form a complete seal around the eyes, protecting them from airborne dust and potential splashes from solutions.[3][6] They must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[3]

  • Face Shield: When handling larger quantities (>50g) or when there is a significant risk of splashing (e.g., during reaction quenching or large-volume transfers), a face shield should be worn in addition to chemical splash goggles to protect the entire face.[5]

Respiratory Protection: Guarding Against Inhalation

The primary respiratory hazard arises from inhaling the fine, solid particles.[3]

  • N95 Dust Mask: For routine weighing and handling of small quantities of the solid inside a fume hood, a properly fitted N95 respirator is the minimum requirement.[1]

  • Elastomeric Half-Mask Respirator: If you experience any irritation or if engineering controls are insufficient to prevent airborne dust, upgrade to a reusable elastomeric half-mask respirator equipped with P100 (particulate) filters.[3]

  • Causality: The goal is to prevent irritating particulates from entering the respiratory tract. The choice of respirator level is directly proportional to the potential for generating airborne dust.

Protective Clothing: The Final Barrier
  • Laboratory Coat: A clean, buttoned lab coat should be worn at all times to protect skin and personal clothing from contamination.[3][5]

  • Flame-Resistant (FR) Lab Coat: Given that this compound is a combustible solid, a flame-resistant lab coat is a highly recommended best practice, especially if heating or other ignition sources are present in the workflow.[1][4]

  • Full Coverage: Ensure that legs and feet are fully covered with long pants and closed-toe shoes.

PPE Protocols in Practice

Scenario-Based PPE Selection

The required level of PPE can be adjusted based on the specific task and associated risks.

ScenarioHand ProtectionEye/Face ProtectionRespiratory ProtectionProtective Clothing
Weighing <5g in Fume Hood Heavy-Duty Nitrile GlovesChemical Splash GogglesN95 RespiratorLab Coat
Preparing a Solution Heavy-Duty Nitrile/Butyl GlovesChemical Splash GogglesN95 Respirator (if handling solid)Lab Coat
Running a Reaction (Heated/Vigorous) Heavy-Duty Nitrile/Butyl GlovesChemical Splash Goggles & Face ShieldNone (if in closed system in hood)Flame-Resistant Lab Coat
Large Scale Transfer (>50g) Butyl Rubber Gloves (Double-gloved)Chemical Splash Goggles & Face ShieldElastomeric Respirator (P100)Flame-Resistant Lab Coat
Cleaning a Spill Butyl Rubber GlovesChemical Splash Goggles & Face ShieldElastomeric Respirator (P100)Flame-Resistant Lab Coat
Step-by-Step Donning and Doffing Protocol

Correctly putting on and removing PPE is crucial to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Protective Clothing: Don your lab coat and ensure it is fully buttoned.

  • Respiratory Protection: If required, perform a seal check and don your N95 or elastomeric respirator.

  • Eye/Face Protection: Put on your chemical splash goggles, followed by a face shield if needed.

  • Gloves: Don your gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.

Doffing (Removing) Sequence:

  • Gloves: Remove gloves using a technique that avoids touching the outside of the glove with your bare hands. Dispose of them immediately in the designated waste container.

  • Protective Clothing: Unbutton and remove your lab coat by folding it in on itself without touching the exterior surface.

  • Eye/Face Protection: Remove the face shield (if used), followed by the goggles, handling them by the strap.

  • Respiratory Protection: Remove your respirator.

  • Hygiene: Wash your hands and face thoroughly with soap and water immediately after removing all PPE.[3]

Emergency Procedures and Disposal

In case of accidental exposure, follow these immediate first-aid measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[3]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists.[3]

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.[3]

  • Ingestion: Clean mouth with water and seek immediate medical attention.[3]

All used and contaminated PPE must be disposed of as hazardous chemical waste in accordance with your institution's and local regulations.[3] Do not discard contaminated items in the regular trash.

Visual Workflow for PPE Selection

This diagram provides a logical decision-making flow for selecting the appropriate level of PPE for your task.

PPE_Selection_this compound cluster_start 1. Task Definition cluster_assessment 2. Risk Assessment Start Define the task involving This compound Dust_Risk Is there a risk of generating airborne dust? Start->Dust_Risk Splash_Risk Is there a risk of splashing? Dust_Risk->Splash_Risk No PPE_Resp Add Respiratory Protection: ✓ N95 Respirator (or higher if needed) Dust_Risk->PPE_Resp Yes PPE_Base Base PPE: ✓ Lab Coat ✓ Heavy-Duty Nitrile Gloves ✓ Chemical Splash Goggles Splash_Risk->PPE_Base No PPE_Face Add Face Protection: ✓ Face Shield Splash_Risk->PPE_Face Yes PPE_Resp->Splash_Risk

Caption: Decision workflow for selecting appropriate PPE when handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.